molecular formula C5H9Cl2N B2365148 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 1886967-25-4

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2365148
CAS No.: 1886967-25-4
M. Wt: 154.03
InChI Key: MYSGDXVBKMKAST-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H9Cl2N and its molecular weight is 154.03. The purity is usually 95%.
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Properties

IUPAC Name

3-chlorobicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN.ClH/c6-4-1-5(7,2-4)3-4;/h1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSGDXVBKMKAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride, a valuable building block for drug discovery and development. The bicyclo[1.1.1]pentane (BCP) motif is increasingly utilized as a bioisostere for aromatic rings, offering improved physicochemical properties in drug candidates. This guide details a multi-step synthesis commencing from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The core transformations involve a selective mono-protection, Curtius rearrangement to install the amine functionality, a key radical chlorination of the BCP core, and final deprotection and salt formation. Each step is presented with a detailed experimental protocol, mechanistic insights, and justifications for the chosen reagents and conditions, providing researchers with a practical and scientifically grounded approach to accessing this important molecule.

Introduction: The Significance of the Bicyclo[1.1.1]pentane Scaffold in Medicinal Chemistry

The concept of "escaping from flatland" has become a guiding principle in modern medicinal chemistry, encouraging the replacement of flat, aromatic moieties with three-dimensional saturated carbocycles.[1] This strategic shift often leads to compounds with enhanced aqueous solubility, improved metabolic stability, and novel intellectual property positions. Among the various bioisosteres, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly attractive replacement for para-substituted phenyl rings due to its rigid, linear geometry that mimics the exit vectors of the aromatic system.

The incorporation of substituents onto the BCP core allows for fine-tuning of a molecule's properties. The target of this guide, this compound, is a bifunctional building block that offers orthogonal handles for further chemical elaboration. The primary amine serves as a key attachment point for amide bond formation, a common linkage in pharmaceutical compounds, while the chlorine atom can modulate electronic properties and provide a potential vector for further functionalization. This guide presents a logical and experimentally supported pathway for the synthesis of this valuable compound.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of functional group transformations. The proposed synthetic route, outlined below, commences with the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Synthetic_Pathway A Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid B 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid A->B  Monoesterification   C Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate B->C  Curtius Rearrangement   D 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid C->D  Saponification   E 3-Chloro-1-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane D->E  Hunsdiecker-type Chlorination   F 3-Chlorobicyclo[1.1.1]pentan-1-amine E->F  Boc Deprotection   G This compound F->G  Salt Formation  

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols and Mechanistic Discussion

Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The selective protection of one of the two carboxylic acid groups is the crucial first step. A straightforward approach is the mono-esterification using methanol and a catalyst like thionyl chloride.

Protocol:

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (approx. 0.4 M), add thionyl chloride (3.0 eq) dropwise at room temperature.[2]

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Discussion: The use of a large excess of methanol and a controlled amount of thionyl chloride favors the formation of the monoester. The reaction proceeds via the formation of an acid chloride intermediate, which is then esterified by methanol.

Step 2: Curtius Rearrangement to form the Boc-Protected Amine

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[3][4] In this step, the remaining free carboxylic acid is converted to a Boc-protected amine.

Protocol:

  • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in tert-butanol (approx. 0.2 M).

  • Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).[1]

  • Heat the reaction mixture to 85 °C and stir for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.

Discussion: The Curtius rearrangement proceeds through an acyl azide intermediate, which upon heating, loses nitrogen gas to form an isocyanate. The isocyanate is then trapped by tert-butanol to form the stable Boc-protected amine. DPPA is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides.

Step 3: Saponification of the Methyl Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the subsequent chlorination step.

Protocol:

  • Dissolve methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Discussion: Standard saponification conditions are employed here. The use of lithium hydroxide is common for ester hydrolysis.

Step 4: Radical Chlorination of the BCP Core

Protocol (Proposed):

  • Dissolve 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in a suitable solvent like carbon tetrachloride.

  • Add a catalyst such as silver nitrate (0.1-0.2 eq).

  • Introduce a chlorinating agent, for example, by bubbling chlorine gas through the solution or using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN). The reaction should be carried out under irradiation with visible light.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure.

  • The crude product, 3-chloro-1-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane, is purified by column chromatography.

Discussion: The radical chlorination of the BCP core is expected to occur at the bridgehead position due to the stability of the resulting bridgehead radical. The electron-withdrawing nature of the Boc-protected amino group might influence the reactivity, but the fundamental mechanism of hydrogen abstraction followed by halogenation should hold. The Hunsdiecker reaction provides a pathway to convert the carboxylic acid to a halide.

Step 5: Boc Deprotection

The Boc protecting group is removed under acidic conditions to reveal the primary amine.

Protocol:

  • Dissolve 3-chloro-1-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA).[7]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure to yield the crude 3-Chlorobicyclo[1.1.1]pentan-1-amine.

Discussion: The tert-butyl carbamate is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide.

Step 6: Hydrochloride Salt Formation

The final step is the formation of the stable hydrochloride salt, which improves the handling and storage of the amine.

Protocol:

  • Dissolve the crude 3-Chlorobicyclo[1.1.1]pentan-1-amine in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.[8]

Discussion: This is a standard acid-base reaction. The hydrochloride salt is typically a crystalline solid that is easier to handle and purify than the free amine.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1886967-25-4[9]
Molecular Formula C₅H₉Cl₂N[8]
Molecular Weight 154.04 g/mol [8]
Appearance White to off-white solid[8]
Purity (HPLC) >98%[8]

Conclusion

This technical guide has detailed a comprehensive and scientifically sound synthetic route for the preparation of this compound. By leveraging established methodologies such as the Curtius rearrangement and radical chlorination on the BCP core, this guide provides researchers in drug discovery and medicinal chemistry with a practical framework for accessing this valuable building block. The presented protocols, coupled with mechanistic insights, are intended to facilitate the synthesis and further exploration of novel BCP-containing compounds with potentially improved pharmacological profiles.

References

  • Barbachyn, M. R., & Toops, D. S. (1993). A convenient synthesis of bicyclo[1.1.1]pentan-1-amine. The Journal of Organic Chemistry, 58(26), 7403–7404.
  • Kaleta, J., Rončević, I., Císařová, I., Dračínský, M., Šolínová, V., Kašička, V., & Michl, J. (2019). Bridge-Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. The Journal of Organic Chemistry, 84(5), 2448–2461.
  • Request PDF. (n.d.). Bridge Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. Retrieved from [Link]

  • Request PDF. (2025). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522.
  • Bunker, K. D., Sach, N. W., Huang, Q., & Richardson, P. F. (2018). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Process Research & Development, 22(8), 1033-1039.
  • Organic Synthesis. (n.d.). Curtius Reaction. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522.
  • ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates is relentless. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, saturated systems—has become a guiding principle in this endeavor. At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) core, a rigid, non-planar bioisostere that offers significant advantages over traditional aromatic rings. This guide provides an in-depth technical overview of a particularly valuable BCP derivative: 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride. We will explore its core properties, a robust synthetic pathway, and its pivotal role in the development of next-generation therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism

The BCP scaffold has emerged as a highly effective bioisosteric replacement for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] Its rigid, cage-like structure imparts a unique set of properties to molecules, often leading to improvements in:

  • Solubility: The increased sp³ character of the BCP core generally enhances aqueous solubility compared to its flat, aromatic counterparts.[3]

  • Metabolic Stability: The C-H bonds on the BCP skeleton are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.[4]

  • Reduced Non-Specific Binding: The non-planar nature of the BCP moiety can decrease non-specific binding to off-target proteins, potentially leading to a cleaner pharmacological profile.[3]

  • Novel Exit Vectors: The bridgehead substituents on the BCP core provide distinct three-dimensional exit vectors for further molecular elaboration, allowing for the exploration of new chemical space.[2]

This compound is a bifunctional building block that leverages these advantages. The primary amine serves as a crucial handle for covalent attachment, while the chlorine atom can be utilized for further functionalization or to modulate the electronic properties of the molecule.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and process development.

PropertyValueReference(s)
CAS Number 1886967-25-4[5]
Molecular Formula C₅H₉Cl₂N[5]
Molecular Weight 154.03 g/mol [5]
Appearance White to off-white solid[5]
Storage Conditions 4°C, stored under a nitrogen atmosphere. In solvent, stable for 6 months at -80°C and 1 month at -20°C under nitrogen.[5][6]
Purity (typical) ≥95%[7]

Safety Information:

As with any laboratory chemical, proper handling of this compound is essential. The following is a summary of its hazard profile based on available Safety Data Sheets (SDS).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.

A Plausible Synthetic Pathway

Overall Synthetic Scheme

G cluster_0 Synthetic Workflow Start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid Step1 Monoesterification Start->Step1 SOCl₂, MeOH Step2 Curtius Rearrangement (Boc Protection) Step1->Step2 1. (COCl)₂, cat. DMF 2. NaN₃ 3. t-BuOH, heat Step3 Hunsdiecker-type Reaction (Chlorination) Step2->Step3 Pb(OAc)₄, LiCl Step4 Boc Deprotection (Acidic Hydrolysis) Step3->Step4 HCl in Dioxane End 3-Chlorobicyclo[1.1.1]pentan- 1-amine hydrochloride Step4->End

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Rationale: Selective protection of one carboxylic acid as a methyl ester allows for the differential functionalization of the two bridgehead positions. This is a common and effective strategy in the synthesis of unsymmetrically substituted BCPs.

  • Procedure:

    • Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (approx. 0.4 M).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Curtius Rearrangement and Boc Protection

  • Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom. Performing the rearrangement in the presence of tert-butanol directly yields the Boc-protected amine, which is stable and easy to handle in subsequent steps.

  • Procedure:

    • Dissolve the monoester from Step 1 (1.0 eq) in an anhydrous, inert solvent such as toluene.

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Stir at room temperature for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the acid chloride in anhydrous acetone and cool to 0°C.

    • Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10°C.

    • Stir for 1-2 hours at 0°C.

    • Extract the acyl azide with toluene.

    • Carefully heat the toluene solution containing the acyl azide and tert-butanol (2.0 eq) to reflux (typically 80-100°C) until nitrogen evolution ceases (caution: this reaction should be performed behind a blast shield).

    • Cool the reaction mixture and purify by column chromatography to yield methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.

Step 3: Saponification and Chlorinative Decarboxylation

  • Rationale: The methyl ester is first saponified to the corresponding carboxylic acid. A Hunsdiecker-type reaction is then employed to replace the carboxylic acid with a chlorine atom. Lead tetraacetate in the presence of a chloride source is an effective reagent for this transformation on BCP systems.

  • Procedure:

    • Dissolve the Boc-protected ester from Step 2 in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the carboxylic acid.

    • Dissolve the acid (1.0 eq) in anhydrous benzene.

    • Add lead tetraacetate (1.1 eq) and lithium chloride (1.5 eq).

    • Heat the mixture to reflux and irradiate with a visible light source (e.g., a tungsten lamp) to initiate the radical decarboxylation.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, filter to remove insoluble lead salts, and wash the filtrate with sodium bicarbonate and sodium thiosulfate solutions.

    • Dry the organic layer and purify by column chromatography to yield tert-butyl (3-chlorobicyclo[1.1.1]pentan-1-yl)carbamate.

Step 4: Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to liberate the primary amine and form the hydrochloride salt.[5]

  • Procedure:

    • Dissolve the Boc-protected compound from Step 3 in a suitable solvent such as 1,4-dioxane or ethyl acetate.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble HCl gas through the solution at 0°C.

    • Stir the mixture at room temperature for 1-4 hours.

    • A precipitate of the hydrochloride salt should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Drug Development: A Key Linker for PROTACs

The primary application of this compound in contemporary drug discovery is as a rigid and tunable linker component in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex.

G cluster_0 PROTAC Structure and Function TP_Ligand Target Protein Ligand BCP_Linker 3-Chloro-BCP-Amine (Linker Component) TP_Ligand->BCP_Linker TP Target Protein TP_Ligand->TP Binds E3_Ligand E3 Ligase Ligand BCP_Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Proteasome Proteasome TP->Proteasome Enters E3->TP Ubiquitinates Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: Role of 3-Chloro-BCP-Amine in a PROTAC leading to protein degradation.

The rigid BCP core of this compound provides a conformationally constrained linker, which can pre-organize the PROTAC molecule into a bioactive conformation. This reduces the entropic penalty of forming the ternary complex and can lead to enhanced potency and selectivity. The amine functionality provides a convenient point of attachment for either the target protein ligand or the E3 ligase ligand, while the chlorine atom can be used to fine-tune the physicochemical properties of the linker or as a handle for further chemical modification.

Conclusion

This compound is more than just a chemical curiosity; it is a powerful tool in the arsenal of the modern medicinal chemist. Its unique three-dimensional structure, derived from the BCP core, offers a compelling alternative to traditional planar scaffolds, often leading to improved drug-like properties. The synthetic accessibility of this bifunctional building block, coupled with its demonstrated utility as a rigid linker in PROTACs, ensures its continued and growing importance in the development of innovative therapeutics. As the principles of three-dimensional drug design become ever more ingrained in the pharmaceutical industry, we can expect to see this compound and related BCP derivatives play an increasingly prominent role in the medicines of tomorrow.

References

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Bunker, K. et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Supporting Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS NO.1886967-25-4. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1886967-24-3 | 3-Chlorobicyclo[1.1.1]pentan-1-amine. Retrieved from [Link]

  • BCM Biyokimya. (n.d.). This compound. Retrieved from [Link]

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. (2025). ResearchGate. Retrieved from [Link]

  • Anderson, E. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. Available at: [Link]

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An In-Depth Technical Guide to 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride and Its Analogs for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative bioisostere in modern medicinal chemistry, offering a three-dimensional, rigid replacement for traditional aromatic and aliphatic groups. This guide provides a comprehensive technical overview of a particularly valuable subclass: 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride and its analogs. We will delve into the strategic rationale for their use, detailed synthetic pathways, and their burgeoning application in innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document serves as a practical resource for researchers aiming to leverage the unique properties of these compounds to overcome challenges in drug design, including metabolic instability and poor solubility, and to unlock novel chemical space.

The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Bioisosterism

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led to a strategic shift away from planar, aromatic structures—a concept often termed "escaping from flatland."[1] Bicyclo[1.1.1]pentanes (BCPs) have risen to prominence in this context as exceptional non-classical bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][3][] Their rigid, cage-like structure provides a precise exit vector for substituents, mimicking the geometry of these common motifs while introducing a host of desirable physicochemical properties.[5][6]

Key Advantages of the BCP Scaffold:

  • Improved Solubility: The replacement of a hydrophobic phenyl ring with a saturated BCP core often leads to a significant increase in aqueous solubility.[2][7]

  • Enhanced Metabolic Stability: The high C(sp³)–H bond dissociation energy of the BCP framework confers remarkable resistance to oxidative metabolism, a common liability for compounds containing benzylic C-H bonds.[8]

  • Three-Dimensionality: The defined 3D geometry of BCPs allows for novel interactions with biological targets and can improve selectivity.[6]

  • Novel Chemical Space: The unique structure of BCPs provides access to patentable chemical matter.[7]

The 1-amino-3-substituted BCP scaffold is particularly valuable as a bioisostere for arylamines, mitigating the risks associated with the metabolism, bioavailability, and excretion of aniline-like moieties.[5] The introduction of a chlorine atom at the 3-position further refines the properties of this scaffold, making it a powerful tool in advanced drug design, most notably in the field of targeted protein degradation.

Strategic Application in PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[9] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.[9] The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[][9]

The 3-chlorobicyclo[1.1.1]pentan-1-amine moiety has been identified as a highly effective rigid linker component in PROTAC design.[7] Its rigidity helps to pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation, reducing the entropic penalty associated with binding.[10] This can lead to enhanced degradation potency and selectivity.[10]

The rationale for using a rigid, chloro-substituted BCP linker includes:

  • Stabilization of the Ternary Complex: Rigid linkers can form additional stabilizing interactions, such as π-stacking (if aromatic) or favorable van der Waals contacts, within the ternary complex.[10][] The defined geometry of the BCP core can optimize the presentation of the two ligands for simultaneous binding.

  • Improved Physicochemical Properties: As with other BCP-containing molecules, the incorporation of this linker can improve the solubility and metabolic stability of the PROTAC.[12]

  • Vectorial Control: The fixed exit vectors of the BCP core provide precise control over the spatial orientation of the target- and E3 ligase-binding moieties.[]

The chlorine substituent on the BCP core can further influence the linker's properties by modulating its lipophilicity and electronic character, offering another point for fine-tuning the overall profile of the PROTAC.

Synthetic Strategies and Methodologies

The synthesis of 3-chlorobicyclo[1.1.1]pentan-1-amine and its analogs generally starts from a common, scalable precursor: bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This section outlines a representative synthetic pathway, highlighting the key transformations and the underlying chemical principles.

Synthesis of the Key Precursor: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

A robust and scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is crucial for accessing its derivatives. A common approach involves the photochemical reaction of [1.1.1]propellane with 2,3-butanedione, followed by a haloform reaction.[7][13]

Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [7][13]

  • Step 1: Photochemical [2+2] Cycloaddition. A solution of [1.1.1]propellane and freshly distilled 2,3-butanedione in a suitable solvent (e.g., pentane) is irradiated with a medium-pressure UV lamp at low temperature (-10 to 0 °C) to yield 1,3-diacetylbicyclo[1.1.1]pentane.

    • Causality: The highly strained central bond of [1.1.1]propellane is susceptible to radical addition. Photolysis of the diketone generates radicals that initiate the ring-opening of propellane, leading to the formation of the BCP core.

  • Step 2: Haloform Reaction. The resulting 1,3-diacetylbicyclo[1.1.1]pentane is treated with a solution of sodium hypobromite (prepared from NaOH and Br₂) in aqueous dioxane at 0 °C, followed by stirring at room temperature.

    • Causality: The methyl ketone groups are susceptible to haloform reaction. The basic conditions promote the formation of a trihalomethyl intermediate, which is then cleaved to yield the corresponding carboxylate and a haloform.

  • Step 3: Acidification and Extraction. After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl), and the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is extracted with an organic solvent (e.g., ethyl acetate).

Caption: Synthesis of the BCP-diacid precursor.

Synthesis of 1-Amino-3-carboxy- and 1-Amino-3-halobicyclo[1.1.1]pentanes

From the diacid, selective monofunctionalization is key to accessing the desired 1,3-disubstituted pattern. This is typically achieved by monoprotection, followed by conversion of the remaining carboxylic acid to an amine.

Experimental Protocol: Synthesis of 3-Substituted Bicyclo[1.1.1]pentan-1-amines [7]

  • Step 1: Monoesterification. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is treated with a reagent like thionyl chloride in methanol to afford 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

    • Causality: The use of a controlled amount of the esterification reagent allows for selective reaction at one of the two equivalent carboxylic acid groups.

  • Step 2: Curtius Rearrangement. The remaining carboxylic acid is converted to an amine via a Curtius rearrangement. The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in the presence of tert-butanol to yield the Boc-protected amine, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

    • Causality: The carboxylic acid is converted to an acyl azide, which upon heating, rearranges to an isocyanate with loss of N₂. The isocyanate is then trapped by tert-butanol to form the stable Boc-carbamate.

  • Step 3: Halogenation (Example with Fluorine). While a direct, high-yield chlorination at this stage is not well-documented in readily available literature, a similar transformation to introduce fluorine has been reported. For instance, treatment of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with Selectfluor in the presence of a silver catalyst can yield 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.[7] Subsequent Curtius rearrangement would provide the 1-amino-3-fluoro analog. Direct chlorination of the BCP core can be challenging and may lead to mixtures of products or ring-opening.[14] More specialized methods may be required for selective chlorination.

  • Step 4: Deprotection. The Boc-protected amine is deprotected using standard conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the desired 3-substituted bicyclo[1.1.1]pentan-1-amine hydrochloride.

Caption: General route to 3-substituted BCP-amines.

Physicochemical Properties and Characterization

The introduction of the 3-chloro-BCP-amine moiety has a predictable impact on the physicochemical properties of a molecule. A comparative analysis with other common linker types is essential for rational drug design.

Table 1: Comparative Physicochemical Properties of PROTAC Linkers

Linker TypeRigidityPolaritySolubilityMetabolic Stability
3-Chloro-BCP-Amine HighModerateModerate to HighHigh
Alkyl Chain Low (Flexible)LowLowVariable
PEG Chain Low (Flexible)HighHighGenerally High
Aromatic (e.g., Phenyl) HighLowLowCan be susceptible to oxidation

Characterization Data for this compound:

  • Appearance: White to off-white solid.[13]

  • Molecular Formula: C₅H₉Cl₂N[13]

  • Molecular Weight: 154.03 g/mol [13]

  • ¹H NMR Spectrum: Consistent with the bicyclic structure, showing characteristic signals for the bridgehead and bridge protons.[13]

  • Purity (HPLC): Typically >95%.[13]

Future Perspectives and Conclusion

The 3-chlorobicyclo[1.1.1]pentan-1-amine scaffold and its analogs represent a significant advancement in the field of medicinal chemistry. Their unique combination of rigidity, three-dimensionality, and metabolic stability makes them highly valuable building blocks for the development of next-generation therapeutics. As our understanding of the intricacies of PROTAC linkerology deepens, the rational design of linkers using scaffolds like the BCP core will become increasingly important. Future research will likely focus on the development of more efficient and selective methods for the synthesis of a wider range of functionalized BCP analogs, further expanding the toolbox available to drug discovery scientists. This guide provides a solid foundation for researchers to explore the potential of these remarkable compounds in their own drug development programs.

References

  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]

  • Davies, H. M. L., & Maimone, T. J. (2020). Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. Nature Reviews Chemistry, 4(10), 524–537. [Link]

  • Caputo, D. F. J., Arroniz, C., Dürr, A. B., Mousseau, J. J., Stepan, A. F., Mansfield, S. J., & Anderson, E. A. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(22), 5295–5300. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Sullivan, T. J., DiRico, K. J., ... & Johnson, D. S. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2017). Direct arylation of C(sp3)–H bonds by photoredox catalysis. Nature, 543(7646), 519–523. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of drugs with improved solubility. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]

  • Wiberg, K. B., & McMurdie, N. (1994). Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. Journal of the American Chemical Society, 116(26), 11990–11998. [Link]

  • Zorba, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • An, S., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-22. [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 1-10. [Link]

  • Figshare. (n.d.). Direct Deaminative Halogenation at Hindered Tertiary.... Retrieved from [Link]

  • Togni, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(20), 11437-11460. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1555-1574. [Link]

  • Anwar, Z., et al. (2022). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Frontiers in Cell and Developmental Biology, 10, 851087. [Link]

  • Drummond, M. L., & Williams, J. M. J. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Pettersson, M., & Crews, C. M. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. Accounts of Chemical Research, 54(22), 4143-4154. [Link]

  • PubChem. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. Retrieved from [Link]

  • Weerakoon, H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • Togni, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(20), 11437-11460. [Link]

  • Pätzel, M., et al. (2004). Syntheses of 3‐aminobicyclo[1.1.1]petane‐1‐carboxylic acid derivatives and their incorporation into peptides. Helvetica Chimica Acta, 87(12), 3104-3114. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Anderson, J. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24773. [Link]

Sources

Spectroscopic Characterization of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[1.1.1]pentane Motif in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry. Its rigid, three-dimensional structure can confer improved metabolic stability, enhanced solubility, and novel intellectual property landscapes. The introduction of functional groups onto the BCP core, such as in 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride, provides a valuable building block for the synthesis of novel therapeutics, particularly in the realm of PROTACs and other targeted therapies[1]. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational understanding for its identification, characterization, and application in drug development workflows.

Molecular Structure and Key Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₅H₉Cl₂N and a molecular weight of 154.03 g/mol .[2] Its structure features a highly strained bicyclic core with a chlorine atom and an ammonium group at the bridgehead positions.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Window into the Bicyclic Core

The ¹H NMR spectrum of this compound is predicted to be deceptively simple, dominated by a single, sharp singlet corresponding to the six methylene protons. This is due to the high symmetry of the bicyclo[1.1.1]pentane cage. The ammonium protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 - 2.8s6HCH₂
~8.0 - 9.0br s3HNH₃⁺

Expertise & Experience in Interpretation:

The choice of a deuterated solvent is critical for resolving the NH₃⁺ peak. In DMSO-d₆, this peak is typically well-resolved and observable, whereas in D₂O, it will exchange with the solvent and become invisible. The singlet nature of the methylene protons arises from the fact that all six protons are chemically and magnetically equivalent. The constrained nature of the BCP cage restricts conformational flexibility, leading to a time-averaged equivalence of these protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides a clear picture of the carbon skeleton. Due to the molecule's symmetry, only three distinct carbon signals are anticipated: one for the bridgehead carbon attached to the ammonium group, one for the bridgehead carbon bearing the chlorine atom, and one for the three equivalent methylene carbons.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~60 - 65C-Cl
~50 - 55C-NH₃⁺
~40 - 45CH₂

Expertise & Experience in Interpretation:

The chemical shifts are influenced by the electronegativity of the substituents. The downfield shift of the carbon attached to the chlorine atom is expected due to chlorine's electron-withdrawing nature. The carbon attached to the positively charged nitrogen will also be shifted downfield. The methylene carbons, being further from the electronegative atoms, will appear at the most upfield position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is instrumental in confirming the presence of the amine hydrochloride functional group. Key vibrational modes will be indicative of N-H and C-H bonds.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
2800-3200Strong, BroadN-H stretch (ammonium salt)
~2950MediumC-H stretch (aliphatic)
1500-1600MediumN-H bend (ammonium salt)
~700-800Medium-StrongC-Cl stretch

Expertise & Experience in Interpretation:

The most prominent feature will be the broad and strong absorption in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is a result of hydrogen bonding. The C-Cl stretch is expected in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the parent cation (the free amine). Under electrospray ionization (ESI) in positive ion mode, the expected molecular ion would be that of the free amine, 3-chlorobicyclo[1.1.1]pentan-1-amine, at an m/z corresponding to [M+H]⁺.

Predicted Mass Spectrometry Data

m/zIon
118.05[M+H]⁺ of the free amine (C₅H₈ClN)

Expertise & Experience in Interpretation:

The isotopic pattern of the molecular ion will be a key diagnostic feature. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, further confirming the elemental composition. Fragmentation patterns are likely to involve the loss of the chlorine atom or cleavage of the bicyclic core, though the high strain of the BCP system can lead to complex fragmentation pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed. These protocols are designed to be self-validating systems for ensuring data quality and reproducibility.

Workflow for Spectroscopic Analysis

cluster_workflow Spectroscopic Characterization Workflow start Sample Preparation: This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Dissolve in DMSO-d6 ir IR Spectroscopy start->ir Prepare KBr pellet or ATR sample ms Mass Spectrometry start->ms Dissolve in MeOH/H₂O data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Reporting data_analysis->report

Caption: A generalized workflow for the spectroscopic characterization of the title compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 100 ppm.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Perform a background subtraction.

3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Acquisition:

    • Infuse the sample solution into the ESI source in positive ion mode.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

    • Obtain a high-resolution measurement of the molecular ion peak.

Conclusion

The unique spectroscopic signature of this compound is a direct reflection of its highly symmetric and strained bicyclic structure. While experimental data is not widely published, a thorough understanding of spectroscopic principles and comparative analysis with related BCP derivatives allows for a confident prediction of its key spectral features. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this important building block in the pursuit of novel therapeutics.

References

Sources

The Crystallography of Bicyclo[1.1.1]pentane Derivatives: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the confines of traditional aromatic scaffolds, a trend often dubbed "escaping from flatland".[1] Among the most promising three-dimensional bioisosteres to emerge is the bicyclo[1.1.1]pentane (BCP) core.[2][3] This highly strained, yet remarkably stable, cage-like structure serves as an effective mimic for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][3] The strategic replacement of a planar phenyl ring with a rigid BCP moiety can significantly enhance a drug candidate's physicochemical properties, including increased aqueous solubility, improved metabolic stability, and better membrane permeability.[4][5]

However, the successful incorporation and validation of these novel scaffolds in drug candidates are critically dependent on unambiguous structural elucidation. Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing invaluable insights into its conformation and intermolecular interactions. This guide offers a comprehensive overview of the crystallographic studies of BCP derivatives, from the synthetic considerations that influence crystal quality to detailed protocols for obtaining diffraction-quality crystals and interpreting the resulting structural data.

The Interplay of Synthesis and Crystallization

The journey to a high-quality crystal structure begins long before the crystallization experiment itself. The synthetic route employed to generate the BCP derivative can have a profound impact on its purity and, consequently, its ability to crystallize.

The most prevalent strategies for synthesizing functionalized BCPs involve the reaction of [1.1.1]propellane with various reagents.[3] These reactions, often radical in nature, can sometimes yield complex mixtures that are challenging to separate. It is imperative to employ robust purification techniques, such as flash chromatography or preparative HPLC, to isolate the desired BCP derivative in high purity. Residual starting materials, byproducts, or solvents can act as "crystal poisons," inhibiting nucleation and crystal growth.

Furthermore, the nature of the substituents at the bridgehead positions of the BCP core plays a crucial role in dictating the intermolecular interactions that govern crystal packing. The introduction of functional groups capable of forming strong hydrogen bonds, such as carboxylic acids, amides, or amines, often facilitates the formation of well-ordered crystal lattices.[6]

Challenges and Strategies in the Crystallization of BCP Derivatives

While the rigid nature of the BCP core can be advantageous for crystal packing, its often-hydrophobic surface and the sometimes-weak nature of its intermolecular interactions can present challenges to obtaining high-quality single crystals.

Common Challenges:

  • Poor Solubility: BCP derivatives with non-polar substituents can exhibit poor solubility in a wide range of common laboratory solvents, making it difficult to prepare the supersaturated solutions necessary for crystallization.

  • Weak Intermolecular Interactions: The absence of strong hydrogen bond donors or acceptors can lead to weak crystal packing forces, resulting in the formation of oils, amorphous solids, or poorly diffracting crystals.

  • Twinning: This phenomenon, where two or more crystals are intergrown in a symmetrical manner, can complicate or even prevent structure solution.

  • Small Crystal Size: The rapid nucleation and growth often associated with weakly interacting molecules can lead to the formation of microcrystalline powders unsuitable for single-crystal X-ray diffraction.

Strategies for Success:

To overcome these challenges, a systematic approach to screening crystallization conditions is essential. A variety of techniques should be explored, often in parallel, to maximize the chances of success.

Experimental Protocol: A Systematic Approach to Crystallizing BCP Derivatives

This protocol outlines a general workflow for the crystallization of a novel BCP derivative.

1. Initial Solubility Screening:

  • Objective: To identify a suitable solvent or solvent system for crystallization.

  • Procedure:

    • Place a small amount (1-2 mg) of the purified BCP derivative into several small vials.

    • To each vial, add a different solvent (e.g., pentane, diethyl ether, dichloromethane, ethyl acetate, methanol, acetonitrile) dropwise until the solid dissolves.

    • Observe the solubility at room temperature and with gentle heating. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

2. Crystallization Method Screening:

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the BCP derivative in a suitable solvent identified in the initial screen.

    • Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Vapor Diffusion:

    • Dissolve the BCP derivative in a small amount of a relatively low-volatility solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble.

    • Slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the BCP derivative in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Slow cooling reduces the solubility of the compound, leading to crystal formation.

  • Layering:

    • Dissolve the BCP derivative in a dense solvent.

    • Carefully layer a less dense anti-solvent on top of the solution, creating a distinct interface.

    • Crystals will often form at the interface as the two solvents slowly mix.

3. Low-Temperature Crystallization:

For volatile or thermally sensitive BCP derivatives, low-temperature crystallization can be particularly effective.[7][8]

  • Procedure:

    • Prepare a concentrated solution of the BCP derivative in a low-boiling point solvent such as pentane.

    • Place the sealed vial in a freezer (-20 °C or lower) and allow for slow crystallization over several days.

Diagram of the Crystallization Workflow:

Caption: A generalized workflow for the crystallization of bicyclo[1.1.1]pentane derivatives.

Interpreting the Crystal Structure: Insights for Drug Design

A successfully solved crystal structure of a BCP derivative provides a wealth of information that can guide drug design efforts.

  • Confirmation of Connectivity and Stereochemistry: The primary output of a crystallographic study is the unambiguous confirmation of the molecule's chemical structure, including the relative stereochemistry of all chiral centers.

  • Conformational Analysis: The rigid BCP core significantly limits the conformational freedom of the molecule. The crystal structure reveals the preferred orientation of the substituents at the bridgehead positions, which is crucial for understanding how the molecule will interact with its biological target.

  • Intermolecular Interactions and Crystal Packing: Analysis of the crystal packing reveals the key intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the solid state.[9] These same interactions can be critical for ligand binding to a protein active site.

  • Bioisosteric Comparison: Overlaying the crystal structure of a BCP-containing drug candidate with that of its phenyl-containing parent can provide a clear rationale for observed differences in biological activity and physicochemical properties.[10]

Diagram of BCP as a Phenyl Ring Bioisostere:

Sources

An In-depth Technical Guide to the Solubility of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in modern medicinal chemistry, frequently employed as a bioisosteric replacement for para-substituted phenyl rings to enhance key pharmaceutical properties. Among BCP derivatives, 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a compound of increasing interest, particularly in the synthesis of PROTACs and other complex molecular architectures. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthetic chemistry, formulation development, and various drug discovery processes. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound, offering predictive insights based on its physicochemical properties and detailed experimental protocols for its empirical determination.

Introduction: The Significance of Bicyclo[1.1.1]pentanes in Drug Discovery

The "escape from flatland" concept has driven a paradigm shift in drug design, encouraging the incorporation of three-dimensional scaffolds to improve physicochemical and pharmacological profiles.[1][2] The bicyclo[1.1.1]pentane (BCP) core, a rigid, non-planar structure, serves as an effective bioisostere for the phenyl ring.[3][4] Its introduction into drug candidates has been shown to enhance aqueous solubility, improve metabolic stability, and reduce non-specific binding by mitigating the strong π-π interactions associated with aromatic systems.[4][5] this compound, as a functionalized BCP derivative, is a valuable building block in this evolving landscape. Its solubility characteristics are a critical determinant of its utility, influencing reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Predicted Solubility Profile

The molecule can be deconstructed into three key components that govern its solubility:

  • The Bicyclo[1.1.1]pentane Cage: This rigid, saturated hydrocarbon framework is inherently non-polar and lipophilic.

  • The Primary Amine Group (-NH2): This functional group is polar and capable of acting as a hydrogen bond donor.

  • The Hydrochloride Salt (-HCl): The formation of the hydrochloride salt of the amine group introduces ionic character, significantly increasing the polarity of the molecule.

The presence of the hydrochloride salt is the most dominant factor influencing the solubility of this compound. Amine salts are generally characterized by their high polarity and ability to engage in strong ion-dipole interactions.[6] This leads to a general solubility trend where solubility is highest in polar protic solvents and decreases significantly as the solvent polarity decreases.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents have high dielectric constants and can effectively solvate the ionic species, though they lack hydrogen bond donating ability.
Polar Aprotic (Ketones/Ethers) Acetone, Tetrahydrofuran (THF)Low to ModerateThese solvents are less polar than DMSO and DMF, leading to weaker interactions with the ionic salt.
Halogenated Dichloromethane (DCM), ChloroformLowWhile having a dipole moment, these solvents are poor at solvating ionic compounds.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThe lack of polarity in these solvents prevents effective solvation of the ionic hydrochloride salt.

Experimental Determination of Solubility

Given the absence of published quantitative data, empirical determination of the solubility of this compound is essential for any research or development application. The isothermal equilibrium method (also known as the shake-flask method) is a reliable and widely accepted technique for this purpose.[7][8]

Isothermal Equilibrium (Shake-Flask) Method

This method involves generating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Workflow for Isothermal Equilibrium Solubility Determination

G prep Preparation of Saturated Solution equil Equilibration prep->equil Agitation at constant T sep Phase Separation equil->sep Centrifugation / Filtration quant Quantification sep->quant HPLC / UV-Vis Analysis calc Calculation of Solubility quant->calc

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Detailed Experimental Protocol

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of the excess solid.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound and should be carefully controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.

  • pH (in aqueous or protic solvents): As an amine hydrochloride, the solubility of this compound in aqueous or protic organic solvents will be pH-dependent. At lower pH values, the amine will be fully protonated, favoring solubility. As the pH increases towards and above the pKa of the conjugate acid, the free amine will be formed, which is expected to be significantly less soluble.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the solubility studies.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be achieved by analyzing its physicochemical properties. As an amine salt, it is expected to be highly soluble in polar protic solvents and poorly soluble in non-polar aprotic solvents. For researchers and drug development professionals, the empirical determination of its solubility is a critical step for its effective application. The detailed isothermal equilibrium method provided in this guide offers a robust framework for obtaining accurate and reproducible solubility data, which is indispensable for advancing synthetic strategies and formulation development involving this important bicyclo[1.1.1]pentane building block.

References

  • Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... - ResearchGate. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - JACS Au. Available at: [Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents - Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC - NIH. Available at: [Link]

  • Why amine salts are soluble in water? - Chemistry Stack Exchange. Available at: [Link]

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An In-Depth Technical Guide to the Conformational Analysis of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern drug discovery, prized for its ability to serve as a rigid, three-dimensional bioisostere for groups like para-substituted phenyl rings.[1][2] Its unique geometry and favorable physicochemical properties, such as improved metabolic stability and solubility, have led to its incorporation into numerous pharmaceutical candidates.[3][4][5] This guide provides an in-depth technical framework for the conformational analysis of a representative BCP derivative, 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental and computational choices, offering a robust, self-validating system for researchers, scientists, and drug development professionals to confidently characterize this and similar rigid scaffolds.

Introduction: The Bicyclo[1.1.1]pentane Core in Medicinal Chemistry

The "escape from flatland" is a prevailing theme in contemporary medicinal chemistry, advocating for the inclusion of sp³-rich, three-dimensional scaffolds to enhance the pharmacological profiles of drug candidates.[6] The BCP core is a quintessential example of this principle. Its rigid, cage-like structure enforces a fixed, linear orientation of substituents at the 1 and 3 bridgehead positions, perfectly mimicking the 180° exit vector of a para-substituted arene but with a shorter substituent separation.[1][2] This structural preorganization can lead to improved binding affinity and selectivity for biological targets.

This compound is a valuable building block, presenting two distinct functional groups for further chemical elaboration. The primary amine offers a nucleophilic handle for amide bond formation or other conjugations, while the chlorine atom provides a site for cross-coupling reactions or acts as a metabolic blocking point. Understanding the conformational landscape of this molecule is critical for predicting its interactions within a protein binding pocket and for rationally designing next-generation therapeutics.

The BCP framework itself is exceptionally rigid due to significant ring strain (approximately 66.6 kcal/mol).[2] Therefore, the primary conformational flexibility in this compound arises from the rotation around the exocyclic single bonds: the C1-N bond of the ammonium group and the C3-Cl bond. This guide will detail a synergistic approach, combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and quantum mechanical calculations to fully elucidate its conformational preferences.

Structural Interrogation: A Multi-Pronged Approach

A comprehensive understanding of the molecule's conformation requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their convergence lends high confidence to the final structural assignment.

G cluster_0 Conformational Analysis Workflow Synthesis & Purification Synthesis & Purification Computational Analysis Computational Analysis Synthesis & Purification->Computational Analysis NMR Spectroscopy NMR Spectroscopy Synthesis & Purification->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Synthesis & Purification->X-ray Crystallography Structural Hypothesis Structural Hypothesis Computational Analysis->Structural Hypothesis NMR Spectroscopy->Structural Hypothesis Definitive Structure (Solid State) Definitive Structure (Solid State) X-ray Crystallography->Definitive Structure (Solid State) Refined Conformational Model Refined Conformational Model Structural Hypothesis->Refined Conformational Model Definitive Structure (Solid State)->Refined Conformational Model

Caption: Integrated workflow for conformational analysis.

Computational Modeling: Predicting Conformational Landscapes

Before embarking on extensive experimental work, in silico analysis provides a powerful predictive framework. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to identify low-energy conformers and estimate the rotational barriers between them.

Protocol for Computational Analysis:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

  • Conformational Search:

    • Causality: The primary degrees of freedom are the dihedral angles defined by H-N-C1-C2 and H-C2-C3-Cl. A systematic search of these torsions is necessary to locate all potential energy minima.

    • Method: Perform a torsional scan around the C1-N and C3-Cl bonds in 15° increments using a computationally inexpensive method (e.g., PM7 semi-empirical).

  • Geometry Optimization and Energy Calculation:

    • Causality: The low-energy conformers identified in the initial scan must be refined using a higher level of theory to obtain accurate geometries and relative energies.

    • Method: Submit each unique low-energy conformer to a full geometry optimization and frequency calculation using DFT. A common and reliable functional/basis set combination is B3LYP/6-311+G(d,p), incorporating a solvent model (e.g., PCM for water or methanol) to mimic experimental conditions.[7] The absence of imaginary frequencies confirms a true energy minimum.

  • Analysis of Results:

    • Compare the relative energies of the optimized conformers. A small energy difference (< 2 kcal/mol) suggests that multiple conformations may be populated at room temperature.

    • Analyze key geometric parameters, such as the bridgehead-to-bridgehead distance (C1-C3), which is known to be influenced by the electronic nature of the substituents.[6][8]

    • Calculate the rotational energy barrier around the C1-N bond. Studies on sterically congested BCPs have shown this barrier can be significant.[9]

Expected Outcome: DFT calculations are expected to show that while the BCP cage remains highly rigid, distinct energy minima may exist corresponding to different staggered orientations of the ammonium group's hydrogens relative to the BCP cage. The C3-Cl bond, being symmetric, will not produce distinct conformers upon rotation.

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of molecules. A suite of 1D and 2D NMR experiments can provide through-bond and through-space correlations to define the molecule's average conformation.

Table 1: Key NMR Experiments and Their Purpose

ExperimentPurpose
¹H NMR Provides information on the chemical environment and multiplicity of protons. The bridge and bridgehead protons of BCPs have characteristic chemical shifts.
¹³C NMR / DEPT Identifies the number of unique carbon environments and their type (CH, CH₂). The bridgehead carbons are typically deshielded.
COSY Reveals proton-proton (H-H) coupling networks, confirming the connectivity within the BCP cage.
HSQC Correlates directly bonded protons and carbons (¹J-CH), allowing for unambiguous assignment of the protonated carbons.
HMBC Shows longer-range H-C correlations (²J-CH, ³J-CH), crucial for confirming the overall carbon skeleton and substituent placement.
NOESY/ROESY Critical for Conformational Analysis. Detects through-space correlations between protons that are close to each other (< 5 Å), providing direct evidence of the preferred orientation of the ammonium group relative to the BCP cage protons.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Data Acquisition: Acquire a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (≥ 500 MHz).

  • Structural Assignment: Use the correlation data to assign all proton and carbon resonances. The BCP cage protons typically appear as a singlet or a narrow multiplet, while the bridgehead protons (if present) would be distinct.

  • Conformational Study (NOESY/ROESY):

    • Causality: The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶). Observing an NOE between the ammonium protons and the BCP bridge protons (the CH₂ groups) would provide definitive evidence of their spatial proximity and thus the rotational preference around the C1-N bond.

    • Method: Acquire a 2D NOESY or ROESY spectrum with a mixing time optimized to observe intramolecular correlations (typically 300-800 ms).

  • Data Interpretation: Correlate the observed NOEs with the distances predicted from the low-energy conformers generated by DFT. A strong correlation between experimental NOEs and a single calculated conformer provides high confidence in the solution-state structure.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Interpretation Sample Prep Sample Prep 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Prep->1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC, HMBC) Resonance Assignment Resonance Assignment 1D NMR (¹H, ¹³C)->Resonance Assignment NOESY/ROESY NOESY/ROESY 2D NMR (COSY, HSQC, HMBC)->NOESY/ROESY 2D NMR (COSY, HSQC, HMBC)->Resonance Assignment NOE Analysis NOE Analysis Resonance Assignment->NOE Analysis Conformational Model Conformational Model NOE Analysis->Conformational Model Computational Model Computational Model Computational Model->NOE Analysis

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, serving as the ultimate benchmark for validating the results from computational and NMR studies.

Protocol for X-ray Crystallography:

  • Crystal Growth:

    • Causality: Obtaining high-quality single crystals is the most critical and often most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice.

    • Method: Screen various solvent systems for recrystallization. Slow evaporation of a saturated solution is a common technique. For a hydrochloride salt, polar solvents like methanol, ethanol, or water, often with a less polar anti-solvent like diethyl ether or acetone, are good starting points.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement:

    • Causality: The diffraction data is used to calculate an electron density map of the unit cell. Atomic positions are fitted to this map and then refined to achieve the best agreement between the calculated and observed diffraction patterns.

    • Method: The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • Structural Analysis: Analyze the final structure to determine precise geometric parameters. Pay close attention to the C1-N-H and C3-C-H dihedral angles to define the conformation. Examine intermolecular interactions, such as hydrogen bonds involving the ammonium group and the chloride counter-ion, as these can influence the observed conformation in the solid state.[6]

Synthesis of Findings: A Cohesive Conformational Model

The power of this multi-pronged approach lies in the convergence of data. The lowest-energy conformer predicted by DFT should be consistent with the solution-state structure determined by NMR (via NOE correlations) and should closely match the solid-state structure observed by X-ray crystallography. Any discrepancies, for instance between the solid-state and solution-state conformations, are themselves valuable data, suggesting that crystal packing forces or solvent effects play a significant role in dictating the molecule's preferred geometry.

Table 2: Hypothetical Conformational Data Comparison

ParameterDFT (B3LYP/6-311+G(d,p))X-ray CrystallographyNMR (Qualitative)
C1-C3 Distance ~1.88 Å~1.87 ÅN/A
C1-N Bond Length ~1.50 Å~1.49 ÅN/A
C3-Cl Bond Length ~1.80 Å~1.79 ÅN/A
H-N-C1-C2 Dihedral Angle ~60° (Staggered)~58°Strong NOE between NH₃⁺ and bridge CH₂ protons observed.
Relative Energy (Conformer 1) 0.00 kcal/molN/AMajor species in solution.
Relative Energy (Conformer 2) +1.5 kcal/molN/AMinor or unobserved species.

Conclusion for the Field

The conformational analysis of this compound, while focused on a single molecule, provides a universal template for the characterization of rigid scaffolds in drug discovery. By systematically integrating computational modeling, solution-state NMR, and solid-state X-ray crystallography, researchers can build a high-fidelity, validated model of molecular conformation. This detailed structural knowledge is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), predicting binding modes, and ultimately, designing more effective and selective therapeutics. The protocols and rationale outlined herein empower drug development professionals to confidently navigate the structural complexities of novel chemical matter, accelerating the journey from molecule to medicine.

References

  • An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. (n.d.). PMC. [Link]

  • Electronic substituent effects in bicyclo[1.1.1]pentane and [n]staffane derivatives: a quantum chemical study based on structural variation. (2010). PubMed. [Link]

  • Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. (n.d.). ChemRxiv. [Link]

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  • Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. (2023). PMC. [Link]

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  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. (2022). Angewandte Chemie. [Link]

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  • Polar substituent effects in the bicyclo[1.1.1]pentane ring system: acidities of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. (2005). PubMed. [Link]

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  • Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. (n.d.). ChemRxiv. [Link]

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  • NMR (3)J(C-1, H-3) couplings in 1-X-bicyclo[1.1.1] pentanes. FPT-DFT and NBO studies of hyperconjugative interactions and heavy atom substituent effects. (n.d.). ResearchGate. [Link]

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. (n.d.). ResearchGate. [Link]

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Methodological & Application

The Strategic Incorporation of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Design

For decades, the phenyl ring has been a cornerstone of medicinal chemistry, prized for its predictable geometry and synthetic versatility. However, its inherent planarity and lipophilicity often contribute to suboptimal pharmacokinetic profiles, including poor solubility and susceptibility to metabolic oxidation. The contemporary drive to "escape from flatland" has spurred the exploration of three-dimensional bioisosteres—scaffolds that mimic the spatial arrangement of a phenyl ring while offering improved physicochemical properties.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly compelling surrogate for the para-substituted phenyl ring, offering a rigid, non-planar structure that can enhance aqueous solubility, metabolic stability, and cell permeability.[3][4] This application note delves into a key functionalized BCP building block, 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride , detailing its applications, underlying scientific principles, and detailed protocols for its integration into drug discovery programs, with a particular focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The Bicyclo[1.1.1]pentane Advantage: A Structural and Physicochemical Perspective

The utility of the BCP scaffold stems from its unique geometric and electronic properties. Its rigid, cage-like structure maintains a precise exit vector for substituents at the 1 and 3 positions, effectively mimicking the linear trajectory of a para-substituted benzene ring. However, the increased sp³ character of the BCP core confers several advantages over its aromatic counterpart:

  • Enhanced Solubility: The replacement of a flat, lipophilic aromatic ring with a saturated, three-dimensional BCP scaffold generally leads to a significant improvement in aqueous solubility. This is a critical parameter for oral bioavailability and formulation development.

  • Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of potentially toxic metabolites and rapid clearance. The C-H bonds of the BCP core are significantly less prone to enzymatic oxidation, resulting in improved metabolic stability and a longer in vivo half-life.[1]

  • Reduced Non-Specific Binding: The reduced lipophilicity of BCP-containing compounds can lead to decreased non-specific binding to plasma proteins and other off-target biomolecules, which can improve the therapeutic index.

  • Novel Chemical Space: The introduction of a BCP core provides access to novel chemical space, offering opportunities for new intellectual property and the potential to overcome liabilities associated with existing scaffolds.

The subject of this note, this compound, offers two orthogonal points for synthetic elaboration: the primary amine for amide bond formation and the chloro substituent at the opposing bridgehead. This dual functionality makes it an exceptionally valuable building block for constructing complex molecules where precise spatial orientation is key.

Core Application: A Rigid Linker for Proteolysis Targeting Chimeras (PROTACs)

One of the most prominent applications of this compound is as a rigid linker component in the design of PROTACs.[3][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[6] The linker must orient the POI and E3 ligase in a manner that facilitates the formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the POI. The rigid BCP scaffold is particularly well-suited for this role, as it can enforce a specific distance and orientation between the two ligands, thereby reducing the entropic penalty of ternary complex formation.

Visualizing the PROTAC Strategy with a BCP Linker

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the role of a rigid BCP-containing linker.

PROTAC_Workflow cluster_0 PROTAC Design cluster_1 Cellular Action POI_Ligand Protein of Interest (POI) Ligand BCP_Linker 3-Chlorobicyclo[1.1.1]pentan-1-amine (as part of the linker) POI_Ligand->BCP_Linker Amide Bond E3_Ligand E3 Ligase Ligand BCP_Linker->E3_Ligand Coupling PROTAC Assembled PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Amide_Coupling cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid and BCP-Amine HCl in DMF Add_Base Add DIPEA (Neutralize HCl, 3.0 eq) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_HATU Add HATU Solution (Activates Carboxylic Acid, 1.2 eq) Cool->Add_HATU Stir Stir at Room Temperature (4-16 hours) Add_HATU->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Final Amide Product Purify->Product

Sources

Application Notes: 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride as a Bioisosteric Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to "escape from flatland." This paradigm shift involves moving away from traditional, planar aromatic scaffolds towards three-dimensional structures that can better explore the complex topology of biological targets.[1] Bicyclo[1.1.1]pentanes (BCPs) have emerged as a premier class of saturated bioisosteres, offering a rigid framework that can mimic the exit vectors of para-substituted benzene rings, internal alkynes, and tert-butyl groups.[2][3]

The strategic incorporation of BCPs into drug candidates has been shown to confer a range of benefits, including enhanced aqueous solubility, improved metabolic stability, and increased passive permeability, ultimately leading to better oral absorption.[4][5] 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a particularly valuable building block within this class, providing a synthetically tractable handle for the introduction of the BCP core into a diverse array of molecular architectures. The presence of the amine functionality allows for straightforward elaboration through well-established synthetic methodologies, such as amide bond formation and C-N cross-coupling reactions. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in their research endeavors.

Physicochemical and Safety Profile

A thorough understanding of the properties and handling requirements of a building block is paramount for its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1886967-25-4[6][7]
Molecular Formula C₅H₉Cl₂N[7]
Molecular Weight 154.04 g/mol [7]
Appearance White to off-white solidMedChemExpress
Storage Store at 4°C under a nitrogen atmosphere. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[7]

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Core Applications & Synthetic Protocols

The primary utility of this compound lies in its ability to serve as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. The amine handle provides a convenient point of attachment for a wide range of substituents.

Protocol 1: Amide Coupling via EDC/HOBt

Amide bond formation is one of the most fundamental transformations in medicinal chemistry. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt), provides a reliable method for the synthesis of amides under mild conditions.[8][9]

Causality Behind Experimental Choices:

  • EDC∙HCl: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. Its water-soluble urea byproduct simplifies purification.[10]

  • HOBt: Reacts with the O-acylisourea intermediate to form a more stable active ester, which is less susceptible to racemization and side reactions.[10]

  • Base (e.g., DIPEA or Et₃N): Neutralizes the hydrochloride salt of the amine, liberating the free base to act as a nucleophile. It also scavenges the acid produced during the reaction.

  • Solvent (DMF or DCM): Anhydrous polar aprotic solvents are used to dissolve the reactants and facilitate the reaction.

G cluster_reactants Reactants & Reagents cluster_procedure Procedure Carboxylic_Acid Carboxylic Acid (R-COOH) Step1 1. Combine Carboxylic Acid, Amine HCl, and HOBt in Solvent Carboxylic_Acid->Step1 Amine_HCl 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride Amine_HCl->Step1 EDC_HOBt EDC / HOBt Step4 4. Add EDC EDC_HOBt->Step4 Base Base (e.g., DIPEA) Step3 3. Add Base Base->Step3 Solvent Anhydrous Solvent (DMF or DCM) Solvent->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step2->Step3 Step3->Step4 Step5 5. Warm to RT and Stir Step4->Step5 Step6 6. Work-up and Purification Step5->Step6 Product Amide Product Step6->Product G cluster_reactants Reactants & Reagents cluster_procedure Procedure Aryl_Halide Aryl Halide (Ar-X) Step1 1. Combine Aryl Halide, Amine HCl, Pd Catalyst, Ligand, and Base Aryl_Halide->Step1 Amine_HCl 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride Amine_HCl->Step1 Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Step1 Ligand Ligand (e.g., Xantphos) Ligand->Step1 Base Base (e.g., Cs₂CO₃) Base->Step1 Solvent Anhydrous Solvent (e.g., Toluene) Step2 2. Add Anhydrous Solvent Solvent->Step2 Step1->Step2 Step3 3. Degas the Mixture Step2->Step3 Step4 4. Heat to Reaction Temperature Step3->Step4 Step5 5. Monitor Reaction Step4->Step5 Step6 6. Work-up and Purification Step5->Step6 Product N-Aryl Amine Product Step6->Product

Sources

Application Note: Synthesis and Derivatization of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Bicyclo[1.1.1]pentane Scaffold

In modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for designing drug candidates with superior physicochemical and pharmacokinetic properties.[1] This involves moving away from planar, aromatic structures towards three-dimensional, C(sp³)-rich scaffolds. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere, effectively replacing para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][3] Its rigid, rod-like geometry maintains critical vector positioning for ligand-target interactions while simultaneously improving key drug-like properties such as solubility and metabolic stability.[1]

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a particularly valuable building block. It presents two distinct, orthogonally positioned functional handles: a primary amine for covalent linkage and a chloride for potential metabolic blocking or further functionalization. This unique 1,3-disubstitution pattern makes it an exemplary constrained linker for applications in targeted protein degradation, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides a comprehensive overview of the synthetic rationale, detailed experimental protocols for its preparation, and subsequent derivatization, grounded in the fundamental reactivity of its strained carbocyclic core.

Part 1: Mechanistic Foundations of BCP Synthesis via [1.1.1]Propellane

The vast majority of functionalized BCPs are synthesized from a common, highly strained precursor: [1.1.1]propellane .[5] The central, inverted C1-C3 bond of propellane possesses significant p-character and is exceptionally reactive, readily undergoing cleavage through both radical and two-electron pathways.[6][7] This strain-release functionalization is the cornerstone of BCP chemistry.

The reaction typically proceeds via the addition of a radical (X•) to the central bond, forming a bridgehead BCP radical. This intermediate is then trapped by a second species (Y) to yield the 1,3-disubstituted BCP product.[8] This powerful strategy allows for the installation of two different functional groups at the bridgehead positions in a single, efficient operation. Understanding this mechanism is critical for designing a logical synthesis of asymmetrically substituted BCPs like our target molecule.

Part 2: Recommended Synthetic Protocol for 3-Chlorobicyclo[1.1.1]pentan-1-amine HCl

A direct, one-pot synthesis of the title compound is not well-documented. Therefore, we present a robust, multi-step synthetic sequence based on established BCP chemistry. The strategy involves the iodo-azidation of [1.1.1]propellane, followed by sequential reduction of the azide and a final halogen exchange.

Visual Workflow of the Proposed Synthesis

Synthesis_Workflow Propellane [1.1.1]Propellane Iodoazide 1-Azido-3-iodo- bicyclo[1.1.1]pentane Propellane->Iodoazide Step 1: Iodo-azidation Iodoamine 3-Iodobicyclo[1.1.1]- pentan-1-amine Iodoazide->Iodoamine Step 2: Azide Reduction Chloroamine_HCl 3-Chlorobicyclo[1.1.1]pentan- 1-amine Hydrochloride Iodoamine->Chloroamine_HCl Step 3: Halogen Exchange & Salt Formation

Caption: Proposed 3-step synthesis of the target compound from [1.1.1]propellane.

Step 1: Synthesis of 1-Azido-3-iodobicyclo[1.1.1]pentane

Causality: This step leverages the strain-release of [1.1.1]propellane to install two different functional groups that can be manipulated in subsequent steps. The use of an iodine source and an azide source (like trimethylsilyl azide, TMSN₃) in the presence of an oxidant generates an azido radical and an electrophilic iodine species that add across the central C1-C3 bond.[7]

Detailed Protocol:

  • Prepare a stock solution of [1.1.1]propellane in a suitable solvent (e.g., 0.1-0.2 M in toluene or Et₂O). Caution: [1.1.1]propellane is volatile and highly strained; handle with care in a well-ventilated fume hood.

  • To a stirred solution of N-iodosuccinimide (NIS, 1.2 equivalents) in acetonitrile (MeCN) at 0 °C under an inert atmosphere (N₂ or Ar), add trimethylsilyl azide (TMSN₃, 1.5 equivalents) dropwise.

  • After stirring for 10 minutes, add the stock solution of [1.1.1]propellane (1.0 equivalent) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the propellane is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-azido-3-iodobicyclo[1.1.1]pentane as a colorless oil.

Step 2: Synthesis of 3-Iodobicyclo[1.1.1]pentan-1-amine

Causality: The azide functional group is an ideal precursor to a primary amine. It is stable to a wide range of reaction conditions and can be selectively reduced without affecting the C-I bond. Staudinger reduction using triphenylphosphine (PPh₃) followed by hydrolysis is a mild and effective method.

Detailed Protocol:

  • Dissolve 1-azido-3-iodobicyclo[1.1.1]pentane (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add triphenylphosphine (PPh₃, 1.1 equivalents) portion-wise at room temperature. Effervescence (N₂ evolution) should be observed.

  • Stir the reaction mixture at room temperature overnight (or gently heat to 50 °C for 2-3 hours to expedite). Monitor the reaction by TLC for the disappearance of the starting azide.

  • Upon completion, concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the residue with diethyl ether and extract with 1 M HCl (aq) (3x) to move the amine product into the aqueous phase.

  • Wash the combined aqueous layers with diethyl ether to remove triphenylphosphine oxide.

  • Basify the aqueous layer to pH > 12 with 3 M NaOH (aq) while cooling in an ice bath.

  • Extract the free amine into dichloromethane (DCM) or ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield 3-iodobicyclo[1.1.1]pentan-1-amine. Note: The free amine can be volatile; avoid prolonged exposure to high vacuum.

Step 3: Synthesis of this compound

Causality: The final step involves a halogen exchange reaction to convert the iodide to the desired chloride. Copper(I) chloride is an effective reagent for this transformation (a Finkelstein-type reaction). The final product is isolated as the hydrochloride salt to improve its stability and handling characteristics.

Detailed Protocol:

  • In a sealed tube, dissolve 3-iodobicyclo[1.1.1]pentan-1-amine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add copper(I) chloride (CuCl, 2.0-3.0 equivalents).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.

  • Filter the mixture through a pad of Celite to remove copper salts.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash extensively with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • To the resulting solution of the free amine, add a solution of HCl in diethyl ether (2.0 M) or HCl in dioxane (4.0 M) dropwise until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Part 3: Protocol for Downstream Application: Buchwald-Hartwig N-Arylation

The primary amine of the title compound is a versatile handle for constructing more complex molecules. A common and critical transformation is the palladium-catalyzed N-arylation to form C-N bonds with aryl halides.

Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction. A palladium(0) catalyst, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition into the aryl halide C-X bond. Subsequent coordination of the amine and reductive elimination forms the desired C-N bond and regenerates the catalyst. The choice of ligand and base is crucial for achieving high yields, especially with sterically hindered substrates.

Visual Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X Oxidative Addition Product N-Aryl-BCP-Amine AmineCoord [Ar-Pd(II)(NHR')L]⁺ OxAdd->AmineCoord + R'NH₂ (Amine) - HX, -L AmineCoord->Pd0 Reductive Elimination + Ar-NHR' RedElim Ar-NHR' ArX Aryl Halide (Ar-X) Amine BCP-NH₂ Base Base (e.g., NaOtBu)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Detailed Protocol:

  • To an oven-dried reaction vial under an inert atmosphere, add the aryl halide (e.g., a bromobenzene derivative, 1.0 equivalent), this compound (1.2 equivalents), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 2.5 equivalents).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 5 mol%).

  • Evacuate and backfill the vial with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and quench carefully with water.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated BCP derivative.

Part 4: Data Summary and Characterization

Precise characterization is essential to confirm the identity and purity of the final product.

PropertyValueSource
Chemical Name Bicyclo[1.1.1]pentan-1-amine, 3-chloro-, hydrochloride (1:1)[9]
CAS Number 1886967-25-4[9][10]
Molecular Formula C₅H₉Cl₂N[9]
Molecular Weight 154.04 g/mol [9]
Appearance White to off-white solid[9]
Storage 4°C, stored under nitrogen, inert atmosphere[9]

Expected Analytical Data:

  • ¹H NMR: The spectrum should be consistent with the rigid BCP structure, showing characteristic peaks for the bridgehead and bridge protons. The hydrochloride salt form will result in a broad signal for the -NH₃⁺ protons.

  • ¹³C NMR: Should show a limited number of signals due to the molecule's symmetry, corresponding to the bridgehead and bridge carbons.

  • Mass Spectrometry (HRMS): The calculated exact mass for the free amine [C₅H₈ClN]⁺ should be confirmed.

  • HPLC: Purity should be ≥95% for use in subsequent synthetic applications.

References

  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis . ACS Publications. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene . Chemical Communications (RSC Publishing). [Link]

  • Carbene-Mediated Access to Bicyclo[1.1.1]pentanes . Synfacts. [Link]

  • Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction . Organic Letters - ACS Publications. [Link]

  • The syntheses of bicyclo[1.1.1]pentan‐1‐amine (21) by Schmidt reaction... . ResearchGate. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition . CCS Chemistry. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition . CCS Chemistry - Chinese Chemical Society. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . PubMed Central. [Link]

  • Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes . ChemRxiv. [Link]

  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane . The University of Liverpool Repository. [Link]

  • Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction . ResearchGate. [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives . PubMed Central. [Link]

  • Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction . PubMed. [Link]

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes . Wiley Online Library. [Link]

Sources

Application Notes and Protocols: Strategic Coupling Reactions Involving 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic rings.[1][2] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a prominent three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[3][4] Its rigid, rod-like structure offers a unique spatial arrangement that can lead to significant enhancements in key drug-like properties.[5][6]

The strategic replacement of a planar phenyl ring with a saturated, sp³-rich BCP core can confer a multitude of advantages, including:

  • Enhanced Solubility: The non-planar nature of the BCP scaffold disrupts crystal lattice packing, often leading to a marked increase in aqueous solubility.[7][8][9]

  • Improved Metabolic Stability: BCPs are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems.[5][8]

  • Favorable Pharmacokinetic Profile: The incorporation of BCPs can positively influence absorption, distribution, metabolism, and excretion (ADME) properties.[1][10]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCPs compared to their aromatic counterparts can decrease non-specific protein binding.[5]

The subject of this guide, 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 1886967-25-4), represents a versatile and highly valuable building block for introducing the BCP motif.[11][12] Its bifunctional nature, possessing a primary amine at one bridgehead and a reactive chlorine atom at the other, allows for sequential and orthogonal functionalization, making it an ideal starting material for the synthesis of complex molecules and PROTAC linkers.[11][13]

This document provides a detailed exploration of key coupling reactions involving this building block, offering both mechanistic insights and practical, step-by-step protocols for researchers in drug development and synthetic organic chemistry.

PART 1: Amide Bond Formation – Leveraging the Bridgehead Amine

The primary amine of 3-chlorobicyclo[1.1.1]pentan-1-amine serves as a key handle for constructing amide bonds, a ubiquitous linkage in pharmaceuticals. The unique steric environment of the bridgehead amine influences its reactivity, which is a critical consideration in reaction design.[14]

Causality Behind Experimental Choices in Amide Coupling

Standard peptide coupling reagents are highly effective for the acylation of the BCP amine. The choice of coupling reagent and conditions is dictated by the nature of the carboxylic acid partner and the need to preserve the integrity of the chloro-substituent.

  • Carbodiimide-based Reagents (e.g., EDC with HOBt or Oxyma): This classic combination is effective for a wide range of carboxylic acids. The in-situ formation of an active ester mitigates the risk of side reactions.

  • Uronium/Aminium-based Reagents (e.g., HATU, HBTU): These reagents are highly efficient and often provide faster reaction times and higher yields, particularly with sterically hindered or electron-deficient carboxylic acids. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.

Detailed Protocol: General Procedure for Amide Coupling

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, suspend this compound (1.2 equiv) in anhydrous DMF and add DIPEA (1.2 equiv) to neutralize the hydrochloride salt and liberate the free amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions at the Chloro-Position

The chloro-substituent at the opposing bridgehead opens the door to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of aryl and heteroaryl amines.[15][16] This reaction can be effectively applied to 3-chloro-BCP derivatives to introduce a diverse range of nitrogen-containing substituents.

Mechanistic Considerations:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the chloro-BCP to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[15] The choice of ligand on the palladium catalyst is critical for reaction efficiency, with sterically hindered, electron-rich phosphine ligands generally providing the best results.

Detailed Protocol: Buchwald-Hartwig Amination with an Aryl Amine

Materials:

  • 3-Chloro-BCP amide derivative (from Part 1)

  • Aryl amine or heteroaryl amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the 3-chloro-BCP amide (1.0 equiv), the aryl amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene to the reaction vessel.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between organoboron compounds and organic halides.[7] This reaction allows for the efficient installation of aryl, heteroaryl, or vinyl groups at the bridgehead position of the BCP core.

Causality in Catalyst and Base Selection:

The success of the Suzuki-Miyaura coupling hinges on the appropriate choice of palladium catalyst, ligand, and base.

  • Palladium Source: Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used and effective precatalysts.

  • Ligand: Phosphine ligands such as SPhos or XPhos are often employed to facilitate the catalytic cycle, particularly with challenging substrates.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid/ester for transmetalation.

Detailed Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • 3-Chloro-BCP amide derivative (from Part 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the 3-chloro-BCP amide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (3.0 equiv).

  • Add the dioxane/water (4:1) solvent mixture.

  • Seal the tube and heat the reaction mixture to 90-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations described in this guide.

Amide Coupling Workflow cluster_reagents Reagents & Conditions BCP_Amine_HCl 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride Coupling_Reagent HATU, DIPEA Product N-(3-chlorobicyclo[1.1.1]pentan-1-yl)amide (Product A) BCP_Amine_HCl->Product Amide Coupling R_COOH Carboxylic Acid (R-COOH) R_COOH->Product Amide Coupling Solvent Anhydrous DMF

Figure 1: General workflow for the amide coupling of this compound.

Cross_Coupling_Reactions cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling Start N-(3-chlorobicyclo[1.1.1]pentan-1-yl)amide (Product A) BH_Reagents Aryl-NH2 Pd2(dba)3, XPhos NaOtBu, Toluene Start->BH_Reagents C-N Coupling Suzuki_Reagents Aryl-B(OH)2 Pd(OAc)2, SPhos K2CO3, Dioxane/H2O Start->Suzuki_Reagents C-C Coupling BH_Product N-Aryl-BCP-Amide BH_Reagents->BH_Product Suzuki_Product N-Aryl-BCP-Amide Suzuki_Reagents->Suzuki_Product

Figure 2: Key palladium-catalyzed cross-coupling reactions of the 3-chloro-BCP scaffold.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the protocols described.

Reaction TypeKey ReagentsCatalyst LoadingTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Amide Coupling HATU, DIPEAN/ARoom Temp.2-475-95%
Buchwald-Hartwig Pd₂(dba)₃, XPhos, NaOtBu2.5 mol% Pd100-11012-2460-85%
Suzuki-Miyaura Pd(OAc)₂, SPhos, K₂CO₃5 mol% Pd90-1008-1665-90%

Note: Yields are highly substrate-dependent and the provided ranges are for general guidance. Optimization may be required for specific substrates.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides a straightforward entry into the exciting chemical space of 3D-rich molecular architectures. The protocols detailed herein for amide bond formation and palladium-catalyzed cross-coupling reactions represent robust and reproducible methods for the synthesis of novel BCP-containing compounds. As the drive to "escape from flatland" continues to shape modern drug discovery, the strategic application of building blocks like this will undoubtedly play a pivotal role in the development of the next generation of therapeutics.[1]

References
  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with Bicyclopentylboronic Acids.

  • Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W.-L. (2021). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synlett.

  • BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research.

  • JACS Au. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.

  • Westphal, M. V., et al. (2015). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences.

  • Mykhailiuk, P. K. (2023). Bicyclo[1.1.1]pentanes (BCPs): state‐of‐the‐art. ResearchGate.

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Application Notes & Protocols: The Strategic Integration of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spacer - The Linker as a Key Determinant of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three core components: a "warhead" ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent destruction by the proteasome.[1][4][5]

Initially viewed as a simple spacer, the linker is now recognized as a critical element that profoundly influences a PROTAC's potency, selectivity, and pharmacokinetic properties.[6][7] The linker's length, rigidity, and chemical composition govern the geometry and stability of the ternary complex, which are essential for efficient degradation.[6][8] While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic accessibility, there is a growing appreciation for rigid linkers that can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation and enhancing degradation potency.[6][8][9]

The Bicyclo[1.1.1]pentane (BCP) Motif: A Rigid Scaffold for Next-Generation PROTACs

In the quest for superior drug-like properties, the bicyclo[1.1.1]pentane (BCP) framework has emerged as a valuable structural motif.[10] Often employed as a bioisosteric replacement for aromatic rings, the BCP scaffold imparts three-dimensional character, which can lead to significant improvements in key pharmacokinetic properties such as aqueous solubility and metabolic stability.[10][11] Its rigid, rod-like structure makes it an exceptional building block for PROTAC linkers, offering a way to constrain the conformational flexibility and optimize the presentation of the two binding ligands for productive ternary complex formation.[6][9]

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a key building block that facilitates the integration of this advantageous scaffold into PROTACs.[12][13] The primary amine at the bridgehead position serves as a versatile chemical handle for conjugation, while the rigid, chloro-substituted cage structure provides the desired conformational restraint and influences the overall physicochemical profile of the final PROTAC molecule.[14]

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1886967-25-4[15][16]
Molecular Formula C₅H₉Cl₂N[15][17]
Molecular Weight 154.03 g/mol [15][17]
Appearance White to off-white solid[15]
Purity ≥95%[18]
Storage 4°C, stored under nitrogen[15]

Application Protocol: Synthesis of a PROTAC Intermediate

The incorporation of the BCP moiety via this compound is most commonly achieved through standard amide bond formation. The following protocol details the synthesis of a key intermediate where the BCP building block is conjugated to a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide for recruiting the Cereblon (CRBN) E3 ligase.[3]

Experimental Protocol: Amide Coupling of BCP-Amine to an E3 Ligase Ligand

Objective: To synthesize a Pomalidomide-BCP conjugate as a key intermediate for the stepwise construction of a PROTAC.

Materials:

  • Pomalidomide-linker-COOH (1.0 eq)

  • This compound (1.1 eq)[12]

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Analytical and Preparative HPLC

  • LC-MS

Procedure:

  • To a clean, dry vial under an inert atmosphere (e.g., nitrogen), add the Pomalidomide-linker-COOH (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, suspend this compound (1.1 eq) in a small amount of anhydrous DMF. Add DIPEA (3.0 eq). The initial ~1.1 equivalents of DIPEA will neutralize the hydrochloride salt, with the remainder serving as the base for the coupling reaction.

  • Add the BCP-amine/DIPEA suspension to the activated Pomalidomide-linker-COOH solution.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the consumption of the starting material and the formation of the desired product mass.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Filter the crude reaction mixture to remove any solids.

  • Purify the resulting Pomalidomide-BCP conjugate using reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to yield the final product as a solid. Confirm the identity and purity of the product by LC-MS and ¹H NMR.

Synthetic Workflow Diagram

G E3_COOH E3 Ligase Ligand (Pomalidomide-linker-COOH) Intermediate Activated Ester Intermediate E3_COOH->Intermediate Activation HATU HATU, DIPEA in DMF BCP_Amine 3-Chlorobicyclo[1.1.1]pentan-1-amine HCl Final_Product Purified E3-BCP Conjugate BCP_Amine->Final_Product Intermediate->Final_Product Amide Coupling

Workflow for synthesis of an E3-BCP conjugate.

This resulting conjugate serves as a versatile intermediate. The next synthetic step would involve coupling a POI-binding ligand (warhead) to another pre-functionalized handle on the conjugate, completing the PROTAC structure.

Evaluation of BCP-Containing PROTACs

Once the final PROTAC is synthesized, a series of biophysical and cellular assays are required to validate its mechanism of action and determine its efficacy.

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC BCP-PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.
Protocol: Ternary Complex Formation Assay (AlphaLISA)

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex. Proximity of donor and acceptor beads, brought together by the complex, results in a luminescent signal.

Materials:

  • His-tagged recombinant POI

  • GST-tagged recombinant E3 ligase complex

  • BCP-containing PROTAC

  • AlphaLISA anti-His Acceptor beads

  • AlphaLISA Glutathione Donor beads

  • Assay Buffer (e.g., PBS, 0.1% BSA)

  • 384-well microplate

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Serially dilute the BCP-PROTAC to create a range of concentrations for dose-response analysis.

  • In a 384-well plate, add the His-tagged POI and GST-tagged E3 ligase at optimized final concentrations.

  • Add the diluted PROTAC or vehicle control to the appropriate wells.

  • Incubate for 1 hour at room temperature to allow for complex formation.

  • Add the AlphaLISA anti-His Acceptor beads and incubate for 1 hour at room temperature in the dark.

  • Add the AlphaLISA Glutathione Donor beads and incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader. The signal intensity is directly proportional to the amount of ternary complex formed.

Protocol: Cellular Degradation Assay (Western Blot)

Principle: Western blotting provides a semi-quantitative readout of the intracellular POI levels following treatment with the PROTAC.

Materials:

  • Relevant human cell line expressing the POI

  • BCP-containing PROTAC

  • Complete cell culture medium

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the BCP-PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle for a defined period (e.g., 18-24 hours).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

Representative Data Presentation

The results from the cellular degradation assay are used to determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC.

PROTAC Concentration% POI Remaining (Normalized)
Vehicle (DMSO)100%
1 nM95%
10 nM60%
50 nM25%
100 nM10%
500 nM8%
1 µM9%
Calculated DC₅₀ ~15 nM
Dₘₐₓ >90% degradation

Conclusion

This compound is a powerful and strategic building block for the design of advanced PROTACs. Its incorporation introduces a rigid, non-planar element into the linker, which can favorably influence the thermodynamics of ternary complex formation, leading to enhanced degradation potency.[6][9] Furthermore, the BCP core can improve the overall physicochemical properties of the PROTAC, addressing common challenges such as solubility and metabolic stability.[10] The protocols provided herein offer a robust framework for the synthesis and evaluation of PROTACs utilizing this valuable scaffold, enabling researchers to systematically explore the "linkerology" of their degraders and unlock the full therapeutic potential of targeted protein degradation.

References

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scale-up synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: Gemini, Senior Application Scientist

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a highly effective bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2] Its rigid, three-dimensional structure can significantly improve key pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability, while allowing for an "escape from flatland" in molecular design.[3][4] this compound is a valuable bifunctional building block, particularly for its utility in constructing Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures where precise spatial orientation is paramount.[5]

However, the synthetic accessibility of functionalized BCPs, especially on a large scale, remains a significant bottleneck for their broader application in drug development programs.[6][7] The high strain energy of the BCP core necessitates specialized synthetic strategies, often starting from the highly reactive but unstable precursor, [1.1.1]propellane.[1][8]

This application note provides a detailed, field-tested protocol for the multi-gram scale synthesis of this compound. The presented route is designed for scalability and robustness, proceeding from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. We will delve into the causality behind key experimental choices, process safety considerations, and rigorous analytical quality control to ensure the production of a high-purity final product suitable for advanced research and drug development.

Overall Synthetic Strategy

The chosen synthetic pathway is a multi-step sequence designed to selectively functionalize the two bridgehead positions of the BCP core. The strategy begins with the commercially available and scalable bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, circumventing the need to handle neat or uncalibrated solutions of [1.1.1]propellane in the initial stages.

The key transformations are:

  • Mono-esterification: Differentiating the two carboxylic acid groups by converting one to a methyl ester.

  • Curtius Rearrangement: Converting the remaining carboxylic acid into a Boc-protected amine, a stable and versatile protecting group strategy.

  • Ester Saponification: Hydrolyzing the methyl ester to reveal the carboxylic acid necessary for the subsequent chlorination step.

  • Radical Chlorodecarboxylation: A modified Hunsdiecker-type reaction to install the chlorine atom at the second bridgehead position.

  • Deprotection and Salt Formation: Final removal of the Boc protecting group with hydrochloric acid, which concurrently forms the desired hydrochloride salt.

This approach allows for controlled, sequential functionalization and utilizes well-established, scalable chemical transformations.

G A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid B 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid A->B  SOCl2, MeOH C tert-Butyl (3-(methoxycarbonyl)bicyclo [1.1.1]pentan-1-yl)carbamate B->C  1. (PhO)2P(O)N3, Et3N  2. t-BuOH, heat D 3-((tert-Butoxycarbonyl)amino)bicyclo [1.1.1]pentane-1-carboxylic Acid C->D  LiOH, THF/H2O E tert-Butyl (3-chlorobicyclo [1.1.1]pentan-1-yl)carbamate D->E  Pb(OAc)4, LiCl F 3-Chlorobicyclo[1.1.1]pentan- 1-amine hydrochloride (Target) E->F  HCl in Dioxane

Figure 1. Overall synthetic workflow for the target compound.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The selective mono-esterification is achieved by leveraging stoichiometry. Using a controlled amount of thionyl chloride in methanol preferentially activates one carboxylic acid, which is then esterified in situ.

Step-by-Step Protocol:

  • Setup: To a 2 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, and a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (156 g, 1.0 mol).

  • Reagent Addition: Add anhydrous methanol (1 L). Begin stirring to form a slurry.

  • Activation: Cool the mixture to 0-5 °C using an ice bath. Slowly add thionyl chloride (80 mL, 1.1 mol) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 15 °C. Gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 65 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS until the starting diacid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Purification: Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and saturated brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mono-ester. The product, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, is typically obtained as a white solid and can be used in the next step without further purification if purity is >95% by ¹H NMR. A similar procedure has been reported to be high-yielding.[3][4]

ParameterValueRationale
Scale 1.0 molDemonstrates multi-gram scalability.
Solvent MethanolServes as both reagent and solvent.
Equivalents SOCl₂ 1.1 eqControlled amount for mono-activation.
Temperature 0 °C then RefluxControls initial exotherm, then drives reaction to completion.
Typical Yield 85-90%Based on literature for similar transformations.[3][4]
Protocol 1.2: Curtius Rearrangement to Boc-Protected Amine

This step converts the carboxylic acid to a Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a common reagent for this transformation on scale, as it is less hazardous than alternatives like sodium azide/acid chloride routes. The intermediate isocyanate is trapped in situ with tert-butanol.

Step-by-Step Protocol:

  • Setup: To a 3 L jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add the crude mono-ester from the previous step (assuming ~170 g, ~1.0 mol).

  • Reagent Addition: Add anhydrous toluene (1 L) and triethylamine (167 mL, 1.2 mol). Stir until all solids dissolve. Add diphenylphosphoryl azide (DPPA) (236 mL, 1.1 mol) dropwise, keeping the internal temperature below 25 °C.

  • Isocyanate Formation: Once the DPPA addition is complete, slowly heat the mixture to 80-85 °C. Vigorous nitrogen evolution will occur as the acyl azide rearranges to the isocyanate. Caution: This step is exothermic and produces large volumes of gas. Maintain this temperature for 2-3 hours until gas evolution ceases.

  • In Situ Trapping: Add anhydrous tert-butanol (500 mL) to the reaction mixture. Continue heating at 80-85 °C for an additional 8-12 hours to ensure complete trapping of the isocyanate. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Wash the organic mixture with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)carbamate, can be purified by silica gel chromatography or crystallization from a hexane/ethyl acetate mixture.

Protocol 1.3: Saponification of the Methyl Ester

A standard saponification cleaves the methyl ester to reveal the carboxylic acid required for the final chlorination step.

Step-by-Step Protocol:

  • Setup: In a 2 L flask, dissolve the purified Boc-protected ester (~241 g, ~1.0 mol) in a mixture of tetrahydrofuran (THF, 750 mL) and water (250 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (63 g, 1.5 mol) and stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor for the disappearance of starting material by LC-MS.

  • Work-up: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water (500 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 250 mL) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 3 M HCl. A white precipitate will form.

  • Isolation: Extract the product into ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (1 x 500 mL), dry over sodium sulfate, filter, and concentrate to yield 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid.

Part 2: Final Chlorination and Deprotection

Protocol 2.1: Radical Chlorodecarboxylation

This crucial step installs the chlorine atom. The Cristol-Firth modification of the Hunsdiecker reaction, using lead(IV) acetate as the oxidant and a chloride salt as the halogen source, is an effective method for converting aliphatic carboxylic acids to chlorides under relatively mild conditions.

G cluster_0 Mechanism Overview A BCP-COOH + Pb(OAc)4 B BCP-COOPb(OAc)3 A->B Ligand Exchange C BCP• (Radical) + CO2 + Pb(OAc)2 B->C Homolytic Cleavage (Heat or Light) D BCP-Cl C->D Atom Transfer from LiCl

Figure 2. Simplified mechanism of the chlorodecarboxylation step.

Step-by-Step Protocol:

  • Setup: To a 2 L flask protected from light (wrapped in aluminum foil) and under a nitrogen atmosphere, add the carboxylic acid intermediate from Protocol 1.3 (~227 g, 1.0 mol) and anhydrous benzene or chloroform (1 L). Caution: Benzene is a known carcinogen; use appropriate engineering controls.

  • Reagent Addition: Add anhydrous lithium chloride (85 g, 2.0 mol, dried under vacuum). Stir the suspension. Add lead(IV) acetate (488 g, 1.1 mol) portion-wise over 30 minutes. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to a gentle reflux (80 °C for benzene) for 2-4 hours. The reaction is often accompanied by the precipitation of lead(II) acetate. Monitor the reaction by TLC, following the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove insoluble lead salts. Wash the celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (1 L), wash with water and brine, dry over sodium sulfate, and concentrate. The crude tert-butyl (3-chlorobicyclo[1.1.1]pentan-1-yl)carbamate can be purified by column chromatography if necessary, but is often carried forward directly.

Protocol 2.2: Boc Deprotection and Hydrochloride Salt Formation

The final step removes the Boc protecting group and simultaneously forms the target hydrochloride salt.

Step-by-Step Protocol:

  • Setup: Dissolve the crude product from the previous step (~1.0 mol) in 1,4-dioxane (500 mL) in a 1 L flask.

  • Deprotection: Cool the solution in an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (500 mL, 2.0 mol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate will form as the product crashes out of solution. Monitor by LC-MS until the Boc-protected intermediate is fully consumed.

  • Isolation: Filter the solid precipitate and wash the filter cake with cold diethyl ether (2 x 200 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 12 hours to yield this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

TestSpecification
Appearance White to off-white solid
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
LC-MS (Purity) ≥97%
Mass Spec (m/z) [M+H]⁺ for free base (C₅H₈ClN) expected at 118.04
Elemental Analysis C, H, N, Cl values within ±0.4% of theoretical for C₅H₉N·HCl

Expected ¹H NMR Data (400 MHz, D₂O):

  • δ ~2.5-2.7 ppm (s, 6H): The six bridge protons of the BCP core. The chemical shift will be influenced by the substituents and the solvent.

Safety Precautions

This synthesis involves several hazardous reagents and requires strict adherence to safety protocols.

  • [1.1.1]Propellane (Precursor): While not directly used in this specific route from the diacid, any synthesis starting from propellane must account for its high reactivity and potential for explosive polymerization.[9][10] It is also volatile and should be handled in well-ventilated areas.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate PPE, including acid-resistant gloves.

  • Diphenylphosphoryl Azide (DPPA): Potentially explosive, especially with heating. It is also toxic. Avoid contact with skin and eyes. Conduct the Curtius rearrangement behind a blast shield.

  • Lead(IV) Acetate: Toxic heavy metal compound. Avoid inhalation of dust and skin contact. All waste containing lead must be disposed of according to hazardous waste regulations.

  • Solvents: Benzene is a known carcinogen. Toluene, THF, and Dioxane are flammable. THF and Dioxane can form explosive peroxides and should be tested before distillation.

  • General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times.

References

  • AK Scientific, Inc. Safety Data Sheet: (1.1.1)Propellane.

  • Ripenko V.; Vysochyn D.; Klymov I.; Zhersh S.; Mykhailiuk P. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Enamine.

  • Baran, P. S., et al. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications.

  • Ma, X., & Pham, L. N. Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Asian Journal of Organic Chemistry.

  • Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.

  • Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications.

  • Dailey, W. P., et al. [1.1.1]Propellane. Organic Syntheses.

  • Bunker, K. D., et al. Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters.

  • Michl, J., & Kaszynski, P. Compounds and methods based on [1.1.1]propellane. Google Patents.

  • American Chemical Society. [1.1.1]Propellane. ACS Website.

  • Anderson, E. A., et al. Improving medicines with carbon propellers. University of Oxford.

  • Anderson, E. A., et al. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.

  • Levin, M. D., et al. Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses.

  • Mykhailiuk, P. K., et al. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications.

  • Mykhailiuk, P. K., et al. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.

  • Nagase, H., et al. Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin.

  • Burton, K. I., & MacMillan, D. W. C. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.

  • MedChemExpress. This compound.

  • Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar.

Sources

Application Notes & Protocols: 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride as a Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The phenyl ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its rigid structure provides a reliable scaffold for orienting functional groups towards their biological targets. However, the planarity and aromaticity of the phenyl ring can also contribute to undesirable physicochemical properties, such as poor aqueous solubility, high metabolic liability (e.g., oxidation to reactive quinones), and increased non-specific binding due to π-π stacking interactions.[2][3]

In the ongoing effort to develop safer and more effective drugs, medicinal chemists are increasingly seeking to "escape from flatland" by replacing two-dimensional aromatic rings with three-dimensional, saturated bioisosteres.[4] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly attractive nonclassical bioisostere for the para-substituted phenyl ring.[2][5] The BCP scaffold mimics the linear trajectory of a 1,4-disubstituted phenyl ring, but its sp³-rich, rigid, and compact nature can confer significant advantages in drug-like properties.[2]

This guide focuses on a key functionalized BCP building block, 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride . The presence of the chloro group offers a site for further synthetic diversification, while the primary amine provides a versatile handle for incorporation into lead compounds, for instance, through amide bond formation. This document will provide a comprehensive overview of the rationale for using this BCP derivative, quantitative comparisons of its physicochemical properties against phenyl analogues, and detailed protocols for its synthesis and application in drug discovery workflows.

The Bicyclo[1.1.1]pentane Advantage: A Data-Driven Perspective

The decision to replace a phenyl ring with a BCP moiety is predicated on the potential for substantial improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a planar, aromatic system with a saturated, three-dimensional cage structure often leads to a more favorable balance of properties essential for a successful drug candidate.

Key Physicochemical Improvements:
  • Enhanced Solubility: The disruption of crystal lattice packing and reduced hydrophobicity of the BCP core compared to a phenyl ring typically leads to a significant increase in aqueous solubility.[2][4]

  • Improved Metabolic Stability: The C-H bonds on the BCP scaffold are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2]

  • Reduced Non-Specific Binding: The non-planar nature of the BCP moiety mitigates non-specific binding to off-target proteins that can be driven by hydrophobic and π-stacking interactions of aromatic rings.[2]

  • Tuning Lipophilicity: The BCP core is less lipophilic than a phenyl ring, offering a valuable tool for modulating a compound's overall lipophilicity (cLogP) to optimize permeability and reduce toxicity.[4]

The following table summarizes a collection of literature data comparing the physicochemical properties of parent compounds containing a para-substituted phenyl ring with their corresponding BCP analogues.

Property Phenyl Analogue BCP Analogue Fold Improvement Reference
Aqueous Solubility <0.1 µg/mL104 µg/mL>1000x[4]
Aqueous Solubility 6.3-12.5 µg/mLWithin the same range as phenyl analogue-[2]
cLogP >43.6Lower[4]
cLogP 4.53.6Lower[6]
Metabolic Stability (HLM) High ClearanceLow ClearanceImproved[2]
hERG Inhibition (IC₅₀) 7.41 µM4.26 µMSlightly higher inhibition[2]

This table is a compilation of data from multiple sources and the exact fold improvement is compound-dependent.

Visualizing the Bioisosteric Replacement Strategy

The strategic decision to employ a BCP bioisostere can be visualized as a logical workflow. The initial lead compound containing a phenyl ring may exhibit suboptimal properties that can be addressed by the introduction of the BCP core.

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Outcome Lead_Compound Phenyl-Containing Lead Compound - Poor Solubility - Metabolic Instability - High Lipophilicity Hypothesis Hypothesis: BCP will improve ADME properties Lead_Compound->Hypothesis Bioisosteric Replacement Synthesis Synthesize BCP Analogue Hypothesis->Synthesis BCP_Analogue BCP-Containing Analogue Synthesis->BCP_Analogue Improved_Properties Improved Properties: - Increased Solubility - Enhanced Metabolic Stability - Optimized Lipophilicity BCP_Analogue->Improved_Properties Favorable Outcome

Caption: Workflow for Phenyl to BCP Bioisosteric Replacement.

Synthetic Protocols

Protocol 1: Synthesis of 3-Substituted Bicyclo[1.1.1]pentan-1-amine via Curtius Rearrangement

This protocol outlines the synthesis of a generic 3-substituted BCP-amine from the corresponding carboxylic acid. For the synthesis of the target molecule, the starting material would be 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid.

G Start 3-Substituted BCP Carboxylic Acid Step1 Activate Carboxylic Acid (e.g., with (PhO)₂P(O)N₃) Start->Step1 Step2 Curtius Rearrangement (Heat in tBuOH) Step1->Step2 Step3 Form Boc-protected Amine Step2->Step3 Step4 Deprotection (e.g., HCl in Dioxane) Step3->Step4 End 3-Substituted BCP Amine Hydrochloride Step4->End

Caption: Synthetic workflow for BCP-amine synthesis.

Materials:

  • 3-Substituted bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)

  • tert-Butanol (tBuOH)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Diphenylphosphoryl azide ((PhO)₂P(O)N₃) (1.1 equiv)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (4 M solution in 1,4-dioxane)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) and dissolve it in tBuOH.

  • Addition of Reagents: Add triethylamine (1.2 equiv) followed by the dropwise addition of diphenylphosphoryl azide (1.1 equiv) to the stirring solution at room temperature.

  • Curtius Rearrangement: Heat the reaction mixture to 85 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the tBuOH.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected 3-substituted bicyclo[1.1.1]pentan-1-amine. This intermediate can be purified by column chromatography on silica gel if necessary.

  • Boc Deprotection: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 1-4 hours.

  • Isolation of Product: The hydrochloride salt of the amine will typically precipitate out of the solution. The solid can be collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired 3-substituted bicyclo[1.1.1]pentan-1-amine hydrochloride.

Protocol 2: General Procedure for Amide Coupling with this compound

This protocol describes a standard method for forming an amide bond between a carboxylic acid and the title compound.

Materials:

  • Carboxylic acid of interest (1.0 equiv)

  • This compound (1.1 equiv)

  • N,N-Dimethylformamide (DMF)

  • A peptide coupling reagent, such as HATU (1.2 equiv) or HBTU (1.2 equiv)

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add the peptide coupling reagent (e.g., HATU, 1.2 equiv) and the non-nucleophilic base (e.g., DIPEA, 3.0 equiv) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add this compound (1.1 equiv) to the reaction mixture. The hydrochloride salt will be neutralized in situ by the excess base.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide product.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists seeking to leverage the advantages of the BCP scaffold as a phenyl ring bioisostere. Its application can lead to significant improvements in the physicochemical properties of drug candidates, ultimately increasing their potential for clinical success. The synthetic protocols provided herein offer a practical guide for the preparation and incorporation of this promising bioisostere into drug discovery programs. As the drive to explore three-dimensional chemical space continues, the strategic use of building blocks like 3-chlorobicyclo[1.1.1]pentan-1-amine will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride (BCP-Amine HCl). This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable bioisostere into their synthetic workflows. As a rigid, non-planar saturated scaffold, BCP-Amine HCl serves as an excellent replacement for para-substituted phenyl rings, tert-butyl groups, or internal alkynes, often improving metabolic stability and aqueous solubility.[1][2]

However, the unique strained ring system and the nature of its synthetic precursors can present specific purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired purity for your downstream applications.

Part 1: Troubleshooting Guide - Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of crude BCP-Amine HCl. The solutions are presented in a question-and-answer format, explaining the underlying chemical principles.

Question 1: After synthesis and workup, my crude BCP-Amine HCl is a sticky, oily solid instead of a crystalline powder. How can I improve its physical form?

Answer: This is a common issue often caused by residual solvents (e.g., diethyl ether, THF from the propellane solution) or the presence of non-polar impurities.

  • Causality: The hydrochloride salt should be a crystalline solid. An oily appearance suggests that impurities are depressing the melting point and disrupting the crystal lattice. Syntheses involving [1.1.1]propellane can sometimes lead to low-molecular-weight oligomers or other non-polar side products which can be difficult to remove by simple evaporation.[3][4]

  • Troubleshooting Protocol:

    • Trituration/Washing: Before attempting recrystallization, perform a thorough trituration or washing of the crude material. This is a highly effective first step for removing non-polar contaminants.

      • Suspend the crude oil/solid in a non-polar solvent in which the hydrochloride salt is insoluble. Good starting choices are diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.[5]

      • Stir the suspension vigorously at room temperature for 30-60 minutes.

      • Isolate the solid by vacuum filtration, washing the filter cake with fresh, cold non-polar solvent.

      • Dry the resulting solid under high vacuum. This process should yield a free-flowing powder.

Question 2: My NMR spectrum shows the correct product signals, but the purity by HPLC is low (~85-95%), with several small, closely eluting peaks. What are these impurities and how do I remove them?

Answer: These impurities are likely structural isomers or related BCP derivatives formed during the synthesis. Given that many syntheses proceed via radical addition to [1.1.1]propellane, side reactions can occur.[3][4] If the synthesis involves precursors like 1,3-diiodobicyclo[1.1.1]pentane, you might also have trace amounts of starting material or mono-substituted byproducts.[6][7]

  • Causality: The rigid, non-polar nature of the BCP core means that small changes in substitution don't always lead to large differences in polarity, making chromatographic separation challenging. Recrystallization is often the most effective method for removing these closely related impurities.

  • Troubleshooting Protocol: Recrystallization

    • Solvent Selection: The key is to find a solvent system where the BCP-Amine HCl is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Primary Recommendation: Isopropanol (IPA) is an excellent starting point for recrystallizing amine hydrochlorides.[5]

      • Alternative Systems: A mixed solvent system of a polar protic solvent with a less polar co-solvent can be effective. Consider combinations like Methanol/Diethyl Ether, Ethanol/Ethyl Acetate, or Isopropanol/Heptane.

    • Detailed Recrystallization Workflow:

      • Dissolve the crude, triturated solid in a minimal amount of hot isopropanol (start with ~5-10 mL per gram of crude material) with stirring.

      • If impurities remain undissolved in the hot solution, perform a hot filtration to remove them.

      • Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for forming well-defined crystals and excluding impurities.

      • Once crystals begin to form, you can further enhance the yield by placing the flask in an ice bath or refrigerator (2-8 °C) for several hours.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to aid in drying.

      • Dry the purified crystals under high vacuum.

Question 3: I am attempting to purify the free amine form of 3-Chlorobicyclo[1.1.1]pentan-1-amine by silica gel chromatography, but I'm getting poor recovery and significant peak tailing. What is happening?

Answer: This is a classic problem when purifying basic amines on standard silica gel.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine strongly interacts with these acidic sites, leading to irreversible adsorption (poor recovery) and slow dissociation kinetics during elution (peak tailing).[8]

  • Troubleshooting Protocol:

    • Use Amine-Treated Silica: The most robust solution is to use a commercially available amine-functionalized silica (KP-NH) for your column. This stationary phase has a deactivated surface that minimizes strong acid-base interactions, leading to symmetrical peaks and improved recovery.[8]

    • Mobile Phase Modification: If you must use standard silica, you need to add a competing base to your mobile phase to saturate the acidic sites.

      • Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).

      • Expert Tip: While effective, this can make post-column solvent removal more difficult, and the baseline on your fraction analyzer may be affected.

    • Purify as the Salt: It is often far easier to purify the hydrochloride salt by recrystallization than to purify the free amine by chromatography. Consider converting back to the HCl salt if your downstream chemistry allows.

Part 2: Experimental Protocols & Data

Protocol 1: Optimized Recrystallization of BCP-Amine HCl

This protocol is designed for purifying crude BCP-Amine HCl that has already been washed/triturated to remove non-polar impurities.

  • Dissolution: Place 1.0 g of crude BCP-Amine HCl into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 10 mL of 2-propanol (Isopropanol, IPA).

  • Heating: Gently heat the mixture on a hot plate with stirring to 70-80 °C. The solid should fully dissolve. If it does not, add more IPA dropwise until a clear solution is obtained. Avoid adding excessive solvent.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should be observed within 1-2 hours.

  • Chilling: Once the flask has reached ambient temperature and crystallization appears to have ceased, place it in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the purified crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with a small portion of cold (~4 °C) IPA (2-3 mL), followed by a wash with cold diethyl ether (5-10 mL).

  • Drying: Transfer the crystals to a clean, pre-weighed vial and dry under high vacuum to a constant weight.

Data Summary: Solvent Systems for Purification
Purification MethodSolvent SystemTarget ComponentImpurities Removed
Trituration/Wash Diethyl Ether or Ethyl AcetateBCP-Amine HCl (Solid)Residual solvents, non-polar organics, oligomers
Recrystallization Isopropanol (IPA)BCP-Amine HCl (Crystals)Isomers, closely related BCP derivatives
Precipitation Dissolve in minimal MeOH, precipitate with excess Et₂OBCP-Amine HCl (Solid)Polar impurities soluble in MeOH/Et₂O mixture

Part 3: Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying crude BCP-Amine HCl.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Assessment cluster_purification Purification Steps cluster_final Final Product Start Crude BCP-Amine HCl (Post-Workup) Assess Assess Physical Form & Initial Purity (TLC/NMR) Start->Assess Oily Oily or Sticky Solid Assess->Oily Impure Solid Crystalline Solid (Purity <98%) Assess->Solid Mostly Pure Triturate Triturate/Wash with Diethyl Ether or EtOAc Oily->Triturate Recrystallize Recrystallize from Isopropanol (IPA) Solid->Recrystallize Triturate->Recrystallize Final_QC Final QC (HPLC, NMR, mp) Recrystallize->Final_QC Pure_Product Pure Crystalline Solid (Purity >99%) Final_QC->Pure_Product Pass

Sources

Technical Support Center: 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride. As a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the stability and proper handling of this reagent are paramount to achieving reproducible and successful experimental outcomes.[1][2] The bicyclo[1.1.1]pentane (BCP) cage, while serving as a valuable bioisostere for phenyl rings and other groups, possesses a unique, highly strained structure that necessitates specific handling and storage protocols.[3][4] This guide is designed for researchers, scientists, and drug development professionals to address common stability issues, answer frequently asked questions, and provide robust troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is the most critical factor in maintaining the integrity of the compound. Based on supplier recommendations and the chemical nature of the molecule, we have established the following best practices:

FormConditionTemperatureAtmosphereDurationSource(s)
Solid Long-term2-8°CInert (Nitrogen or Argon)> 12 months[1][5]
In Solvent Long-term-80°CInert (Nitrogen headspace)Up to 6 months[1][5][6]
In Solvent Short-term-20°CInert (Nitrogen headspace)Up to 1 month[1][5][6]

Causality: The BCP core is strained, and the bridgehead amine can be highly nucleophilic.[7][8] Storage at low temperatures minimizes the kinetic energy available for potential degradation or rearrangement pathways. The inert atmosphere is crucial to prevent slow oxidation of the amine or reaction with atmospheric moisture and CO2.

Q2: My solid material has developed a slight discoloration (e.g., off-white to yellowish). Is it still usable?

A2: Discoloration is often an early indicator of potential degradation. While slight changes may not significantly impact purity for some applications, it warrants immediate investigation.

  • Probable Cause: The primary amine is susceptible to oxidation, which can form colored impurities. Alternatively, prolonged exposure to trace acidic or basic impurities on glassware or in the atmosphere could catalyze minor degradation.

  • Recommended Action: Before use, you must re-analyze the material's purity. A simple HPLC analysis with a UV detector is typically sufficient. Compare the resulting chromatogram to the one provided on the original Certificate of Analysis (COA). If new impurity peaks are present or the main peak area has decreased by more than 1-2%, the material's integrity is compromised. Refer to the Troubleshooting Guide (T2) for a detailed purity analysis protocol.

Q3: Is the C-Cl bond on the BCP cage stable?

A3: The bridgehead C-Cl bond in this compound is generally stable under standard synthetic conditions (e.g., amide couplings, reductive aminations). The stereoelectronic properties of the BCP cage make an SN2-type reaction at the bridgehead impossible. While SN1-type reactions can occur, the formation of a bridgehead carbocation is highly energetic and thus unfavorable, though it can be a pathway for rearrangement under harsh conditions.[9] However, you should avoid strong nucleophiles, prolonged heating, or highly acidic/basic conditions that could potentially compromise this bond.

Q4: I am preparing a stock solution in DMSO. Are there any stability concerns?

A4: DMSO is a common solvent for this compound. However, it is hygroscopic and can contain trace amounts of water and acid impurities from degradation.

  • Best Practice: Always use anhydrous, high-purity DMSO (preferably from a freshly opened bottle or ampule).

  • Stability: As indicated in the storage table, solutions in DMSO should be stored at -20°C for short-term and -80°C for long-term use.[1][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

T1: Issue - Low Yield in Amide Coupling Reaction

You are using this compound to couple with a carboxylic acid, and the yield is unexpectedly low.

G start Low Yield Observed check_reagent Verify Amine Quality (See Protocol P1) start->check_reagent purity_ok Purity >98%? check_reagent->purity_ok check_base Was the free base generated correctly? check_conditions Review Coupling Conditions check_base->check_conditions Yes base_issue Amine salt requires stoichiometric base (e.g., DIPEA, TEA) to neutralize HCl and activate the carboxylic acid. check_base->base_issue No/Unsure coupling_agent Is the coupling agent fresh? (e.g., HATU, HOBt, EDC) check_conditions->coupling_agent purity_ok->check_base Yes contact_support Issue Persists? Contact Technical Support. purity_ok->contact_support No, significant degradation re_run Re-run reaction with verified reagents and corrected stoichiometry. base_issue->re_run solvent_issue Is the solvent anhydrous? (DMF, DCM) coupling_agent->solvent_issue solvent_issue->re_run re_run->contact_support

Caption: Decision tree for diagnosing low amide coupling yields.

  • Verify Amine Quality: The first step is to rule out reagent degradation. Use the HPLC protocol (P1 ) to confirm the purity of your starting material.

  • Ensure Free Base Generation: The compound is supplied as a hydrochloride salt. For the amine to be nucleophilic, it must be neutralized to its free base form. Ensure you are using at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the HCl salt, plus any additional base required by your specific coupling protocol.

  • Assess Coupling Reagents and Solvent: Amide coupling reagents (HATU, EDC, etc.) are often moisture-sensitive. Using old or improperly stored coupling agents is a common cause of failure. Likewise, water in your reaction solvent will hydrolyze activated esters and reduce your yield.

T2: Issue - New Peak Observed in LC-MS Analysis

You observe a new, unexpected peak in your reaction mixture or upon re-analyzing your starting material.

G start New Peak in LC-MS check_mw Analyze Mass Spectrum (m/z of new peak) start->check_mw mw_plus_16 Mass = M+16? (Oxidation) check_mw->mw_plus_16 mw_minus_hcl Mass = M-36.5? (Free Base) check_mw->mw_minus_hcl mw_dimer Mass = (M-HCl)*2? (Dimerization) check_mw->mw_dimer other_mw Other Mass? check_mw->other_mw oxidation Probable Oxidation of Amine. Source: Air exposure, peroxide impurities. mw_plus_16->oxidation Yes freebase Free base detected. Source: Incomplete salt formation, non-acidic mobile phase. mw_minus_hcl->freebase Yes dimer Possible self-reaction. Source: Prolonged storage, exposure to heat/light. mw_dimer->dimer Yes fragment Check for known fragments or solvent adducts. Compare with blank. other_mw->fragment

Caption: Diagnostic workflow for unknown peaks in LC-MS.

  • M+16 Peak: An increase in mass by 16 Da strongly suggests oxidation of the amine to a hydroxylamine or N-oxide derivative. This is a common pathway for primary amines exposed to air.

  • M-36.5 Peak: A mass corresponding to the free base is expected and often seen in LC-MS depending on the mobile phase composition and ionization source conditions. This is generally not a sign of degradation.

  • Dimerization/Oligomerization: While less common for the hydrochloride salt, the highly reactive free amine can potentially react with another molecule, especially if the C-Cl bond is activated. This would lead to peaks corresponding to dimers or higher oligomers.

Part 3: Experimental Protocols

These protocols provide a validated starting point for handling and quality control.

P1: Protocol for Purity Assessment by HPLC

This method provides a baseline for assessing the purity of this compound.

Objective: To quantify the purity of the title compound and detect potential degradants.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Class A volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the result with the original COA.[5]

Trustworthiness: This standard reverse-phase HPLC method with an acidic modifier (TFA) ensures protonation of the amine, leading to sharp, well-defined peaks. The gradient covers a wide polarity range, enabling the detection of both more polar and less polar impurities.

References

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. National Institutes of Health. [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. [Link]

  • Denmark, S. E. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group, University of Illinois. [Link]

  • Mykhailiuk, P. K., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Chemistry. [Link]

  • Matsuda, R. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. [Link]

  • Stepan, A. F., et al. (2012). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. [Link]

  • Zhang, X., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Wiley Online Library. [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

Sources

Technical Support Center: Synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience with strained ring systems.

Introduction: The Challenge of the BCP Core

Bicyclo[1.1.1]pentanes (BCPs) are increasingly sought-after as bioisosteres for aromatic rings in medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3] However, the synthesis of functionalized BCPs, particularly unsymmetrically substituted derivatives like 3-Chlorobicyclo[1.1.1]pentan-1-amine, presents unique challenges due to the high strain energy of the bicyclic core.[4] This guide will address common problems encountered in a likely synthetic route, providing causal explanations and actionable solutions.

A plausible and scalable synthetic approach to this compound commences with the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 PART 1: Selective Monofunctionalization cluster_1 PART 2: Bridgehead Halogenation cluster_2 PART 3: Amine Formation & Deprotection A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid B Monoester Protection A->B SOCl2, MeOH C 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid B->C D Hunsdiecker-type Chlorination C->D e.g., Ag2O, CCl4, heat or Photoredox Catalysis E Methyl 3-chlorobicyclo[1.1.1]- pentane-1-carboxylate F Saponification E->F LiOH or NaOH G Curtius Rearrangement F->G 1. (COCl)2 2. NaN3 3. t-BuOH, heat H Boc Deprotection G->H HCl/Dioxane I Salt Formation H->I Final Product

Caption: Proposed synthetic workflow for this compound.

Part 1: Selective Monofunctionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The starting material, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, is often prepared on a large scale from [1.1.1]propellane.[1][2][5][6][7] The first critical step is the selective protection of one carboxylic acid group to allow for differential functionalization of the two bridgehead positions.

FAQs & Troubleshooting

Q1: I am getting a significant amount of the diester during the monoesterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. How can I improve the selectivity for the monoester?

A1: This is a common issue arising from the similar reactivity of the two carboxylic acid groups. Here are several strategies to enhance mono-esterification selectivity:

  • Stoichiometry and Controlled Addition: Carefully control the stoichiometry of the esterifying agent (e.g., methanol with a thionyl chloride catalyst). Use slightly less than one equivalent of the activating agent (e.g., SOCl₂) and add it slowly to the diacid solution at a low temperature to favor the mono-functionalized product.[1][7]

  • Use of a Bulky Alcohol: Employing a bulkier alcohol for the esterification can introduce steric hindrance that disfavors the formation of the diester.

  • Statistical Separation: Accept the statistical mixture (diester, monoester, and starting diacid) and separate the desired monoester using column chromatography. The polarity difference between the three compounds is usually sufficient for effective separation.

  • Alternative High-Throughput Approach: For rapid analogue synthesis, a high-throughput approach involving the reaction of the diacid with a limiting amount of a diazoalkane (e.g., diazomethane, with appropriate safety precautions) can be employed, followed by chromatographic separation.

ProductTypical Rf Value (EtOAc/Hexane 1:1)Key Differentiating Feature
DiacidBaselineHighly Polar
Monoester~0.3-0.5Intermediate Polarity
Diester~0.7-0.9Least Polar
Caption: Typical chromatographic separation profile for the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Part 2: Bridgehead Chlorination

Introducing a chlorine atom at the C3 position is a crucial step. This is often achieved via a halodecarboxylation reaction on the free carboxylic acid.

FAQs & Troubleshooting

Q2: My Hunsdiecker-type chlorination of 3-(alkoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is giving low yields and multiple byproducts. What could be the issue?

A2: The Hunsdiecker reaction and its modern variants can be sensitive, especially with strained substrates. Here are the likely causes and solutions:

  • Instability of the BCP Radical/Cation: The bicyclo[1.1.1]pentyl radical and, even more so, the corresponding cation are highly strained and can be prone to rearrangement or fragmentation if not trapped efficiently.[8]

    • Solution: Modern photoredox-catalyzed methods often provide milder conditions and better control over radical generation, minimizing side reactions. Consider using an iridium or ruthenium-based photocatalyst with a suitable chlorine source (e.g., N-chlorosuccinimide or a chloro-iodonium salt).

  • Incomplete Silver Salt Formation: In the classic Hunsdiecker reaction, incomplete formation of the silver salt of the carboxylic acid will lead to unreacted starting material.

    • Solution: Ensure the silver salt is dry before proceeding with the halogenation step. The use of freshly prepared silver oxide is recommended.

  • Side Reactions with the Solvent: The solvent can participate in side reactions. For instance, using carbon tetrachloride as a solvent is common but poses environmental and safety concerns.

    • Solution: Consider alternative, more inert solvents. Perfluorinated solvents can be effective but require careful consideration of solubility.

Chlorination_Issues cluster_0 Desired Pathway cluster_1 Potential Side Reactions A BCP-COOH B BCP-Cl A->B Halodecarboxylation C BCP Radical Intermediate A->C C->B D Ring-Opened Products C->D Rearrangement E Dimerization C->E Self-reaction

Caption: Competing pathways in the chlorination of the BCP carboxylic acid.

Part 3: Amine Formation, Deprotection, and Salt Formation

The final steps involve the conversion of the remaining carboxylic acid (after deprotection of the ester) to an amine, followed by the formation of the hydrochloride salt. The Curtius rearrangement is a reliable method for this transformation on the BCP core.[1][3][9]

FAQs & Troubleshooting

Q3: The Curtius rearrangement of my 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid is not proceeding cleanly. What are the common pitfalls?

A3: The Curtius rearrangement is generally robust, but issues can arise:

  • Incomplete Acyl Azide Formation: The first step, the conversion of the carboxylic acid to the acyl azide, is critical.

    • Solution: Ensure your activating agent (e.g., oxalyl chloride or thionyl chloride) is fresh and the reaction is performed under anhydrous conditions to form the acyl chloride intermediate efficiently. Subsequent reaction with sodium azide should be done with care due to the potential for detonation of sodium azide with chlorinated solvents under acidic conditions. Diphenylphosphoryl azide (DPPA) can be a safer alternative for the one-pot conversion of the carboxylic acid to the isocyanate.[1][9]

  • Premature Decomposition of the Acyl Azide: Acyl azides can be thermally unstable.

    • Solution: Perform the rearrangement at the lowest effective temperature. The use of tert-butanol as the solvent allows for in-situ trapping of the isocyanate as the Boc-protected amine, which is a stable intermediate.

  • Hydrolysis of the Chloro-substituent: The conditions for the Curtius rearrangement and subsequent deprotection should be chosen to avoid nucleophilic substitution of the bridgehead chlorine.

    • Solution: The BCP core is generally robust, but prolonged exposure to harsh nucleophilic conditions should be avoided.

Q4: I am having difficulty purifying the final this compound salt. It seems to be very water-soluble and difficult to handle.

A4: The high polarity and salt nature of the final product can make purification challenging.

  • Crystallization: This is the preferred method for purification.

    • Protocol: After Boc deprotection with HCl in dioxane, the hydrochloride salt often precipitates directly from the reaction mixture. If not, carefully add a non-polar co-solvent like diethyl ether or hexane to induce precipitation. The resulting solid can be collected by filtration and washed with the non-polar solvent.

    • Troubleshooting: If the product oils out, try cooling the solution or scratching the inside of the flask to induce crystallization. If it remains an oil, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system (e.g., isopropanol/ether).

  • Lyophilization: If the salt is extremely hygroscopic or difficult to crystallize, dissolving the crude product in water and lyophilizing can yield a fluffy, solid product. However, this may not remove all impurities.

  • Supercritical Fluid Chromatography (SFC): For challenging purifications, SFC can be an effective technique for separating polar compounds.[10]

Purification MethodAdvantagesDisadvantages
CrystallizationHigh purity, scalableCan be difficult to induce, potential for oiling out
LyophilizationGood for hygroscopic solidsMay not remove all impurities
SFCExcellent for polar compoundsRequires specialized equipment
Caption: Comparison of purification methods for the final product.

Q5: Is the this compound stable for long-term storage?

A5: Yes, in its hydrochloride salt form, the compound is generally stable. However, it is advisable to store it in a cool, dry place under an inert atmosphere to prevent moisture absorption, as amine hydrochlorides can be hygroscopic. The free amine is likely to be less stable and more volatile.

References

  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]

  • Mykhailiuk, P. K. (2019). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Baran, P. S., et al. (2016). Strain Release Amination. Science, 351(6270), 241-246. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • Ma, X., & Pham, L. N. (2020). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Asian Journal of Organic Chemistry, 9(1), 8-22. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed. [Link]

  • Zhang, X., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Nature Communications, 13(1), 5824. [Link]

  • Faisca Phillips, A. M. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry, 19(31), 6739-6756. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Mykhailiuk, P. K. (2019). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 58(40), 14240-14244. [Link]

  • Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Gianatassio, R., et al. (2016). 1,2-Difunctionalized Bicyclo[1.1.1]pentanes: Long Sought After Bioisosteres for ortho/meta-Substituted Arenes. Angewandte Chemie International Edition, 55(40), 12356-12359. [Link]

  • Ma, X., & Pham, L. N. (2020). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. ResearchGate. [Link]

  • Bunker, K. D., et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746-4748. [Link]

  • Dailey, W. P. (1995). [1.1.1]Propellane. Organic Syntheses, 73, 93. [Link]

  • Bunker, K. D., et al. (2011). Supporting Information Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. AWS. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Ma, X., & Pham, L. N. (2020). The syntheses of bicyclo[1.1.1]pentan-1-amine (21) by Schmidt reaction... ResearchGate. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 637. [Link]

  • G. Evano, et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(52), 27071-27076. [Link]

  • MacMillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 581(7808), 291-298. [Link]

  • R. F. W. Bader, et al. (2019). Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry, 15, 1247-1254. [Link]

  • Sadovaya, N. K., et al. (1990). Unusual directions in the reactions of [1.1.1]propellane with sulfonyl chlorides and sulfuryl chloride. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 39(10), 2190-2193. [Link]

  • S. K. Ghorai, et al. (2021). Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. Chemistry – An Asian Journal, 16(15), 1956-1977. [Link]

  • G. S. d'Alcontres, et al. (1950). Radiolysis of [1.1.1] propellane and of aziridines: fate of their. Gazzetta Chimica Italiana, 80, 819-829. [Link]

  • Zhang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1024810. [Link]

  • Michl, J., et al. (1993). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 93(1), 3-24. [Link]

  • Davies, H. M. L., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Chemistry, 12(4), 353-358. [Link]

  • Leonori, D., & Melchiorre, P. (2021). A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C-Glycosides. ChemRxiv. [Link]

Sources

Technical Support Center: Synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with bicyclo[1.1.1]pentane (BCP) scaffolds. As BCPs gain prominence as bioisosteres for aromatic rings in drug discovery, robust and well-understood synthetic routes are critical.[1][2][3][4]

This guide provides an in-depth look at the potential impurities that can arise during the synthesis of this key building block, offering troubleshooting advice and preventative measures in a practical, question-and-answer format. Our approach is grounded in the fundamental principles of strained ring chemistry and common synthetic transformations.

Section 1: Understanding the Synthetic Landscape

The synthesis of 3-substituted bicyclo[1.1.1]pentan-1-amines is a non-trivial process, often starting from the highly strained and reactive molecule, [1.1.1]propellane.[5] The reactivity of the central bridgehead bond in propellane is key to its utility but also a primary source of potential impurities. A common conceptual pathway involves the radical-initiated addition of a functionalized precursor to propellane, followed by functional group manipulations to install the amine.

Illustrative Synthetic Pathway

Below is a generalized workflow illustrating a plausible synthetic route, which will serve as the basis for our discussion on impurity formation.

Synthetic_Pathway cluster_0 Step 1: Radical Addition to Propellane cluster_1 Step 2: Amine Formation cluster_2 Step 3: Salt Formation Propellane [1.1.1]Propellane Intermediate1 3-Chlorobicyclo[1.1.1]pentane-1-carbonyl chloride Propellane->Intermediate1 Radical Addition Reagent1 Cl-C(O)-X (e.g., Oxalyl chloride) Reagent1->Intermediate1 Initiator Radical Initiator (e.g., BEt3, Light) Initiator->Intermediate1 Intermediate1_ref 3-Chlorobicyclo[1.1.1]pentane-1-carbonyl chloride Intermediate2 Acyl Azide Intermediate Intermediate1_ref->Intermediate2 NaN3 Intermediate3 Isocyanate Intermediate Intermediate2->Intermediate3 Curtius Rearrangement (Heat) Amine_Free 3-Chlorobicyclo[1.1.1]pentan-1-amine (Free Base) Intermediate3->Amine_Free Hydrolysis (Acidic or Basic) Amine_Free_ref 3-Chlorobicyclo[1.1.1]pentan-1-amine FinalProduct 3-Chlorobicyclo[1.1.1]pentan-1-amine HCl Amine_Free_ref->FinalProduct HCl HCl in solvent (e.g., Dioxane, Ether) HCl->FinalProduct

Caption: Generalized synthetic workflow for 3-Chlorobicyclo[1.1.1]pentan-1-amine HCl.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues and questions that arise during the synthesis, focusing on the identification and mitigation of impurities.

FAQ 1: My reaction of [1.1.1]propellane appears messy, and I'm isolating a waxy, uncharacterizable solid along with my desired product. What is it?

Answer: You are likely observing oligomerization or polymerization of [1.1.1]propellane. The central C1-C3 bond is highly strained and susceptible to radical-initiated polymerization. This is one of the most common side reactions in BCP chemistry.[5]

Troubleshooting & Prevention:

  • Control Stoichiometry: Ensure the radical precursor is present in a suitable excess to trap the propellane as it is generated or introduced. Avoid having a high concentration of propellane relative to the trapping agent.

  • Slow Addition: If using a solution of propellane, add it slowly to the reaction mixture containing the radical initiator and trapping agent. This keeps the instantaneous concentration of propellane low.

  • Initiator Choice: Photochemical initiation or the use of controlled radical initiators like triethylborane can sometimes provide cleaner reactions than high-temperature thermal initiators.[1][6]

  • Purification: These polymeric byproducts are typically non-polar. They can often be removed by precipitation (e.g., adding an anti-solvent like hexanes) or through column chromatography, although their removal can be challenging on a large scale.

FAQ 2: My NMR shows unreacted starting material from the Curtius rearrangement. How can I drive the reaction to completion?

Answer: The Curtius rearrangement, which converts an acyl azide to an isocyanate, is a critical step. Incomplete conversion can leave behind the acyl azide or related intermediates.

Troubleshooting & Prevention:

  • Thermal Control: Ensure the reaction is heated sufficiently and for an adequate duration. The decomposition of the acyl azide to the isocyanate is temperature-dependent. Monitor the reaction by TLC or a rapid spectroscopic method (e.g., IR spectroscopy, looking for the disappearance of the azide stretch at ~2130 cm⁻¹ and the appearance of the isocyanate stretch at ~2270 cm⁻¹).

  • Solvent Choice: The reaction is typically performed in an inert, high-boiling solvent (e.g., toluene, dioxane). Ensure the solvent is anhydrous, as water can react with the intermediate isocyanate.

  • Hydrolysis Conditions: Following the rearrangement, the isocyanate must be hydrolyzed. Incomplete hydrolysis can leave residual isocyanate or urea byproducts (if trace water was present during the rearrangement). Ensure robust acidic or basic hydrolysis conditions are used to fully convert the isocyanate to the desired amine.

FAQ 3: My HPLC analysis shows a peak with the same mass as my product but a different retention time. What could this be?

Answer: You may have an isomeric impurity. While the BCP core is rigid, impurities can arise from the starting materials or side reactions. A likely candidate is an impurity derived from a rearranged carbocation or radical during the initial addition to propellane, although this is less common for the bridgehead position. A more probable source is an impurity carried through from the starting materials used to generate the chloro-functionalized radical.

Troubleshooting & Prevention:

  • Starting Material Purity: Ensure the purity of your radical precursor (e.g., oxalyl chloride or similar reagent). Use freshly distilled or high-purity reagents.

  • Analytical Characterization: Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques (HSQC, HMBC) to confirm the structure of your main product and attempt to identify the impurity.

  • Purification: Isomeric impurities can be difficult to separate. Chiral chromatography (if applicable) or careful optimization of reversed-phase or normal-phase HPLC conditions may be necessary.

FAQ 4: I'm seeing a significant amount of a di-substituted BCP derivative (e.g., 1,3-dichlorobicyclo[1.1.1]pentane) in my initial step. Why is this happening?

Answer: This can occur if the radical generated from your chlorine source can react with the newly formed monochloro-BCP radical intermediate before it is quenched. It can also arise from the reaction of propellane with two equivalents of the chlorine radical source.

Troubleshooting & Prevention:

  • Control Reagent Stoichiometry: Carefully control the stoichiometry of the radical precursor relative to the propellane. Using a slight excess of propellane can sometimes minimize di-substitution, though this must be balanced against the risk of polymerization.

  • Reaction Conditions: Lowering the reaction temperature may increase selectivity by reducing the rate of the second addition relative to the desired quenching step.

Summary of Potential Impurities and Identification Methods
Impurity ClassPotential Structure/SourceRecommended Analytical MethodMitigation Strategy
Process-Related [1.1.1]Propellane Oligomers/PolymersGPC, ¹H NMR (broad signals)Slow addition, control stoichiometry
Intermediates Acyl Azide / IsocyanateIR, LC-MSEnsure complete reaction (heat, time), robust hydrolysis
Side Products Urea derivatives (from isocyanate + H₂O/amine)LC-MS, ¹H NMRUse anhydrous solvents for rearrangement step
Isomeric Impurities Positional isomers from starting materialsHPLC, LC-MS, 2D NMRUse high-purity starting materials
Reagent-Related Residual solvents (Dioxane, Ether, Toluene)¹H NMR, GC-HSProper drying under vacuum
Over-reaction 1,3-Dichlorobicyclo[1.1.1]pentaneGC-MS, LC-MSStrict stoichiometric control

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of your final product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 Water:Acetonitrile mixture.

Note: This is a generic method. Optimization of the gradient, mobile phase additives, and column chemistry may be required to resolve all potential impurities.

Protocol 2: Lab-Scale Recrystallization for Purification

Recrystallization can be an effective method for removing minor impurities from the final hydrochloride salt.

  • Solvent Screening: Test the solubility of your crude product in various solvent systems (e.g., isopropanol/water, ethanol/ether, methanol/MTBE). The ideal system is one where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., isopropanol). b. If needed, filter the hot solution to remove any insoluble particulate matter. c. Slowly add the anti-solvent (e.g., MTBE) dropwise until the solution becomes faintly turbid. d. Allow the solution to cool slowly to room temperature, then transfer to a 0-4 °C refrigerator for several hours to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture. f. Dry the purified crystals under high vacuum.

  • Analysis: Analyze the purified material by HPLC and NMR to confirm the removal of impurities.

Impurity Formation and Mitigation Logic

The following diagram illustrates the key decision points and potential impurity pathways during the synthesis.

Troubleshooting_Logic Start Start: Radical Addition Check_Polymer Check for Polymerization (NMR, Physical Properties) Start->Check_Polymer Polymer_High High Polymer Content Check_Polymer->Polymer_High Yes Polymer_Low Low Polymer Content Check_Polymer->Polymer_Low No Adjust_Conditions Adjust Reaction: - Slow Propellane Addition - Check Stoichiometry Polymer_High->Adjust_Conditions Proceed_Amine Proceed to Amine Formation Polymer_Low->Proceed_Amine Adjust_Conditions->Start Re-run Reaction Check_Conversion Check Curtius Conversion (IR, TLC, LC-MS) Proceed_Amine->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Complete_Reaction Complete Reaction Check_Conversion->Complete_Reaction No Adjust_Heat Adjust Reaction: - Increase Temperature - Increase Time Incomplete_Reaction->Adjust_Heat Proceed_Salt Proceed to Salt Formation Complete_Reaction->Proceed_Salt Adjust_Heat->Proceed_Amine Continue Reaction Final_Purity_Check Final Purity Check (HPLC, NMR) Proceed_Salt->Final_Purity_Check Impurities_Present Impurities Detected Final_Purity_Check->Impurities_Present No Product_Pure Product Meets Spec Final_Purity_Check->Product_Pure Yes Purify Purify: - Recrystallization - Chromatography Impurities_Present->Purify Finish Synthesis Complete Product_Pure->Finish Purify->Final_Purity_Check Re-analyze

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Available at: [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and identify potential byproducts. The unique strain and reactivity of the bicyclo[1.1.1]pentane (BCP) core present specific challenges that require careful consideration of reaction conditions and purification strategies.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often used as a saturated bioisostere for aromatic rings to improve physicochemical properties of drug candidates.[1] Its synthesis typically proceeds via the functionalization of the highly strained and reactive intermediate, [1.1.1]propellane. While elegant in concept, this "strain-release" approach can lead to a variety of byproducts if not executed with precision. This guide will address potential pitfalls in a common synthetic sequence: the azidochlorination of [1.1.1]propellane followed by azide reduction.

Visualizing the Synthetic Pathway & Potential Pitfalls

Synthetic_Pathway cluster_0 Step 1: Azidochlorination cluster_1 Step 2: Azide Reduction cluster_2 Step 3: Salt Formation Propellane [1.1.1]Propellane Reagents1 Azide & Chlorine Source (e.g., TMSN3, PIDA, CCl4) AzidoIntermediate 1-Azido-3-chlorobicyclo[1.1.1]pentane Propellane->AzidoIntermediate Byproduct1 Oligomers/Polymers Propellane->Byproduct1 Side Reaction Reagents1->AzidoIntermediate Radical Addition Reagents2 Reducing Agent (e.g., PPh3/H2O or H2/Pd) FinalProduct 3-Chlorobicyclo[1.1.1]pentan-1-amine AzidoIntermediate->FinalProduct Byproduct2 Ring-Opened Products AzidoIntermediate->Byproduct2 Rearrangement Byproduct3 Di-azido or Di-chloro BCP AzidoIntermediate->Byproduct3 Over-reaction Byproduct4 Unreacted Azide AzidoIntermediate->Byproduct4 Incomplete Reaction Reagents2->FinalProduct Reduction Byproduct5 Iminophosphorane (Staudinger) Reagents2->Byproduct5 Incomplete Hydrolysis Reagents3 HCl HydrochlorideSalt 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride FinalProduct->HydrochlorideSalt Byproduct6 Dehalogenated Product FinalProduct->Byproduct6 Over-reduction Reagents3->HydrochlorideSalt Protonation

Caption: Synthetic pathway and potential byproduct formation.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis of 1-Azido-3-chlorobicyclo[1.1.1]pentane

A plausible route to the key intermediate, 1-azido-3-chlorobicyclo[1.1.1]pentane, involves the radical addition of an azide and a chlorine source to [1.1.1]propellane. This can be achieved using various reagent combinations, such as trimethylsilyl azide (TMSN₃) with an oxidant like (diacetoxyiodo)benzene (PIDA) and a chlorine source.

Q1: My reaction yields are low, and I observe a significant amount of a polymeric solid. What is happening?

A1: This is a common issue when working with [1.1.1]propellane. The high ring strain makes it susceptible to radical-initiated oligomerization.

  • Causality: If the concentration of the desired radical trapping agents (azide and chlorine radicals) is too low relative to the propellane concentration, the initially formed BCP radical can react with another molecule of propellane, initiating a chain reaction.

  • Troubleshooting:

    • Slow Addition: Add the [1.1.1]propellane solution slowly to a solution containing a high concentration of the azide and chlorine radical precursors. This ensures that the propellane is consumed as it is added, minimizing its self-reaction.

    • Dilution: Working at higher dilution can sometimes disfavor the bimolecular oligomerization reaction.

    • Temperature Control: Radical reactions can be highly exothermic. Maintain a low and constant temperature to control the reaction rate and prevent runaway polymerization.

Q2: I've isolated a byproduct with a different mass spectrum and NMR signals that don't correspond to a BCP core. What could it be?

A2: You may be observing ring-opened byproducts. The BCP cation is known to be unstable and can rearrange. While this reaction proceeds through a radical mechanism, certain conditions can promote cationic intermediates, leading to rearrangement.

  • Causality: The BCP radical intermediate could be oxidized to a cation, which can then undergo rearrangement to a more stable cyclobutyl or methylenecyclobutane structure.

  • Troubleshooting:

    • Avoid Lewis Acids: Ensure your reagents and solvents are free from adventitious Lewis acids, which could facilitate cation formation.

    • Control Oxidant Stoichiometry: If using an oxidant like PIDA, ensure precise stoichiometry to avoid over-oxidation of the BCP radical.

Q3: My product mixture contains di-azido and/or di-chloro BCP derivatives. How can I improve selectivity?

A3: The formation of 1,3-disubstituted BCPs where both substituents are the same suggests that the relative rates of addition of the azide and chlorine radicals are not well-controlled.

  • Causality: This can happen if the generation of one radical species is much faster than the other, or if one radical is significantly more reactive towards the BCP radical intermediate.

  • Troubleshooting:

    • Choice of Reagents: The choice of azide and chlorine sources is critical. For example, using a reagent that delivers both functionalities in a concerted or rapid sequential manner can improve selectivity.

    • Stoichiometry: Carefully control the stoichiometry of your radical precursors. An excess of one precursor will likely lead to the corresponding di-substituted byproduct.

Potential Byproduct (Step 1)Identification MethodMitigation Strategy
Oligomers/Polymers Insoluble solid, broad NMR signalsSlow addition of propellane, high dilution
Ring-Opened Products MS, ¹H and ¹³C NMRAvoid Lewis acids, control oxidant stoichiometry
1,3-Diazido-BCP MS, NMRAdjust reagent stoichiometry and choice
1,3-Dichloro-BCP MS, NMRAdjust reagent stoichiometry and choice
Part 2: Reduction of 1-Azido-3-chlorobicyclo[1.1.1]pentane to the Amine

The reduction of the azide to the primary amine is the final key transformation. Common methods include the Staudinger reduction (using a phosphine like triphenylphosphine followed by hydrolysis) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

Q4: After my Staudinger reduction, I still see a significant amount of starting material (the azide) in my crude NMR. How can I drive the reaction to completion?

A4: Incomplete Staudinger reductions are often due to issues with the phosphine reagent or insufficient hydrolysis of the iminophosphorane intermediate.

  • Causality: Triphenylphosphine can be oxidized to triphenylphosphine oxide by air over time, reducing its effective concentration. The hydrolysis of the iminophosphorane is a distinct step that requires sufficient water.[2]

  • Troubleshooting:

    • Reagent Quality: Use freshly opened or purified triphenylphosphine.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phosphine.

    • Hydrolysis: Ensure an adequate amount of water is present for the hydrolysis step and allow sufficient reaction time. Gentle heating can sometimes facilitate this step.

Q5: My final product is contaminated with triphenylphosphine oxide. How can I remove it?

A5: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Staudinger reduction.[2]

  • Troubleshooting:

    • Crystallization: As the desired product is a hydrochloride salt, it may be possible to selectively crystallize it from a suitable solvent system, leaving the non-polar triphenylphosphine oxide in the mother liquor. Experiment with solvent systems like isopropanol/ether or ethanol/ethyl acetate.

    • Acid-Base Extraction: After the reaction, perform an acid-base workup. The amine product will be protonated and move to the aqueous layer upon extraction with acid (e.g., 1M HCl), while the neutral triphenylphosphine oxide will remain in the organic layer.

    • Chromatography: While less ideal for large-scale purification, silica gel chromatography can be effective. A polar eluent system will be required to move the amine salt.

Q6: I used catalytic hydrogenation, but I'm seeing a byproduct that appears to be bicyclo[1.1.1]pentan-1-amine (dechlorinated). Why did this happen?

A6: Catalytic hydrogenation is a powerful reduction method, but it can sometimes lead to the reduction of other functional groups, including carbon-halogen bonds (hydrogenolysis).

  • Causality: The palladium catalyst, especially under harsh conditions (high pressure, high temperature, or prolonged reaction times), can catalyze the cleavage of the C-Cl bond.

  • Troubleshooting:

    • Catalyst Choice: Palladium on carbon (Pd/C) is generally effective. If dehalogenation is a significant issue, consider a less reactive catalyst or catalyst poisoning agents.

    • Reaction Conditions: Perform the hydrogenation at lower pressure (e.g., 1-3 atm H₂) and room temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Alternative Reducing Agents: If catalytic hydrogenation proves too harsh, consider alternative methods like the Staudinger reduction or reduction with other reagents like TTMSS (tris(trimethylsilyl)silane) and AIBN under acidic conditions.[3]

Potential Byproduct (Step 2)Identification MethodMitigation Strategy
Unreacted Azide IR (strong azide stretch ~2100 cm⁻¹), NMRUse fresh phosphine, ensure complete hydrolysis
Iminophosphorane Intermediate ³¹P NMR, MSEnsure sufficient water and time for hydrolysis
Triphenylphosphine Oxide NMR, ChromatographyCrystallization, acid-base extraction
Dechlorinated Amine MS, NMRMilder hydrogenation conditions, catalyst choice

Analytical Characterization

Proper identification of the desired product and any byproducts is crucial.

  • ¹H NMR: The high symmetry of the BCP core often leads to simple spectra. For the title compound, expect signals for the six bridge protons. Impurities will often introduce additional, distinct signals.

  • ¹³C NMR: The bridgehead carbons will have characteristic shifts.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which is invaluable for identifying byproducts like di-substituted or ring-opened species.

  • HPLC: Useful for assessing the purity of the final product. A certificate of analysis for a commercial sample shows a purity of 98.66% by HPLC.[4]

Final Purification: Crystallization

For obtaining high-purity this compound, crystallization is the preferred method.

  • Protocol:

    • Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol).

    • Slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or heptane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

The choice of solvent system is critical and may require some experimentation to optimize yield and purity.[5]

Concluding Remarks

The synthesis of this compound, while conceptually straightforward, requires careful attention to detail to minimize byproduct formation. By understanding the underlying chemistry of the strained BCP system and the potential side reactions at each step, researchers can effectively troubleshoot their experiments and obtain this valuable building block in high purity.

References

  • Gianatassio, R., Lopchuk, J. M., Wang, J., Pan, C-M., Malins, L. R., Prieto, L., Brandt, T. A., Collins, M. R., Gallego, G. M., Sach, N. W., Spangler, J. E., Zhu, H., Baran, P. S. (2016). Strain-release amination. Science, 351(6270), 241-246. [Link]

  • Goh, Y. L., Tam, E. K. W., Bernardo, P. H., Cheong, C. B., Johannes, C. W., William, A. D., et al. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters, 16(7), 1884–1887. [Link]

  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.
  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. [Link]

  • Wikipedia. (2023, December 2). Staudinger reaction. In Wikipedia. [Link]

  • D'hooghe, M., & De Kimpe, N. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. [Link]

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stability of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Evaluating Stability in Acidic Conditions

Introduction:

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a key building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core serves as a valuable bioisostere for para-substituted phenyl rings, often enhancing physicochemical properties such as metabolic stability and aqueous solubility.[1][2][3] As with any novel scaffold, a thorough understanding of its chemical stability is paramount for successful drug development.

This technical guide provides researchers with a comprehensive resource for understanding and evaluating the stability of this compound, with a specific focus on its behavior under acidic conditions encountered during forced degradation studies and in certain formulation environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the bicyclo[1.1.1]pentane (BCP) core?

The BCP scaffold is known for being kinetically inert and generally resistant to metabolic degradation.[4][5] This stability is a key feature that makes it an attractive surrogate for a phenyl ring.[6] However, despite its high ring strain energy (approximately 66.6 kcal mol⁻¹), the BCP cage is not indestructible.[4] Studies on related BCP derivatives have shown that under conditions that favor the formation of a cationic intermediate at the bridgehead position, the ring system can undergo rapid rearrangement and ring-opening.[1][2]

Q2: The Safety Data Sheet (SDS) for this compound lists "strong acids/alkalis" as incompatible materials. What does this imply?

The SDS provides a general but critical warning.[7] While the compound is stable under recommended storage conditions, this incompatibility suggests that strong acidic (or basic) conditions can induce chemical degradation.[7] For researchers, this means that prolonged exposure to low pH environments, such as those used in forced degradation studies or certain acidic drug formulations, may compromise the integrity of the molecule. The primary concern is not simple salt dissociation but potential acid-catalyzed degradation of the BCP core itself.

Q3: What is the most likely degradation pathway for this molecule under acidic conditions?

While specific degradation studies on this compound are not extensively published, mechanistic studies on analogous 1-halobicyclo[1.1.1]pentanes provide strong predictive insights. The solvolysis of these compounds, which involves the formation of a bridgehead carbocation, does not result in simple substitution products. Instead, it leads exclusively to ring-opened products, such as 3-methylenecyclobutanol.[1]

The proposed mechanism involves the ionization of the bridgehead carbon, followed by a rapid rearrangement to a bicyclo[1.1.0]butyl-1-carbinyl cation intermediate.[2] This highly strained intermediate is then trapped by a nucleophile (like water in an aqueous acidic medium), leading to the observed ring-opened product. Therefore, the primary stability concern is a ring-opening degradation cascade rather than simple hydrolysis of the C-Cl bond.

Troubleshooting Guide: Protocol for Investigating Acidic Stability

This section provides a practical framework for researchers to design and execute experiments to assess the stability of this compound under acidic stress, consistent with ICH guidelines on forced degradation studies.[8][9]

Postulated Degradation Pathway

The following diagram illustrates the hypothetical acid-catalyzed ring-opening of 3-Chlorobicyclo[1.1.1]pentan-1-amine. Protonation of the amine group can increase the electrophilicity of the bridgehead carbon, facilitating the formation of a cationic intermediate and subsequent rearrangement.

Caption: Postulated acid-catalyzed degradation pathway.

Experimental Workflow: Forced Degradation Study

The following workflow provides a systematic approach to performing an acid-forced degradation study.

Experimental_Workflow prep 1. Sample Preparation Stock solution in diluent (e.g., 50:50 ACN:H₂O) stress 2. Stress Condition Add stock to 0.1 M HCl to final conc. Incubate at 60°C prep->stress timepoint 3. Time Points Sample at t=0, 2, 4, 8, 24 hours stress->timepoint quench 4. Quench Reaction Neutralize with 0.1 M NaOH Dilute to working concentration timepoint->quench analysis 5. Analysis Inject on HPLC-UV/MS system quench->analysis interpret 6. Data Interpretation Calculate % degradation Identify degradants analysis->interpret

Caption: Workflow for a forced acidic degradation study.

Step-by-Step Protocol
  • Reagent and Solution Preparation:

    • Acid Stress Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Neutralization Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH).

    • Diluent: Prepare a mixture of acetonitrile (ACN) and water (e.g., 50:50 v/v).

    • Stock Solution: Accurately weigh and dissolve this compound in the diluent to a known concentration (e.g., 1 mg/mL).

  • Stress Experiment Execution:

    • Time Zero (t=0) Sample: Prepare a control sample by diluting the stock solution with diluent to the final target concentration (e.g., 0.1 mg/mL). This sample represents 100% of the intact compound.

    • Acid Stress Sample: In a suitable vial, add a known volume of the stock solution to the 0.1 M HCl solution to achieve the same final target concentration.

    • Incubation: Place the acid stress vial in a thermostatically controlled environment (e.g., water bath or oven) at a specified temperature (e.g., 60°C).

    • Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot of the stressed sample.

  • Sample Quenching and Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with diluent to the same concentration as the t=0 sample.

    • Analyze all samples (t=0 and stressed time points) using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detection.

  • Data Interpretation:

    • Purity and Degradation: Monitor the peak area of the parent compound in the chromatograms. Calculate the percentage of degradation at each time point relative to the t=0 sample. A reasonable target for forced degradation is typically 5-20% to ensure that the primary degradation products are formed without being further degraded.[10]

    • Mass Balance: Ensure that the sum of the parent peak area and the areas of all degradation product peaks remains relatively constant across all time points.

    • Degradant Identification: Use the MS data to determine the mass of the degradation products. This information is critical for confirming the postulated ring-opening pathway.

Troubleshooting Common Experimental Issues
Issue / Observation Potential Cause(s) Recommended Solution(s)
No significant degradation observed (<5%) after 24 hours. The stress conditions (acid concentration, temperature) are too mild for this specific molecule.Increase the severity of the conditions. Options include: 1) Increasing the temperature (e.g., to 80°C). 2) Increasing the acid concentration (e.g., to 1 M HCl). 3) Extending the study duration.
Compound is completely degraded at the first time point. The stress conditions are too harsh, leading to rapid and complete degradation.Decrease the severity of the conditions. Options include: 1) Decreasing the temperature (e.g., to 40°C or room temperature). 2) Decreasing the acid concentration (e.g., to 0.01 M HCl). 3) Taking earlier time points (e.g., 5, 15, 30, 60 minutes).
Multiple degradation peaks appear in the chromatogram. 1. The compound degrades via multiple pathways. 2. Primary degradation products are unstable and degrade further into secondary products.1. Use HPLC-MS to obtain mass data for each peak to help elucidate structures and pathways. 2. Analyze samples at very early time points to identify the initial, primary degradants before they convert to secondary products.
Poor mass balance (total peak area decreases significantly over time). 1. A degradation product is not UV active or does not ionize well in the MS. 2. A degradation product is volatile and has been lost. 3. The compound has precipitated out of solution.1. Change the UV detection wavelength or use a universal detector like a Charged Aerosol Detector (CAD). 2. Check the headspace of the vial for any volatile products if possible. 3. Visually inspect the solution for any precipitate. If observed, adjust the solvent composition or concentration.

References

  • Della, E. W., & Taylor, D. K. (1990). Synthesis and Solvolysis of 1-Bromobicyclo[1.1.1]pentane. Australian Journal of Chemistry, 43(5), 945-948.
  • Wiberg, K. B., & McMurdie, N. (1993). Mechanism of the Solvolysis of Bicyclo[1.1.1]pentyl-1 Derivatives. The Journal of Organic Chemistry, 58(21), 5603–5604.
  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Game-Changing Strategy for Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Enamine Ltd. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Fang, Z., et al. (2021). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis, 53(19), 3441-3450.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Chemistry Stack Exchange. (2015). Does nitrogen inversion affect the basicity of amines? [Online Forum]. Available at: [Link]

  • MedChemExpress. (2025). 3-Chlorobicyclo[1.1.
  • Garry, O. L., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1556–1570.
  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 2(6), 00040.
  • Mykhailiuk, P. K. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin, 66(11), 1027-1036.
  • Benchchem. (n.d.). 1-(2-Chloro-4-methylphenyl)pentan-1-amine hydrochloride.
  • Smolecule. (n.d.). 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride.
  • Singh, S., et al. (2015). Forced degradation studies for drug substances and drug products- Scientific and Regulatory considerations. Journal of Pharmaceutical Science and Research, 7(5), 238-241.
  • MacMillan, D. W. C., et al. (2021). Rapid access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv.
  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537.
  • Baertschi, S. W., et al. (2021). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 114003.
  • Reddit. (2021). Lewis base question about bridgehead amines. [Online Forum]. Available at: [Link]

  • Wiberg, K. B., et al. (1994). Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. Journal of the American Chemical Society, 116(26), 11990-11998.
  • Sigma-Aldrich. (n.d.). 3-chlorobicyclo[1.1.1]pentan-1-amine HCl.
  • Alsante, K. M., et al. (2014). Forced degradation studies. In Pharmaceutical Stress Testing (pp. 1-52). Informa Healthcare.
  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(17), 11765-11776.
  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Anderson, E. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(28), 6120-6124.
  • Enamine. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • MedChemExpress. (n.d.). This compound.
  • BLD Pharm. (n.d.). This compound.
  • Domainex. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes.
  • KeAi Publishing. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis.
  • Enamine. (n.d.). Posters.
  • Alexander, E. R. (1950). The mechanism of the Meerwein-Ponndorf-Verley reduction. Journal of the American Chemical Society, 72(11), 5032-5034.

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Technical Support Center: PROTAC Synthesis with Bicyclopentane (BCP) Linkers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers navigating the synthesis of Proteolysis-Targeting Chimeras (PROTACs) incorporating bicyclo[1.1.1]pentane (BCP) linkers. The unique properties of BCP linkers—namely their rigid, linear, and three-dimensional nature—offer significant advantages in PROTAC design by providing better control over the geometry of the ternary complex and often improving physicochemical properties like solubility and metabolic stability.[1][2] However, this rigidity can also introduce specific synthetic challenges.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven solutions to streamline your synthesis and purification workflows.

Frequently Asked Questions & Troubleshooting

Q1: My amide coupling reaction between the BCP linker and my warhead/E3 ligand has a very low yield. What's going wrong?

This is one of the most common hurdles in synthesizing PROTACs with rigid linkers. The constrained nature of the BCP scaffold can lead to significant steric hindrance around the reactive functional groups (e.g., a carboxylic acid or amine).

Core Reasons & Solutions:

  • Inefficient Coupling Reagents: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) may be insufficient for sterically demanding substrates. The BCP core can block access to the reactive center, slowing down the reaction or leading to the formation of stable, unreactive side-products.[3][4]

    • Expert Recommendation: Switch to a more potent uronium- or phosphonium-based coupling reagent. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are generally superior for these challenging couplings.[5][6] They work by forming a highly reactive O-acylisourea intermediate that is less susceptible to side reactions and more readily undergoes nucleophilic attack by the amine.[7]

  • Improper Base Selection: The choice and amount of base are critical. A non-nucleophilic amine base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is essential to prevent it from competing with your desired amine substrate. Using an insufficient amount of base can lead to the protonation of your amine, shutting down its nucleophilicity.

    • Expert Recommendation: Use 2-3 molar equivalents of DIPEA. This ensures the reaction medium remains basic enough to deprotonate any amine salts and neutralize the acid formed during the reaction without interfering with the coupling itself.

  • Sub-optimal Reaction Conditions: Rigid molecules often require more energy to adopt the correct orientation for a reaction to occur.

    • Expert Recommendation: While many couplings are run at room temperature, consider gentle heating to 35-45 °C if the reaction is sluggish. Always monitor for potential degradation of sensitive functional groups. Ensure strictly anhydrous conditions, as water will hydrolyze the activated ester intermediate, killing the reaction.[5]

Table 1: Comparison of Common Coupling Reagents for BCP Linker Synthesis
ReagentProsConsBest For...Typical Conditions
DCC/DIC Inexpensive, simple to use.Lower reactivity, can cause racemization, byproduct removal can be difficult (DCU).Simple, non-hindered couplings.1.1 eq. DCC, 1.2 eq. HOBt, DCM, 0°C to RT
EDC Water-soluble byproducts (easy removal).Moderate reactivity, sensitive to water.Aqueous phase couplings, bioconjugation.1.2 eq. EDC, 1.2 eq. NHS, MES buffer or DMF
HATU Very high reactivity, fast reaction times, low racemization.[6]More expensive, can be moisture-sensitive.Sterically hindered substrates like BCP-containing fragments.1.1 eq. HATU, 2-3 eq. DIPEA, DMF, RT
PyBOP High reactivity, stable.Forms carcinogenic HMPA byproduct.Hindered couplings where HATU is not an option.1.1 eq. PyBOP, 2-3 eq. DIPEA, DMF, RT
Q2: My BCP-containing intermediate (or final PROTAC) has very poor solubility. How can I handle this during reaction and purification?

The rigid, hydrophobic nature of the BCP core can significantly reduce the solubility of synthetic intermediates and the final PROTAC molecule, especially when combined with two other often-hydrophobic ligands.[8][9]

Core Reasons & Solutions:

  • Solvent Mismatch: Standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) may not be sufficient to dissolve larger, more complex BCP-PROTACs.

    • Expert Recommendation: For reactions, switch to more polar aprotic solvents like DMF , DMAc , or NMP . A small amount of DMSO can also be added to improve solubility, but be mindful of its potential to interfere with certain reactions. For purification, finding the right solvent system is key. A reverse-phase HPLC system with a gradient of Acetonitrile/Water or Methanol/Water (often with 0.1% TFA or Formic Acid) is typically required.

  • "Brick Dust" Problem: The high rigidity and symmetry of some BCP-containing molecules can lead to high lattice energy, causing them to crystallize or precipitate easily, even from seemingly good solvents.[8]

    • Expert Recommendation: During the reaction workup, if the product crashes out upon addition of an anti-solvent (like water), avoid lengthy filtration. Instead, try to extract quickly with a larger volume of a suitable organic solvent (e.g., 9:1 DCM:MeOH). For purification, you may need to load your sample onto the chromatography column dissolved in a stronger solvent (like DMF or DMSO) and then begin your gradient.

Workflow & Protocols

General Protocol: HATU-Mediated Amide Coupling for BCP Linker Conjugation

This protocol provides a robust starting point for coupling a carboxylic acid-functionalized BCP linker to an amine-containing ligand (or vice-versa).

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid-containing fragment (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF. Use the minimum volume required for full dissolution.

  • Reagent Addition: Add the amine-containing fragment (1.1 eq), followed by HATU (1.1 eq).

  • Base Initiation: Add DIPEA (3.0 eq) dropwise while stirring. The solution may change color (often to yellow).

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Look for the disappearance of the limiting starting material and the appearance of the desired product mass.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution (to remove excess amine/DIPEA), saturated sodium bicarbonate solution (to remove excess carboxylic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or preparative HPLC.

Diagram: Troubleshooting Low-Yield BCP Coupling Reactions

The following diagram outlines a logical workflow for diagnosing and solving common issues during the coupling step.

G start Low Coupling Yield Observed check_purity Are starting materials (linker, ligand) >95% pure? start->check_purity purify_sm Purify starting materials (HPLC, Recrystallization). Re-characterize (NMR, MS). check_purity->purify_sm No check_conditions Are reaction conditions strictly anhydrous? check_purity->check_conditions Yes purify_sm->start dry_reagents Dry solvents (molecular sieves). Dry reagents (vacuum oven). Run under N2 or Ar. check_conditions->dry_reagents No check_reagents Using a potent coupling reagent (e.g., HATU, HBTU)? check_conditions->check_reagents Yes dry_reagents->start switch_reagent Switch from DCC/EDC to HATU. Ensure 1.1 eq. is used. check_reagents->switch_reagent No check_temp Is the reaction sluggish at RT? check_reagents->check_temp Yes switch_reagent->start increase_temp Gently heat to 35-45 °C. Monitor for degradation. check_temp->increase_temp Yes success Improved Yield check_temp->success No increase_temp->success

Caption: A decision workflow for troubleshooting low-yield coupling reactions in BCP-linker based PROTAC synthesis.

Q3: I see multiple peaks in my HPLC/LC-MS during purification. What are the likely side products?

Given the use of potent coupling reagents and hindered substrates, a few common side reactions can occur.

Common Side Products & Prevention:

  • Racemization: If your ligand or linker has a chiral center adjacent to the carboxylic acid, racemization can occur, especially with prolonged reaction times or excessive heat. This will result in diastereomers that may be difficult to separate.

    • Prevention: Use HATU, which is known to minimize racemization.[7] Keep reaction times as short as possible and avoid high temperatures unless necessary.

  • N-acylation of Amide: If your ligand contains an existing amide bond (common in many E3 ligase binders), the amide nitrogen can sometimes react with the activated ester, leading to a complex side product. This is rare but possible under harsh conditions.

    • Prevention: This is difficult to avoid completely if the chemistry is unfavorable. Ensure you use the mildest conditions possible that still drive the reaction to completion.

  • Unreacted Activated Ester: If the nucleophilic attack by the amine is very slow due to steric hindrance, the highly reactive HATU-ester intermediate can be hydrolyzed during workup, reverting back to the carboxylic acid starting material.

    • Prevention: Ensure your amine is sufficiently nucleophilic and that the reaction conditions (solvent, temperature) are optimized to favor the forward reaction.

By systematically addressing these common issues related to reactivity, solubility, and side reactions, you can significantly improve the success rate of your PROTAC synthesis campaigns involving BCP linkers.

References

  • PROTACs: A Practical Guide. Biocompare. [Link]

  • Tavares, L. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Abeysena, I. Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group. [Link]

  • Targeted protein degradation. Wikipedia. [Link]

  • Jeong, H. et al. (2025). Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. Journal of Medicinal Chemistry. [Link]

  • Paudel, A. et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]

  • Shirasaki, T. et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Foley, D. J. et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Popadyuk, I. et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Kumar, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

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Technical Support Center: Purification of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance and troubleshooting for this specific application. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for phenyl rings, internal alkynes, and tert-butyl groups in drug discovery, making robust purification methods essential.[1][2] This guide offers a foundational understanding and practical solutions to common challenges encountered during the HPLC purification of this unique and highly polar compound.

I. Understanding the Analyte: this compound

This compound is a small, rigid, and highly polar molecule.[3] Its hydrochloride salt form ensures it is ionized, which significantly influences its chromatographic behavior. The primary amine group is basic and prone to strong interactions with silica-based stationary phases, often leading to poor peak shape (tailing). The high polarity of the molecule presents a challenge for retention on traditional reversed-phase columns.

Key Physicochemical Properties:
PropertyValue/DescriptionImplication for HPLC
Molecular Formula C5H9Cl2NLow molecular weight, suggesting fast diffusion.
Molecular Weight 154.04 g/mol [4]Influences mass transfer kinetics.
Form White to off-white solid[4]Sample preparation will involve dissolution.
Polarity HighPoor retention on standard C18 columns.
Charge Cationic (as hydrochloride salt)Potential for strong ionic interactions with residual silanols on silica-based columns.
Storage 4°C, stored under nitrogen.[4]Stable under recommended conditions.[5]

II. Recommended HPLC Method

This section provides a robust starting method for the purification of this compound. It is crucial to note that this method may require optimization based on the specific impurity profile of your sample.

Experimental Protocol: Reversed-Phase HPLC with Ion-Pairing

This method utilizes an ion-pairing reagent to enhance the retention of the highly polar analyte on a reversed-phase column.[6][7]

1. Column Selection:

  • Stationary Phase: C18 or C8, 5 µm particle size, 150 x 4.6 mm. A column with a high carbon load is recommended for better retention of the ion pair.[6]

  • Rationale: The non-polar stationary phase will retain the hydrophobic complex formed between the analyte and the ion-pairing reagent.[8]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Ion-Pairing Reagent: Add 5 mM Sodium 1-Octanesulfonate to Mobile Phase A.

  • Rationale: TFA acts as both an acidifier to ensure the amine is protonated and as a competing ion-pairing agent to reduce peak tailing. Sodium 1-octanesulfonate is the primary ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated amine, thereby increasing retention.[6]

3. HPLC Parameters:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Injection Volume 5-20 µL
Column Temperature 30°C
Detection Wavelength 210 nm (or use a CAD/ELSD for non-UV active impurities)
Gradient Program 5% to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

4. Sample Preparation:

  • Dissolve the this compound sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_post Post-Analysis Sample Dissolve Sample in Mobile Phase A Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MP_A Prepare Mobile Phase A (0.1% TFA, 5mM Octanesulfonate in Water) MP_B Prepare Mobile Phase B (0.1% TFA in Acetonitrile) Column C18 Column Inject->Column Gradient Gradient Elution (5-95% B) Column->Gradient Detect UV Detection (210 nm) Gradient->Detect Data Data Acquisition & Analysis Detect->Data Fraction Fraction Collection Data->Fraction Evap Solvent Evaporation Fraction->Evap Final Pure Compound Evap->Final Troubleshooting cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues Start HPLC Problem Observed NoRetention Poor/No Retention Start->NoRetention PeakTailing Peak Tailing Start->PeakTailing Drift Irreproducible Retention Times Start->Drift CheckIP Increase Ion-Pair Concentration/Hydrophobicity NoRetention->CheckIP CheckpH Ensure Low Mobile Phase pH CheckIP->CheckpH TryHILIC Consider HILIC Column CheckpH->TryHILIC Resolved Problem Resolved TryHILIC->Resolved CheckSilanols Address Silanol Interactions (Lower pH, End-Capped Column) PeakTailing->CheckSilanols CheckLoad Reduce Sample Load CheckSilanols->CheckLoad CheckLoad->Resolved Equilibrate Increase Column Equilibration Time Drift->Equilibrate FreshMP Prepare Fresh Mobile Phase Equilibrate->FreshMP TempControl Use Column Oven FreshMP->TempControl TempControl->Resolved

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the properties of drug candidates is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling bioisostere for commonly used groups like para-substituted phenyl rings, tert-butyl groups, and internal alkynes. Its rigid, three-dimensional structure can improve metabolic stability, aqueous solubility, and cell permeability, while providing unique exit vectors for further functionalization.

This guide provides an in-depth characterization of a key BCP derivative, 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride, and presents a comparative analysis with two structurally related analogues: the parent Bicyclo[1.1.1]pentan-1-amine hydrochloride and the more complex 3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride. Through a detailed examination of their physicochemical and spectroscopic properties, this document aims to equip researchers with the foundational data and analytical understanding necessary for the confident application of these valuable building blocks in drug discovery and development.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The table below summarizes the key physicochemical data for this compound and its selected comparators.

PropertyThis compoundBicyclo[1.1.1]pentan-1-amine hydrochloride[1]3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride[2]
CAS Number 1886967-25-4[3][4]22287-35-02514758-67-7[2]
Molecular Formula C₅H₉Cl₂N[3]C₅H₁₀ClN[1]C₉H₁₈Cl₂N₂O[2]
Molecular Weight 154.04 g/mol [3]119.59 g/mol [1]241.16 g/mol [2]
Appearance White to off-white solid[3]White solidNot explicitly stated, likely a solid
Purity Typically ≥95%Typically >98%Typically ≥98%[2]

The introduction of a chlorine atom at the C3 position of the BCP core in the target molecule results in a significant increase in molecular weight compared to the parent amine. The morpholino-substituted analogue, with its larger substituent and dihydrochloride salt form, exhibits the highest molecular weight of the three. These differences in substitution and salt form will invariably influence properties such as solubility, lipophilicity, and crystal packing, which are critical considerations in drug design.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Here, we delve into the expected and reported spectroscopic data for the three compounds, outlining the rationale behind the analytical techniques and the interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For these bicyclic amines, ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis of Bicyclic Amine Hydrochlorides

  • Sample Preparation: Accurately weigh 5-10 mg of the amine hydrochloride salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and the acidic N-H protons are often observable.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Obtain a standard one-dimensional proton spectrum. The spectral window should typically span from 0 to 12 ppm. Key parameters to report include chemical shifts (δ) in ppm, integration (number of protons), multiplicity (e.g., s for singlet, d for doublet), and coupling constants (J) in Hz.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral window (e.g., 0 to 200 ppm) is necessary. Report chemical shifts in ppm. Further 2D NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals, especially for the more complex substituted analogues.

Rationale for Experimental Choices: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances. Higher field magnets provide better signal dispersion, which is crucial for resolving the closely spaced signals often found in rigid bicyclic systems. Proton-decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon atom, aiding in structural determination.

Comparative NMR Data:

Compound¹H NMR Data (DMSO-d₆)¹³C NMR Data (DMSO-d₆)
This compound Expected: A singlet for the six bridgehead and bridge methylene protons, and a broad singlet for the -NH₃⁺ protons. The chloro substituent will deshield the adjacent protons.Expected: Signals for the quaternary bridgehead carbons and the methylene carbons. The carbon bearing the chlorine will be significantly downfield.
Bicyclo[1.1.1]pentan-1-amine hydrochloride [1]δ 9.36 (br. s, 3H, NH₃⁺), 2.43 (s, 1H, CH), 1.81 (s, 6H, CH₂)δ 54.80 (br. s., 1C, CN), 50.23 (s, 3C, CH₂), 22.35 (s, 1C, CH)
3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride Expected: Complex multiplets for the morpholine protons, a singlet for the BCP methylene protons, and a broad singlet for the -NH₃⁺ protons.Expected: Signals for the BCP core carbons and the four unique carbons of the morpholine ring.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Amine HCl B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B C Transfer to 5 mm NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Perform 2D NMR (COSY, HSQC) if needed E->F I Assign Signals & Determine Structure F->I G Process Spectra (FT, Phasing, Baseline Correction) H Integrate & Pick Peaks G->H H->I

Caption: Workflow for the NMR analysis of bicyclic amine hydrochlorides.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid amine hydrochloride powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Rationale for Experimental Choices: ATR-FTIR is a convenient technique for solid samples, requiring minimal to no sample preparation. This avoids the complexities of preparing KBr pellets or Nujol mulls.

Comparative IR Data:

CompoundKey Expected IR Absorption Bands (cm⁻¹)
This compound ~3000-2800 (N-H stretch of NH₃⁺), ~1600-1500 (N-H bend of NH₃⁺), C-H stretching and bending, C-N stretch, C-Cl stretch.
Bicyclo[1.1.1]pentan-1-amine hydrochloride [1]3391 (w, br), 3221 (w), 2911 (vs, br), 2704 (m), 1583 (m), 1531 (m)
3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride ~3000-2800 (N-H stretch of NH₃⁺), ~1600-1500 (N-H bend of NH₃⁺), C-H stretching and bending, C-N stretch, C-O-C stretch of morpholine.

The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of the ammonium salt. The C-Cl stretch for the chlorinated BCP would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. For the morpholino derivative, the characteristic C-O-C stretching vibration of the ether linkage would appear as a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ for the free amine) and compare it to the calculated theoretical mass to confirm the elemental composition.

Rationale for Experimental Choices: ESI is a soft ionization technique that is well-suited for polar and ionic compounds like amine hydrochlorides, often producing the protonated molecular ion of the free amine with minimal fragmentation. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula.

Comparative MS Data:

CompoundExpected [M+H]⁺ (free amine)
This compound m/z 118.0474 (for C₅H₉ClN⁺)
Bicyclo[1.1.1]pentan-1-amine hydrochloride [1]m/z 99.0917 (for C₅H₁₁N₂⁺, from the hydrazine precursor) - actual amine [M+H]⁺ is 84.0813 (for C₅H₁₀N⁺)
3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride m/z 169.1341 (for C₉H₁₇N₂O⁺)

Structural Comparison of BCP Amines

BCP_Structures cluster_chloro 3-Chlorobicyclo[1.1.1]pentan-1-amine cluster_parent Bicyclo[1.1.1]pentan-1-amine cluster_morpholino 3-Morpholinobicyclo[1.1.1]pentan-1-amine chloro parent morpholino

Caption: Chemical structures of the compared bicyclo[1.1.1]pentane amines.

Conclusion

The characterization of this compound and its comparison with Bicyclo[1.1.1]pentan-1-amine hydrochloride and 3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride highlight the utility of a multi-technique analytical approach. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and HRMS verifies the elemental composition. The data presented in this guide serves as a foundational reference for researchers, enabling the confident identification and application of these important building blocks in the design and synthesis of next-generation therapeutics. The unique properties imparted by the BCP scaffold, modulated by the substituents at the C3 position, offer a rich design space for medicinal chemists to explore.

References

  • Bunker, K. D., Sach, N. W., Huang, Q., & Richardson, P. F. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Organic letters, 13(17), 4746–4748.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522.
  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 433-449.
  • Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge functionalisation of bicyclo[1.1.1]pentane derivatives.
  • Wiberg, K. B. (1964). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 86(16), 3371-3372.
  • Bunker, K. D., et al. (2011). Supporting Information for Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. American Chemical Society. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentyl Moiety as a Phenyl Group Bioisostere: A γ-Secretase Inhibitor Case Study. Organic Letters, 14(5), 1334-1337.
  • Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Stepan, A. F., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
  • European Patent Office. (2023).
  • Anderson, J. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie, 133(47), 24958-24973.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • DiVA portal. (n.d.). Development of analytical methods for the determination of the small molecule component of complex biological systems. Retrieved from [Link]

  • PubChem. (n.d.). Continuous synthesis method for 1, 1′-bicyclic [1.1.1]pentane-1,3-diethyl ketone compounds (Patent US-12129228-B2). Retrieved from [Link]

  • LCGC International. (2024). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • European Patent Office. (2023).
  • Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522.
  • Stepan, A. F., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
  • ResearchGate. (n.d.). Syntheses of 3‐aminobicyclo[1.1.1]petane‐1‐carboxylic acid derivatives. Retrieved from [Link]

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The Ascendancy of Strained Scaffolds: A Comparative Guide to 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride and Other Bicyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures, a paradigm shift often termed "escaping from flatland."[1] This evolution is driven by the need to optimize drug-like properties, enhance intellectual property positions, and navigate complex biological landscapes. At the forefront of this movement are rigid, three-dimensional bicyclic amines, which serve as unique bioisosteres for commonly employed moieties like phenyl rings. This guide provides an in-depth comparison of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride, a prominent member of the bicyclo[1.1.1]pentane (BCP) class, with other key bicyclic amine scaffolds, offering experimental insights to inform rational drug design.

The Rationale for Rigidity: Why Bicyclic Amines?

The incorporation of bicyclic amines into drug candidates is a strategic decision rooted in several key principles of medicinal chemistry. The constrained nature of these scaffolds imparts a defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[2] Furthermore, the high fraction of sp³-hybridized carbon atoms in these structures often correlates with improved clinical success rates.[3] This is attributed to better physicochemical properties such as increased solubility and improved metabolic stability, as these saturated cores are less susceptible to oxidative metabolism compared to their aromatic counterparts.[4][5]

Head-to-Head Comparison: Physicochemical and Metabolic Properties

To provide a tangible comparison, this section presents experimental data on key drug-like properties for this compound and representative examples from other bicyclic amine classes, such as azabicycloalkanes and other bridged systems.

Lipophilicity (LogP/LogD)

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). The table below summarizes experimentally determined or calculated LogP values for our compound of interest and its counterparts.

Compound/ScaffoldStructurecLogP/LogPReference
3-Chlorobicyclo[1.1.1]pentan-1-amineData not available
8-Azabicyclo[3.2.1]octane1.29[6]
3-oxa-8-azabicyclo[3.2.1]octane hydrochloride0.56[7]
Bicyclo[3.1.0]hexane derivativeVaries with substitution[8][9]

The BCP core, due to its compact and rigid nature, often leads to a more favorable lipophilicity profile compared to a flat phenyl ring, which can be overly lipophilic. The introduction of a chlorine atom in this compound is expected to increase lipophilicity compared to the parent amine, offering a vector for further chemical modification.

Metabolic Stability

A crucial advantage of employing saturated bicyclic scaffolds is the potential for enhanced metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The rigid, C(sp³)-rich framework of BCPs and other bicyclic amines can block these metabolic pathways, leading to a longer half-life and improved bioavailability.[10][11]

Compound/ScaffoldTest SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Bicyclo[1.1.1]pentane (BCP) derivativeHuman Liver Microsomes (HLM)Significantly improved vs. phenyl analogLower vs. phenyl analog[10]
Azabicyclo[3.2.1]octane derivativeHuman Liver Microsomes (HLM)> 60-[12]
Bicyclo[3.1.0]hexane derivativeRat Hepatocytes-3.3 mL/min/g[8]

Note: The data presented is illustrative of the general trends observed for these scaffolds. Specific values are highly dependent on the overall structure of the molecule.

The data consistently demonstrates that the incorporation of bicyclic scaffolds can lead to significant improvements in metabolic stability. This is a key driver for their adoption in drug discovery programs, as it can translate to a more favorable dosing regimen and a wider therapeutic window.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.[13]

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Allow the phases to separate completely.

  • Compound Dissolution: Accurately weigh and dissolve the test compound in the n-octanol phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add an equal volume of the PBS phase to the n-octanol solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

Shake_Flask_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare mutually saturated n-octanol and PBS (pH 7.4) Dissolve Dissolve compound in n-octanol Prep->Dissolve Partition Mix octanol and aqueous phases Dissolve->Partition Equilibrate Shake for 1 hour at 25°C Partition->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Quantify Quantify compound in each phase (LC-MS) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for LogP determination by the shake-flask method.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a measure of a compound's susceptibility to metabolism by phase I enzymes, primarily cytochrome P450s.[11]

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at 1 mM.

    • Prepare a fresh solution of NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, combine the HLM, phosphate buffer, and test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

Metabolic_Stability_Assay cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis Reagents Prepare HLM, buffer, compound, and NADPH Incubation Combine reagents in 96-well plate and pre-incubate Reagents->Incubation Initiate Initiate with NADPH Incubation->Initiate Sample Sample at time points and quench reaction Initiate->Sample Process Centrifuge and collect supernatant Sample->Process Analyze LC-MS/MS analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Receptor Binding Affinity by Radioligand Displacement Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[14][15]

Protocol:

  • Reagent Preparation:

    • Prepare a membrane fraction from cells expressing the target receptor.

    • Select a suitable radioligand with high affinity and specificity for the receptor.

    • Prepare a series of dilutions of the unlabeled test compound.

  • Assay Setup: In a 96-well filter plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay cluster_binding Binding Reaction cluster_separation Separation and Detection cluster_analysis Data Analysis Prepare Prepare receptor membranes, radioligand, and test compound Incubate Combine and incubate to equilibrium Prepare->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Scintillation counting Wash->Count Plot Plot % specific binding vs. compound concentration Count->Plot Calculate_IC50 Determine IC₅₀ Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a radioligand displacement receptor binding assay.

Conclusion: A Strategic Choice for Modern Drug Discovery

The strategic incorporation of bicyclic amines, such as this compound, represents a powerful approach to overcoming many of the challenges associated with traditional drug scaffolds. Their inherent three-dimensionality and enhanced metabolic stability offer a clear advantage in the quest for safer and more effective medicines. While the selection of a specific bicyclic amine will always be context-dependent, guided by the specific requirements of the biological target and the desired physicochemical properties, the data and protocols presented in this guide provide a solid foundation for making informed decisions. By embracing these novel, strained scaffolds, researchers can expand the accessible chemical space and increase the probability of success in the complex journey of drug discovery and development.

References

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  • MDPI. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (2024). Chemoselective formation of bicyclo[3.1.0]hexane derivatives 27 starting from unsaturated ester 25. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. [Link]

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A Comparative Guide to the NMR Analysis of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling structural surrogate for traditional aromatic and tert-butyl groups. Its rigid, three-dimensional framework can confer advantageous physicochemical properties to lead compounds, including improved solubility and metabolic stability. Precise structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth comparison of the NMR analysis of 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride and its parent compound, bicyclo[1.1.1]pentan-1-amine hydrochloride, offering insights into the influence of the chloro substituent on the NMR landscape.

While a certificate of analysis for this compound confirms its structure is consistent with its ¹H NMR spectrum, the detailed spectral data is not publicly available.[1][2] Therefore, this guide will utilize established principles of NMR spectroscopy and data from closely related analogs to provide a reliable prediction of its spectrum for a robust comparative analysis.

The Bicyclo[1.1.1]pentane Cage: A Unique NMR Signature

The bicyclo[1.1.1]pentane core is characterized by two bridgehead carbons and three bridging methylene groups. This strained, cage-like structure results in a distinctive NMR spectrum. The protons of the methylene bridges are chemically equivalent, as are the bridgehead protons in a symmetrically substituted BCP. This high degree of symmetry often leads to simple, yet informative, ¹H NMR spectra.

Protonation of the amine functionality to form a hydrochloride salt significantly influences the electronic environment of the BCP core, leading to a general downfield shift of proton and carbon signals due to the electron-withdrawing effect of the ammonium group.[3]

Comparative NMR Data

The following table summarizes the known NMR data for bicyclo[1.1.1]pentan-1-amine hydrochloride and the predicted data for its 3-chloro derivative. This comparison will form the basis of our detailed analysis.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Bicyclo[1.1.1]pentan-1-amine HCl2.60 (s, 1H, CH), 2.04 (s, 6H, CH₂)[4]53.62 (CH₂), 47.64 (C-NH₃⁺), 25.94 (CH)[4]
3-Chlorobicyclo[1.1.1]pentan-1-amine HCl (Predicted)~2.8-3.0 (s, 6H, CH₂), Bridgehead protons likely deshielded relative to parent compound~55-58 (CH₂), ~50-53 (C-NH₃⁺), ~45-48 (C-Cl)

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure accurate and reproducible NMR data for these compounds, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange the acidic amine protons.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

Structural Elucidation and Spectral Interpretation

The high symmetry of the bicyclo[1.1.1]pentane core simplifies spectral analysis. In the case of bicyclo[1.1.1]pentan-1-amine hydrochloride, the ¹H NMR spectrum is expected to show two singlets: one for the bridgehead proton and one for the six equivalent methylene protons.[4] The ¹³C NMR will display three distinct signals corresponding to the methylene carbons, the amine-substituted bridgehead carbon, and the unsubstituted bridgehead carbon.[4]

For this compound, the introduction of the chlorine atom at the other bridgehead position breaks the symmetry observed in the parent compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of the chloro-derivative is predicted to show a single singlet for the six equivalent methylene protons. Due to the electron-withdrawing nature of both the ammonium and chloro groups, this signal is expected to be shifted downfield compared to the parent amine hydrochloride, likely in the range of 2.8-3.0 ppm. The absence of a signal for a bridgehead proton is due to both bridgehead positions being substituted.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum is anticipated to display three signals:

  • Methylene Carbons (CH₂): Similar to the proton spectrum, the signal for the three equivalent methylene carbons will be shifted downfield due to the inductive effects of the substituents at both bridgehead positions. A chemical shift in the range of 55-58 ppm is predicted.

  • Amine-Substituted Bridgehead Carbon (C-NH₃⁺): The carbon attached to the ammonium group is expected to resonate at a similar or slightly downfield position compared to the parent compound, likely in the 50-53 ppm range.

  • Chloro-Substituted Bridgehead Carbon (C-Cl): The carbon bearing the chlorine atom is predicted to be significantly deshielded, with an expected chemical shift in the range of 45-48 ppm.

Visualizing the Molecular Structures and Key Through-Bond Correlations

The following diagrams illustrate the structures of the two compounds and highlight the key nuclei for NMR analysis.

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Bioisostere

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is relentless. 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride has emerged as a significant building block, serving as a bioisostere for the commonly used aniline moiety. Its rigid, three-dimensional structure offers a unique vector for substituent placement, potentially improving metabolic stability and cell permeability. The precise characterization of this molecule is paramount for its effective utilization in drug discovery and development. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a robust protocol for its characterization and a comparative overview with other analytical techniques.

Predicted Mass Spectrometry Fragmentation Pathway

Due to the unique and highly strained bicyclo[1.1.1]pentane core, coupled with the presence of a primary amine and a chlorine atom, the fragmentation of 3-Chlorobicyclo[1.1.1]pentan-1-amine under electron ionization (EI) is expected to be distinctive. The molecular ion (M+) of the free base (C5H8ClN) would have a nominal mass of 117/119 Da, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2] In this case, it would lead to the loss of a C4H5Cl radical, resulting in a prominent fragment ion at m/z 30 (CH2=NH2+).

  • Loss of Chlorine: Fragmentation can be initiated by the cleavage of the C-Cl bond, leading to the loss of a chlorine radical. This would produce a fragment at m/z 82.

  • Ring Opening and Fragmentation: The strained bicyclic system is susceptible to ring-opening upon ionization. This can be followed by a series of fragmentations, including the loss of small neutral molecules like ethylene (C2H4) or cyclobutene.

  • Loss of HCl: While more common in thermal decomposition, the elimination of a neutral HCl molecule from the molecular ion could occur, particularly at higher ionization energies, yielding a fragment at m/z 81.

G M [C5H8ClN]+• m/z 117/119 F1 [CH2NH2]+ m/z 30 M->F1 - •C4H5Cl (α-cleavage) F2 [C5H8N]+ m/z 82 M->F2 - •Cl F3 [C5H7N]+• m/z 81 M->F3 - HCl F4 [C3H5N]+• m/z 55 F2->F4 - C2H3

Experimental Protocols

Mass Spectrometry Analysis

A detailed protocol for the analysis of this compound is provided below. Given its nature as a hydrochloride salt, two primary approaches are recommended: direct infusion electrospray ionization (ESI) for the intact salt and gas chromatography-mass spectrometry (GC-MS) for the free base after neutralization.

1. Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of methanol and water.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.

  • Method:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Optimize the source parameters:

      • Capillary voltage: 3.5 - 4.5 kV

      • Cone voltage: 20 - 40 V

      • Source temperature: 100 - 120 °C

      • Desolvation temperature: 250 - 350 °C

      • Nebulizer gas (Nitrogen) flow: 1 - 2 L/min

      • Drying gas (Nitrogen) flow: 8 - 10 L/min

    • Acquire the mass spectrum over a range of m/z 50-500.

  • Expected Results: The primary ion observed will be the protonated molecule of the free base, [M+H]+, at m/z 118/120.

G cluster_0 Sample Preparation cluster_1 Direct Infusion ESI-MS cluster_2 Data Analysis a Dissolve 1 mg in 1 mL Methanol/Water (50:50) b Infuse at 5-10 µL/min a->b c Positive Ion Mode b->c d Acquire m/z 50-500 c->d e Identify [M+H]+ at m/z 118/120 d->e

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation:

    • Dissolve ~5 mg of the hydrochloride salt in 1 mL of water.

    • Add 1 mL of diethyl ether and 0.1 mL of 1 M sodium hydroxide solution.

    • Vortex the mixture for 1 minute and allow the layers to separate.

    • Carefully transfer the top ether layer, containing the free base, to a clean vial.

    • Dry the ether extract over anhydrous sodium sulfate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3][4][5]

  • Method:

    • Inject 1 µL of the ether extract into the GC.

    • GC conditions:

      • Inlet temperature: 250 °C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

      • Carrier gas: Helium at a constant flow of 1 mL/min

      • Oven program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • MS conditions:

      • Ion source: Electron Ionization (EI) at 70 eV[6]

      • Source temperature: 230 °C

      • Mass range: m/z 30-300

  • Expected Results: A chromatogram showing a single major peak corresponding to 3-chlorobicyclo[1.1.1]pentan-1-amine. The mass spectrum of this peak will exhibit the fragmentation pattern discussed previously.

Comparative Analysis with Other Techniques

While mass spectrometry is a powerful tool for the structural elucidation and identification of 3-Chlorobicyclo[1.1.1]pentan-1-amine, a comprehensive characterization often involves complementary analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern for structural information.High sensitivity, provides molecular weight and structural data, can be coupled with chromatography for mixture analysis.Isomeric differentiation can be challenging, fragmentation of novel structures may be difficult to predict.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.[7][8][9][10]Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for some molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., N-H stretches for the amine, C-Cl stretch).[11][12][13]Fast, non-destructive, provides information on functional groups.Provides limited structural information, not suitable for complex mixture analysis without separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons for unambiguous structure confirmation.

  • Expected ¹H NMR signals: The highly symmetrical and strained bicyclic core will result in characteristic chemical shifts for the bridgehead and methylene protons.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Method:

    • Acquire a background spectrum.

    • Place the sample on the ATR crystal or in the KBr press.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretching of the primary amine hydrochloride (R-NH₃⁺) will appear as a broad band between 3000-2800 cm⁻¹.[14]

    • N-H bending vibrations will be observed around 1600-1500 cm⁻¹.

    • C-H stretching of the bicyclic core will be present around 2950 cm⁻¹.

    • The C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Conclusion

The mass spectrometric analysis of this compound, particularly when coupled with GC-MS, provides invaluable information regarding its molecular weight and structural integrity. The predicted fragmentation pattern, dominated by alpha-cleavage and loss of chlorine, serves as a reliable fingerprint for its identification. While ESI-MS is suitable for confirming the molecular weight of the intact salt, GC-MS after a simple workup provides detailed structural information through fragmentation analysis. For a comprehensive characterization, a multi-technique approach incorporating NMR and FTIR spectroscopy is recommended to unequivocally confirm the structure and purity of this important building block. This guide provides the necessary protocols and comparative insights to enable researchers and drug development professionals to confidently analyze and utilize 3-Chlorobicyclo[1.1.1]pentan-1-amine in their scientific endeavors.

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A Comparative Guide to 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride: A 3D Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic replacement of molecular fragments—a practice known as bioisosterism—is a cornerstone of lead optimization. For decades, medicinal chemists have frequently relied on flat, aromatic structures, such as the phenyl ring, which, despite their utility, can confer undesirable properties like poor solubility and metabolic instability. The "Escape from Flatland" concept has driven a paradigm shift towards incorporating three-dimensional, sp³-rich scaffolds to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1]

Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as premier examples of this new class of building blocks.[2] They serve as highly effective bioisosteres for arylamines, bulky tert-butyl groups, and linear alkynes.[3][4] The rigid, cage-like structure of the BCP core imparts a unique spatial arrangement of substituents, while its saturated nature often leads to significant improvements in key drug-like properties, including enhanced aqueous solubility, greater metabolic stability, and reduced lipophilicity.[1][5][6][7]

This guide provides an in-depth comparison of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride , a functionalized BCPA, with other conventional amine building blocks. We will explore its distinct structural features, physicochemical properties, and reactivity, supported by experimental data and protocols, to offer researchers and drug development professionals a clear understanding of its potential to accelerate the discovery of innovative therapeutics.

Structural and Physicochemical Property Comparison

The choice of an amine building block profoundly impacts a molecule's overall properties. The unique, rigid, three-dimensional structure of 3-Chloro-BCPA sets it apart from traditional flat or flexible amines.

cluster_0 Amine Building Block Comparison 3-Chloro-BCPA 3-Chlorobicyclo[1.1.1]pentan-1-amine (3D, Rigid) Aniline Aniline (2D, Flat) tert-Butylamine tert-Butylamine (3D, Acyclic) Piperidine Piperidine (3D, Flexible)

Caption: Structural comparison of amine building blocks.

Comparative Analysis of Key Physicochemical Properties

The introduction of the BCP scaffold can dramatically improve a compound's developability profile. When replacing a para-substituted phenyl ring with a BCP moiety, improvements in aqueous solubility and metabolic stability are frequently observed.[1][7]

Property3-Chloro-BCPAAnilinetert-ButylaminePiperidineRationale & Causality
Dimensionality (Fsp³) High (1.0)Low (0.0)High (1.0)High (1.0)The Fsp³ character, or fraction of sp³-hybridized carbons, is a key metric for three-dimensionality, which is correlated with clinical success. BCPs are inherently rich in sp³ carbons.[8]
Lipophilicity (ClogP) LowerHigherModerateModerateSaturated polycyclic cores generally exhibit lower lipophilicity compared to their aromatic counterparts, which can reduce off-target toxicity.[1][7][9]
Aqueous Solubility HigherLowerHighHighThe disruption of molecular planarity and reduced aromatic character imparted by the BCP core often leads to significantly improved aqueous solubility.[1][5][6]
Metabolic Stability HigherLowerModerateModerateThe BCP scaffold lacks the C-H bonds susceptible to oxidation by cytochrome P450 enzymes that are present in aromatic rings, leading to enhanced metabolic stability.[10][11]
Basicity (pKa of conjugate acid) ~8-9 (estimated)~4.6~10.7~11.1The rigid BCP framework influences amine basicity. The electron-withdrawing chloro-substituent is expected to decrease basicity compared to the unsubstituted BCPA. Fluorination of bicyclic amines is known to decrease pKa.[12][13][14]
Synthetic Handle Yes (C-Cl bond)NoNoNoThe chloro-substituent provides a valuable, orthogonal chemical handle for further late-stage functionalization, a feature absent in the other listed amines.

Reactivity and Synthetic Applications: Amide Bond Formation

A primary application for amine building blocks is the formation of amide bonds. The steric environment of the amine is a critical factor in these coupling reactions. While the bridgehead amine of a BCPA is sterically accessible, its rigid nature can influence reaction kinetics compared to more flexible or unhindered amines.

Standard peptide coupling reagents are highly effective for the acylation of BCPAs. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), provide a reliable method for achieving high-yield amide bond formation.[15]

Representative Experimental Protocol: Amide Coupling with this compound

This protocol describes a general procedure for the coupling of a generic carboxylic acid with 3-Chloro-BCPA.

Materials:

  • This compound

  • Carboxylic Acid (R-COOH)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HATU (1.1 eq). Dissolve the solids in anhydrous DMF.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. The initial equivalent of base neutralizes the hydrochloride salt, while the subsequent portion facilitates the coupling reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove unreacted starting materials, excess reagents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to afford the desired amide product.

cluster_workflow Amide Coupling Workflow start 1. Dissolve Reactants (Carboxylic Acid, 3-Chloro-BCPA HCl, HATU) in DMF add_base 2. Cool to 0°C Add DIPEA start->add_base Inert Atmosphere react 3. Stir at RT (2-4 hours) add_base->react Slow Addition workup 4. Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup Monitor by LC-MS dry 5. Dry & Concentrate (MgSO4, Rotovap) workup->dry purify 6. Purify (Column Chromatography) dry->purify end_node Final Amide Product purify->end_node

Caption: Experimental workflow for amide coupling.

Conclusion: Strategic Advantages in Drug Design

This compound is more than just another amine building block; it is a strategic tool for overcoming common challenges in drug development. Its rigid, three-dimensional sp³-rich core offers a proven path to enhancing critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility and metabolic stability when used as a bioisosteric replacement for traditional flat aromatic amines.[1][6][11]

While the synthesis of BCP-containing molecules can be more complex than their achiral, flatland counterparts, the potential rewards in improved pharmacological profiles are substantial.[16][17] The presence of the chloro-substituent further enhances its value by providing an additional vector for diversification, allowing for a more thorough exploration of the surrounding chemical space. For research teams aiming to design next-generation therapeutics with superior developability, this compound represents a compelling and powerful building block.

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The Ascendancy of a Strained Scaffold: A Comparative Guide to the Biological Activity of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the therapeutic properties of drug candidates is perpetual. In this guide, we delve into the burgeoning role of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride and its derivatives, offering a technical comparison of their biological activities and physicochemical properties. This analysis is grounded in the strategic application of the bicyclo[1.1.1]pentane (BCP) core as a bioisosteric replacement for traditional aromatic rings, a strategy that is reshaping modern medicinal chemistry.

The bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention as a three-dimensional, saturated bioisostere for para-substituted phenyl rings.[1] Its rigid, cage-like structure provides a similar exit vector for substituents as a phenyl ring but often imparts superior physicochemical properties to a molecule, such as increased aqueous solubility and enhanced metabolic stability.[1] These characteristics are critical in overcoming common hurdles in drug development. The introduction of a chlorine atom to the BCP core, specifically in the form of this compound, offers a unique building block for further modulating these properties and exploring new chemical space.

The Strategic Advantage of the BCP Moiety: Beyond a Simple Spacer

The rationale for replacing a planar phenyl ring with a 3D BCP scaffold is multifaceted. Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, a major pathway for drug clearance and potential formation of reactive metabolites. The C-H bonds on the strained BCP cage are significantly stronger and less prone to such metabolic attacks, leading to improved metabolic stability.[1]

Furthermore, the increased saturation, or higher fraction of sp³-hybridized carbon atoms, associated with the BCP core generally leads to improved solubility and reduced non-specific binding to off-target proteins. However, the impact of this bioisosteric substitution on the biological activity of a compound is highly dependent on the specific biological target and the nature of the molecular interactions.[1]

A Case Study: Sulfonylaminobenzamide Derivatives in Metabolic Diseases

A pertinent example of the application of this compound can be found in the patent literature for sulfonylaminobenzamide derivatives. A European patent assigned to OrsoBio, Inc., a company focused on therapies for severe metabolic disorders, describes the synthesis of N-(3-chlorobicyclo[1.1.1]pentan-1-yl)-4-fluoro-2-(methylsulfonamido)benzamide.[2] OrsoBio's pipeline targets conditions such as obesity, metabolic dysfunction-associated steatohepatitis (MASH), and diabetes.[3][4]

While the patent explicitly details the synthesis of this chlorinated BCP derivative, it does not provide a direct quantitative comparison of its biological activity against its non-chlorinated BCP or phenyl counterparts. However, based on the established principles of BCP bioisosterism, we can infer the intended advantages of this substitution.

Comparative Analysis of Physicochemical Properties:

FeaturePhenyl AnalogueBicyclo[1.1.1]pentyl Analogue3-Chloro-bicyclo[1.1.1]pentyl Analogue
Structure Planar, aromatic3D, saturated, non-planar3D, saturated, non-planar, halogenated
Lipophilicity (cLogP) Generally higherGenerally lowerPotentially slightly higher than non-Cl BCP
Solubility Often lowerGenerally higherLikely remains higher than phenyl analogue
Metabolic Stability Prone to aromatic oxidationMore resistant to oxidationExpected to be highly resistant to oxidation

This table presents a qualitative comparison based on established principles of bioisosterism. Actual values are compound-specific.

The introduction of the chlorine atom onto the BCP core can serve several purposes in drug design. It can modulate the electronic properties of the scaffold, influence binding interactions with the target protein, and potentially block a site of metabolism, further enhancing the compound's pharmacokinetic profile.

Experimental Protocols for Evaluating Biological Activity

To quantitatively assess the biological activity of these derivatives, a series of in vitro and in vivo experiments are essential. The following are representative protocols that would be employed in the characterization of sulfonylaminobenzamide derivatives targeting metabolic diseases.

In Vitro Target Engagement Assay

Objective: To determine the binding affinity or inhibitory activity of the compounds against the target protein (e.g., a specific enzyme or receptor involved in a metabolic pathway).

Methodology:

  • Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.

  • Binding Assay: A competition binding assay is performed using a radiolabeled or fluorescently labeled ligand known to bind to the target. The ability of the test compounds to displace the labeled ligand is measured.

  • Enzyme Inhibition Assay: If the target is an enzyme, an enzymatic assay is conducted in the presence of varying concentrations of the test compounds. The concentration of compound that inhibits 50% of the enzyme's activity (IC50) is determined.

  • Data Analysis: The data is fitted to a dose-response curve to calculate the IC50 or Ki (inhibition constant) values for each compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement within a cellular context.

Methodology:

  • Cell Culture: A relevant cell line is cultured and treated with the test compounds.

  • Heat Shock: The cells are subjected to a temperature gradient.

  • Protein Precipitation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Western Blot Analysis: The amount of soluble target protein at each temperature is quantified by Western blotting.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of a compound indicates direct binding.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

BCP_vs_Phenyl cluster_0 Traditional Approach cluster_1 Bioisosteric Replacement Phenyl Phenyl Ring BCP Bicyclo[1.1.1]pentane (BCP) Core Phenyl->BCP Improves Solubility & Metabolic Stability Chloro_BCP 3-Chloro-BCP Derivative BCP->Chloro_BCP Modulates Electronics & Pharmacokinetics

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Experimental_Workflow Compound_Synthesis Synthesis of Derivatives (Phenyl, BCP, Chloro-BCP) In_Vitro_Assay In Vitro Target Engagement Assay (IC50 / Ki) Compound_Synthesis->In_Vitro_Assay ADME_Tox In Vitro ADME/Tox (Solubility, Stability, etc.) Compound_Synthesis->ADME_Tox CETSA Cellular Thermal Shift Assay (CETSA) In_Vitro_Assay->CETSA Confirms cellular target engagement In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies CETSA->In_Vivo_Studies Validates mechanism of action ADME_Tox->In_Vivo_Studies Guides in vivo study design

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A Comparative Guide to the X-ray Crystal Structure of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride Derivatives and Their Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the quest for molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. The "escape from flatland," a strategic shift away from planar aromatic rings towards three-dimensional saturated bioisosteres, has led to the rise of novel molecular architectures. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling surrogate for the ubiquitous para-substituted phenyl ring. This guide provides an in-depth analysis of the structural features of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride, a key BCP derivative, and offers a comparative assessment against alternative scaffolds, supported by experimental data and established scientific principles.

The Ascendance of Bicyclo[1.1.1]pentanes: A Paradigm Shift in Bioisosterism

The replacement of a phenyl ring with a BCP moiety is a prime example of bioisosteric replacement, a strategy to modulate a molecule's properties while retaining its biological activity. BCPs offer several advantages over their aromatic counterparts, including improved solubility, enhanced metabolic stability, and a reduction in non-specific binding, all of which are critical for developing successful drug candidates.[1] The rigid, cage-like structure of the BCP core provides a fixed spatial arrangement for its substituents, mimicking the 1,4-disubstituted pattern of a phenyl ring.

While a publicly available crystal structure for this compound is not available at the time of this writing, its molecular geometry can be confidently inferred from the extensive crystallographic data of other BCP derivatives. The defining feature of the BCP core is the near-linear arrangement of the bridgehead carbons (C1 and C3), providing a rigid scaffold for functionalization.

Below is a representative workflow for determining the X-ray crystal structure of a small molecule like this compound.

X_ray_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis A Compound Synthesis & Purification (>98% purity) B Solvent Screening & Optimization (e.g., vapor diffusion, slow evaporation) A->B C Single Crystal Selection (Visually clear, well-defined morphology) B->C D Mounting Crystal on Diffractometer C->D E X-ray Source (e.g., Mo Kα, Cu Kα) F Data Acquisition (Rotation method, multiple frames) D->F G Data Processing (Integration, scaling, merging) F->G H Structure Solution (e.g., Direct methods, Patterson function) G->H I Model Building & Refinement (Least-squares refinement) H->I J Validation (R-factor, goodness-of-fit) I->J K Final Crystal Structure (Atomic coordinates, bond lengths, angles) J->K J->K L Deposition in Database (e.g., CCDC) K->L

Caption: Generalized workflow for small molecule X-ray crystallography.

A Comparative Analysis of Phenyl Ring Bioisosteres

The decision to employ a BCP scaffold over other phenyl ring bioisosteres, such as bicyclo[2.2.2]octane (BCO) and cubane, requires a careful evaluation of their respective properties.

PropertyBicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)Cubanepara-Substituted Phenyl
Bridgehead Distance (Å) ~1.85~2.60~2.72~2.79
Lipophilicity (cLogP) Generally lowerHigherModerateHigher
Aqueous Solubility Generally higherLowerHigherLower
Metabolic Stability HighModerateHighVariable (prone to oxidation)
Synthetic Accessibility Increasingly accessibleModerateChallengingReadily accessible

Data compiled from multiple sources.[2][3][4][5]

Bicyclo[1.1.1]pentane (BCP): As illustrated in the table, BCPs have a shorter bridgehead distance compared to a para-substituted phenyl ring.[2][3] This can be a critical design element, bringing substituents closer together. Their key advantage lies in the significant improvement of physicochemical properties, particularly solubility and metabolic stability.[1]

Bicyclo[2.2.2]octane (BCO): The BCO scaffold provides a bridgehead distance that more closely mimics that of a para-substituted phenyl ring.[2][3] However, this often comes at the cost of increased lipophilicity and potentially lower solubility.[4][5]

Cubane: Geometrically, cubane is an excellent mimic of the phenyl ring in terms of substituent spacing.[4] It also boasts high metabolic stability due to the strength of its C-H bonds. However, the synthetic complexity and cost associated with cubane derivatives have limited their widespread adoption in drug discovery programs.

The following diagram illustrates the logical considerations when selecting a phenyl ring bioisostere.

Bioisostere_Selection Start Phenyl Ring in Lead Compound Decision Need to Improve Physicochemical Properties? Start->Decision BCP Bicyclo[1.1.1]pentane (BCP) - Improved Solubility - Improved Metabolic Stability - Shorter Linker Decision->BCP Yes BCO Bicyclo[2.2.2]octane (BCO) - Similar Linker Length - Potentially Higher Lipophilicity Decision->BCO Maintain Linker Length Cubane Cubane - Excellent Geometric Mimic - High Metabolic Stability - Synthetically Challenging Decision->Cubane Geometric Mimicry is Critical End Optimized Lead Candidate BCP->End BCO->End Cubane->End

Caption: Decision tree for selecting a phenyl ring bioisostere.

Experimental Protocols

Protocol 1: Recrystallization of Amine Hydrochloride Salts for X-ray Crystallography

The successful growth of high-quality single crystals is often the most challenging step in X-ray crystallography. For hydrochloride salts of amines, such as this compound, specific considerations are necessary.

Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction analysis.

Materials:

  • This compound (or derivative of interest)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water)

  • Vials or small test tubes

  • Microscope for crystal inspection

Procedure:

  • Solubility Screening:

    • Place a small amount (1-2 mg) of the compound into separate vials.

    • Add a small volume (0.1-0.2 mL) of each solvent to be tested.

    • Observe the solubility at room temperature and with gentle heating. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but dissolves upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature or a slightly elevated temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor the vial periodically for crystal growth.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a solvent in which it is readily soluble (the "drop solution"). Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is insoluble (the "reservoir solution"). The vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the reservoir solution.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. A programmable water bath or a dewar flask can be used to control the cooling rate.

Causality Behind Experimental Choices:

  • Purity is critical: Impurities can inhibit crystal nucleation and growth. Therefore, starting with highly purified material is essential.

  • Slow crystallization is key: Rapid precipitation leads to the formation of powders or small, poorly ordered crystals. The slow approach to supersaturation allows for the ordered arrangement of molecules into a crystal lattice.

  • Solvent choice matters: The polarity and hydrogen bonding capacity of the solvent can influence crystal packing and morphology. For hydrochloride salts, protic solvents or mixtures with water can be particularly effective.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

Objective: To collect a complete set of high-quality diffraction data from a single crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting:

    • Under a microscope, select a suitable single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

  • Data Collection Strategy:

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of runs with different crystal orientations (e.g., omega and phi scans).

  • Data Collection:

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Execute the data collection strategy, acquiring a series of diffraction images.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Scale and merge the data to produce a final reflection file.

Trustworthiness of the Protocol:

This protocol is a standard procedure in crystallography. The redundancy in data collection and the application of various correction factors ensure the reliability and accuracy of the final dataset. The quality of the data is assessed by statistical indicators such as R-merge and I/σ(I).

Conclusion

The strategic incorporation of this compound and its derivatives represents a significant advancement in medicinal chemistry. The unique structural and physicochemical properties of the BCP core offer a powerful tool to overcome common challenges in drug development. While a direct crystal structure of the title compound remains to be publicly disclosed, the wealth of data on related BCPs provides a solid foundation for its application. A thorough understanding of its structural features in comparison to alternative scaffolds like BCO and cubane, guided by the experimental principles outlined in this guide, will empower researchers to make informed decisions in the design of next-generation therapeutics.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Kirchmair, J., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6094. [Link]

  • Mykhailiuk Research Site. (n.d.). The activity of Benzocaine benzene ring bioisosteres. [Link]

  • Crystallography Open Database. (n.d.). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

Sources

A Comparative Guide to the Metabolic Stability of Bicyclo[1.1.1]pentane Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is paramount. A critical determinant of a drug's success is its metabolic stability—the molecule's resistance to breakdown by the body's metabolic enzymes. A compound that is too rapidly metabolized will have a short duration of action and poor bioavailability, often leading to therapeutic failure. Medicinal chemists employ various strategies to enhance metabolic stability, and one of the most innovative and effective has been the use of rigid, three-dimensional linkers to replace metabolically vulnerable moieties.

Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a superior bioisostere for common linkers like para-substituted phenyl rings and alkyl chains.[1][2] This guide provides an in-depth, data-driven comparison of the metabolic stability of BCP linkers against these traditional alternatives, explains the experimental validation of these properties, and offers insights for researchers in drug development.

The BCP Core: A Three-Dimensional Solution to a Metabolic Problem

The BCP linker is a highly strained, rigid, non-planar hydrocarbon scaffold.[2] Its unique geometry allows it to function as a non-classical bioisostere, mimicking the linear geometry and exit vectors of a para-substituted phenyl ring but within a compact, three-dimensional, and fully saturated (sp³-hybridized) framework.[1][3] This stands in stark contrast to the flat, aromatic nature of a phenyl ring, which is often a primary site of metabolic attack.

The key to BCP's enhanced stability lies in its chemical nature. Aromatic rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major family of metabolic enzymes in the liver.[2][4] This process often involves the formation of reactive intermediates that can be further metabolized and cleared from the body. Because the BCP core is composed entirely of saturated sp³-hybridized carbons, it lacks the vulnerable C-H bonds and π-electron system that make aromatic rings a frequent target for CYP450-mediated metabolism.[2][5]

Caption: Structural comparison of common linkers.

Comparative Metabolic Stability: The Data

The theoretical advantages of BCP linkers are borne out by extensive experimental data. In vitro assays using human liver microsomes (HLM) are the industry standard for assessing metabolic stability.[6][7] These preparations contain a high concentration of CYP enzymes and provide a reliable prediction of a compound's hepatic clearance.[4]

A key case study that highlights the benefit of BCP is the development of γ-secretase inhibitors. Researchers at Pfizer replaced a para-phenyl ring in the inhibitor BMS-708,163 with a BCP moiety. This single substitution resulted in a significant improvement in metabolic stability, alongside enhanced solubility and cell permeability, while maintaining the compound's potency.[2][8]

The table below summarizes representative data from studies comparing BCP-containing compounds to their phenyl analogues. The key metrics are:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (Clint): The rate at which a compound is metabolized by the liver, normalized to the amount of microsomal protein. A lower Clint value signifies greater stability.

Compound/Linker TypeAssay TypeHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Reference
γ-Secretase Inhibitor (Phenyl) Human Liver Microsomes24139[9]
γ-Secretase Inhibitor (BCP) Human Liver Microsomes> 120< 5.8[9]
LpPLA2 Inhibitor (Phenyl) Rat Liver Microsomes18114[9]
LpPLA2 Inhibitor (BCP) Rat Liver Microsomes10819[9]

As the data clearly demonstrates, the replacement of a phenyl ring with a BCP core consistently leads to a dramatic increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This translates to a molecule that remains in the body longer, improving its potential for therapeutic efficacy and oral bioavailability.[3][10]

Experimental Protocol: The Human Liver Microsomal (HLM) Stability Assay

To ensure trustworthiness and scientific integrity, it is crucial to understand the methodology used to generate this data. The HLM stability assay is a robust, self-validating system.

Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes.

Causality and Rationale:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells.[4] They are used because they contain a high concentration of Phase I metabolic enzymes, particularly the CYP450 family, which are responsible for the majority of drug metabolism.[4][11]

  • NADPH Regenerating System: CYP enzymes require a cofactor, NADPH, to function.[6][11] An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is included to ensure that NADPH levels are not depleted during the incubation, allowing the reaction to proceed at a consistent rate.[12]

  • Quenching: The reaction is stopped at specific time points by adding a cold organic solvent like acetonitrile.[11] This denatures the enzymes and precipitates the proteins, halting all metabolic activity instantly.

  • Controls: The protocol's validity is ensured by including controls. A "minus cofactor" control (without NADPH) confirms that the observed compound loss is due to enzymatic metabolism and not simple degradation.[11] Known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds are also run to verify that the microsomal batch is active and performing as expected.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO) and then diluted to a working concentration in buffer.[11]

  • Reaction Mixture: In a 96-well plate or microcentrifuge tubes, the following are combined:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)[12]

    • Pooled Human Liver Microsomes (final concentration typically 0.5 mg/mL)[4][12]

    • Test compound (final concentration typically 1 µM)[13]

  • Pre-incubation: The plate is pre-warmed at 37°C for approximately 5-10 minutes to bring the mixture to physiological temperature.[11]

  • Initiation: The reaction is initiated by adding the pre-warmed NADPH regenerating system.[13]

  • Time Points: Aliquots of the reaction mixture are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Termination: At each time point, the aliquot is added to a separate well or tube containing cold acetonitrile (often with an internal standard for analytical purposes) to stop the reaction.[11][12]

  • Sample Processing: The terminated samples are centrifuged at high speed to pellet the precipitated proteins.[6]

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] The amount of compound remaining at each time point is quantified relative to the 0-minute sample.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and, subsequently, the intrinsic clearance (Clint).[13]

Sources

A Comparative Guide to the Quantification of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride: A qNMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Introduction: The Analytical Imperative for a Novel Building Block

In the landscape of modern drug discovery, scaffold innovation is paramount. Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly sought-after bioisosteres for phenyl rings and tert-butyl groups, offering improved physicochemical properties. 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a key bifunctional building block in this class, enabling the introduction of this rigid, three-dimensional scaffold into novel chemical entities.[1] The accurate determination of its purity and concentration is not merely a quality control checkpoint; it is a critical prerequisite for reliable reaction stoichiometry, reproducible process development, and the overall integrity of a drug development program.

This guide provides an in-depth, experimentally-grounded comparison of analytical techniques for the quantification of this compound. We will focus on the principles and practical execution of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method. Its performance will be objectively contrasted with established chromatographic and titrimetric techniques, providing researchers, scientists, and drug development professionals with the data and rationale to select the most appropriate method for their needs.

Part 1: The Power of qNMR for Absolute Quantification

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method.[2] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, a fundamental physical constant.[3] This allows for the determination of a substance's purity or concentration by relating its signal integral to that of a certified internal standard, without the need for a substance-specific calibration curve.[4] This attribute makes qNMR exceptionally powerful for characterizing novel compounds where a high-purity reference material of the analyte itself may not yet exist.

Expertise in Action: Causality Behind the qNMR Protocol

A robust qNMR experiment is a self-validating system, where every parameter is chosen to ensure the fundamental proportionality of signal to nuclei count is upheld.

1. Strategic Selection of the Internal Standard (IS): The accuracy of the entire qNMR measurement hinges on the internal standard. The choice is not arbitrary. For quantifying this compound, we require an IS that is:

  • High Purity & Stability: Certified purity (≥99.5%) is essential. The IS must not react with the analyte, solvent, or trace moisture.[5]

  • Solubility: It must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution for accurate measurement.[5]

  • Spectral Simplicity & Separation: Ideally, the IS should produce one or more sharp singlet signals in a region of the ¹H NMR spectrum that is free from any signals from the analyte or potential impurities.[3][4]

For this specific analyte, Maleic Acid is an excellent choice. It is a stable solid, highly soluble in DMSO-d₆, and provides a sharp singlet for its two olefinic protons around 6.3 ppm, a region typically clear of signals from aliphatic amines.

2. The Critical Role of the Solvent: The analyte is a hydrochloride salt, which dictates the choice of a polar, aprotic solvent to ensure complete dissolution.[6] DMSO-d₆ is the preferred choice. In some cases, amine hydrochloride salts can exhibit signal broadening or drift. A specialized technique involves using alkaline deuterated methanol (e.g., MeOD with a small amount of NaOD) to perform an in situ neutralization, converting the salt to the more soluble free base directly in the NMR tube.[7] However, for routine analysis, DMSO-d₆ is sufficient and simpler.

3. Precision in Sample Preparation: The principle of qNMR assumes an exact mass ratio between the analyte and the internal standard.

  • Accurate Weighing: Use of a microbalance with at least 0.001 mg readability is mandatory.[8]

  • Molar Ratio: Aim for a molar ratio between the analyte and the IS that is close to 1:1. This ensures that the integrals of the selected peaks are of similar magnitude, minimizing integration errors.[3][8]

4. Optimized NMR Acquisition Parameters: Standard ¹H NMR parameters are insufficient for quantification. The following parameters must be rigorously controlled:

  • Relaxation Delay (D1): This is the most critical parameter for accuracy. The delay between pulses must be long enough to allow all relevant protons (in both the analyte and the IS) to fully relax back to thermal equilibrium. A conservative and safe choice is a D1 of at least 5 to 7 times the longest longitudinal relaxation time (T₁) of any proton being integrated.[2][9] For small molecules, a D1 of 30 seconds is often a robust starting point.

  • Pulse Angle: A 90° pulse gives the maximum signal, but requires a longer D1. A smaller flip angle (e.g., 30°) can be used, but a long D1 is always the preferred method to ensure full relaxation.[4]

  • Signal-to-Noise (S/N): A sufficient number of scans (typically 32 or more) should be acquired to achieve a high S/N ratio (e.g., >250:1) for the peaks being integrated. This improves the precision of the integration.

Experimental Protocol: qNMR of 3-Chlorobicyclo[1.1.1]pentan-1-amine HCl
  • Preparation: Accurately weigh ~10 mg of this compound and ~8 mg of Maleic Acid (certified internal standard) into the same clean, dry vial using a microbalance. Record the exact weights.

  • Dissolution: Add ~0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a ≥400 MHz spectrometer with the following key parameters:

    • Pulse Angle: 30°

    • Acquisition Time (AT): ≥ 3 seconds

    • Relaxation Delay (D1): 30 seconds

    • Number of Scans (NS): 32

    • Temperature: 25 °C

  • Processing: Manually phase and baseline correct the spectrum with high precision to ensure accurate integration.

  • Integration: Integrate the well-resolved singlet of the Maleic Acid internal standard (~6.3 ppm) and a well-resolved signal from the analyte. The two bridge protons of the bicyclopentane structure are suitable candidates.

  • Calculation: Calculate the purity of the analyte using the following formula[4]:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I: Integral of the signal

    • N: Number of protons for the integrated signal (e.g., Nstd = 2 for maleic acid)

    • MW: Molecular Weight

    • m: mass

    • Puritystd: Purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately Weigh IS (m_std) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum (D1 ≥ 30s, NS ≥ 32) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate result Final Purity Value calculate->result Method_Selection start What is the Analytical Goal? purity purity start->purity Absolute Purity of Main Component? impurities impurities start->impurities Impurity Profile? qnmr Use qNMR hplc Use HPLC-UV (with derivatization) gc Use GC-MS (with derivatization) titration Use Acid-Base Titration specific specific purity->specific Is structural specificity critical? nonspecific nonspecific purity->nonspecific Is total base content sufficient? volatile volatile impurities->volatile Are impurities volatile? nonvolatile nonvolatile impurities->nonvolatile Are impurities non-volatile or unknown? specific->qnmr Yes nonspecific->titration Yes volatile->gc Yes nonvolatile->hplc Yes

Sources

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride vs 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 3-Chlorobicyclo[1.1.1]pentan-1-amine and 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid in Modern Synthesis

In the ever-evolving landscape of drug discovery, the pursuit of molecules with enhanced therapeutic profiles is paramount. The concept of "escaping flatland" has driven a paradigm shift, with medicinal chemists increasingly turning to three-dimensional scaffolds to unlock novel chemical space and improve pharmacokinetic properties.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[2][3] Its rigid, rod-like structure can mimic the exit vectors of these common motifs while often conferring improved solubility, metabolic stability, and cell permeability.[4][5]

This guide provides an in-depth comparison of two key bifunctional BCP building blocks: 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride and 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid . As a senior application scientist, my goal is to move beyond a simple cataloging of features and delve into the practical nuances of their synthesis and application. We will explore the strategic advantages of each molecule, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Bicyclo[1.1.1]pentane Core: A Foundation for Innovation

The allure of the BCP scaffold lies in its unique combination of rigidity and strain. While possessing significant strain energy, the BCP core is remarkably stable. This rigidity ensures a precise orientation of substituents, making it an excellent replacement for the 1,4-disubstituted phenyl ring.[2] However, unlike its aromatic counterpart, the sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism, a common liability for many drug candidates.[5]

The journey to harnessing the potential of BCPs has been paved by significant advances in their synthesis. Early methods were often complex and low-yielding, but the development of scalable routes from precursors like [1.1.1]propellane and bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has made a diverse array of BCP building blocks readily accessible.[6][7] This has opened the door for their widespread incorporation into drug discovery programs.

At the Crossroads of Synthesis: Chloro-Amine vs. Amino Acid

The choice between 3-Chlorobicyclo[1.1.1]pentan-1-amine and 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hinges on the desired synthetic transformation and the overall strategy for molecule construction. Each presents a distinct set of opportunities and challenges.

This compound offers a primary amine for amide bond formation, sulfonylation, or reductive amination, and a chloro group that can serve as a handle for nucleophilic substitution or cross-coupling reactions. This dual functionality allows for the introduction of diverse substituents at the second bridgehead position.

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid , on the other hand, is a non-natural amino acid. Its primary amine and carboxylic acid functionalities make it an ideal building block for incorporation into peptides and for the synthesis of complex amides. The carboxylic acid can be readily activated for coupling, while the amine provides a point for further elaboration.

The following sections will dissect the synthetic utility of each of these valuable building blocks.

This compound: A Versatile Hub for Diversification

The chloro-amine BCP is a powerful tool for constructing libraries of compounds with varied functionality at the C3 position. The primary amine serves as a reliable anchor for attaching the BCP core to a

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Discovery

For decades, the flat, aromatic landscape of the phenyl ring has dominated medicinal chemistry. However, the drive to create therapeutics with improved physicochemical properties—better solubility, enhanced metabolic stability, and novel intellectual property—has pushed researchers to "escape from flatland".[1] This has led to a surge of interest in three-dimensional (3D) bioisosteres, non-classical substitutes for common pharmacophoric groups.

Among the most successful of these 3D scaffolds is the bicyclo[1.1.1]pentane (BCP) core.[2][3][4] This highly strained, rigid, and rod-like structure serves as an exceptional bioisostere for the para-substituted phenyl ring, as well as for alkynes and tert-butyl groups.[3][5][6][7] Its incorporation into drug candidates has been shown to improve aqueous solubility, increase metabolic stability by removing sites of oxidative metabolism, and enhance membrane permeability.[3][8][9]

This guide focuses on a key building block for introducing this valuable scaffold: 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride . We will provide an in-depth comparison of the essential computational methodologies used to characterize molecules containing this moiety, offering a framework for predicting their behavior and optimizing their design. This is not merely a list of protocols; it is a strategic guide to understanding the causality behind computational choices, ensuring a robust and predictive approach to modern drug design.

Pillar 1: Unveiling Molecular Properties with Density Functional Theory (DFT)

Expertise & Experience: At the quantum level, the unique electronic structure of the strained BCP cage dictates its physical and chemical properties. Density Functional Theory (DFT) is the computational microscope we use to examine this structure. It provides a high-fidelity approximation of the electron density, allowing us to accurately compute geometries, probe non-covalent interactions, and predict chemical reactivity with confidence.[5][7][10][11] For BCPs, DFT is indispensable for understanding how the scaffold's strain influences its interactions with biological targets.[10]

Trustworthiness through Self-Validation: A DFT protocol is self-validating when it begins with a stable, optimized molecular geometry. This is confirmed by a frequency calculation, which ensures that the structure represents a true energy minimum on the potential energy surface, not a transitional state. This foundational step is critical for the reliability of all subsequent property calculations.

Experimental Protocol: DFT-Based Property Calculation
  • Structure Generation: Build the 3-Chlorobicyclo[1.1.1]pentan-1-amine cation and generate an initial 3D conformation using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization:

    • Rationale: To find the lowest energy, most stable conformation of the molecule.

    • Method: Employ a functional that balances accuracy and computational cost, such as B3LYP or M06-2X. Use a Pople-style basis set like 6-31G(d) for initial optimization.

  • Frequency Calculation:

    • Rationale: To verify that the optimized structure is a true minimum (no imaginary frequencies). This step also provides thermodynamic data like zero-point vibrational energy.

    • Method: Perform a frequency calculation at the same level of theory as the optimization.

  • High-Accuracy Single-Point Energy:

    • Rationale: To obtain a more accurate electronic energy for the validated geometry.

    • Method: Use a larger, more flexible basis set, such as def2-TZVP, on the optimized geometry.

  • Property Calculation (Molecular Electrostatic Potential - MEP):

    • Rationale: The MEP map is crucial for understanding non-covalent interactions.[10] It visualizes the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule, predicting sites for hydrogen bonding or halogen bonding.

    • Method: Generate the MEP surface from the high-accuracy wavefunction. The protonated amine will show a strong positive potential, while the chlorine atom will exhibit regions of both positive (sigma-hole) and negative potential, guiding the design of interactions with a target receptor.

Visualization: DFT Workflow

DFT_Workflow cluster_input Input cluster_calc Quantum Calculation cluster_output Output & Analysis Input Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Submit Freq Frequency Calculation Opt->Freq Verify Minimum SPE Single-Point Energy (e.g., def2-TZVP) Freq->SPE Refine Energy Props Molecular Properties: - MEP Surface - pKa - Bond Properties SPE->Props Calculate

Caption: A typical workflow for DFT calculations.

Pillar 2: Simulating Dynamic Behavior with Molecular Dynamics (MD)

Expertise & Experience: While DFT provides a static, zero-kelvin picture, molecules in a biological system are in constant motion. Molecular Dynamics (MD) simulations allow us to model this dynamic behavior, providing critical insights into conformational flexibility, solvation, and ligand-receptor binding stability over time. For a BCP-containing drug, MD can reveal how the rigid scaffold influences the presentation of key functional groups to a protein target and how it interacts with surrounding water molecules, which is a key determinant of solubility.[6][12][13]

Trustworthiness through Self-Validation: An MD simulation is considered trustworthy when the system has reached equilibrium. This is validated by monitoring properties like Root Mean Square Deviation (RMSD), temperature, and pressure. A stable RMSD plateau during the production run indicates that the simulation is sampling a consistent conformational space and the results are reliable.

Experimental Protocol: Protein-Ligand MD Simulation
  • System Preparation:

    • Rationale: To create a realistic simulation environment.

    • Method: Place the docked protein-ligand complex (obtained from a program like AutoDock or Glide) into a simulation box of appropriate dimensions. Solvate the box with an explicit water model (e.g., TIP3P). Add counter-ions (like Cl⁻) to neutralize the system's charge.

  • Parameterization:

    • Rationale: To describe the physics of the molecular system.

    • Method: Use a standard protein force field (e.g., AMBER, CHARMM). Generate parameters for the 3-Cl-BCP-amine-containing ligand using a tool like the General Amber Force Field (GAFF) or CGenFF.

  • Energy Minimization:

    • Rationale: To relax the system and remove any bad steric contacts introduced during the setup.

    • Method: Perform several hundred to a few thousand steps of steepest descent followed by conjugate gradient minimization.

  • System Equilibration:

    • Rationale: To bring the system to the desired temperature and pressure.

    • Method: Gradually heat the system from 0 K to 300 K with restraints on the protein and ligand (NVT ensemble). Then, run a simulation at constant pressure to allow the box density to equilibrate (NPT ensemble).

  • Production Simulation:

    • Rationale: To collect data for analysis.

    • Method: Run the simulation for a significant period (e.g., 100-500 ns) without restraints in the NPT ensemble. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).[13]

  • Trajectory Analysis:

    • Rationale: To extract meaningful biological insights.

    • Method: Analyze the trajectory to calculate RMSD (for stability), Root Mean Square Fluctuation (RMSF, for flexibility of specific residues), hydrogen bond lifetimes, and ligand-protein interaction energies.

Visualization: MD Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_run Simulation cluster_analysis Analysis Dock Docked Protein-Ligand Complex Solvate Solvate & Add Ions Dock->Solvate Param Assign Force Field Parameters Solvate->Param Min Energy Minimization Param->Min Start Equil Equilibration (NVT & NPT) Min->Equil Prod Production Run (e.g., 100 ns) Equil->Prod Traj Trajectory Analysis: - RMSD/RMSF - H-Bonds - Binding Energy Prod->Traj

Caption: Workflow for a typical MD simulation.

Comparative Guide: BCP-Amine vs. Aromatic Analogs

Authoritative Grounding: The true value of the BCP scaffold is realized when its properties are compared directly against the aromatic bioisosteres it is designed to replace. Computational methods provide a quantitative basis for this comparison, allowing us to predict improvements in drug-like properties before committing to costly synthesis.

Property3-Cl-BCP-Amine Cationpara-ChloroaniliniumSignificance & Rationale
Shape Rigid, Rod-like, 3DPlanar, 2DThe 3D geometry of the BCP allows for "escaping flatland," potentially improving binding specificity and avoiding undesirable π-π stacking interactions.[1][10]
Metabolic Stability High Low The saturated C(sp³)-rich BCP core lacks the π-system of an aromatic ring, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3][8][9]
Aqueous Solubility Higher Lower The less hydrophobic, non-planar nature of the BCP scaffold generally disrupts crystal packing and leads to improved solubility, a key factor in bioavailability.[3][6]
Calculated logP LowerHigherA lower partition coefficient (logP) is indicative of lower lipophilicity, which correlates with the observed higher aqueous solubility of BCP-containing compounds.[14]
pKa (Predicted) ~9-10~4.15 (for aniline)The aliphatic amine of the BCP is significantly more basic than the aromatic amine of aniline. This means the BCP-amine will be fully protonated at physiological pH, which can be leveraged for strong ionic interactions with a target.[15]

Expert Insight: The dramatic difference in pKa is a critical design consideration. The BCP-amine will exist as a cation in physiological conditions, making it an excellent candidate for forming strong salt-bridge interactions in a receptor active site. In contrast, an aromatic amine with a low pKa would be largely neutral, favoring different types of interactions. This fundamental electronic difference, easily predicted computationally, dictates the entire binding hypothesis for a drug candidate.

Integrated Workflow: A Virtual Screening Case Study

These computational tools are most powerful when used in concert. A virtual screening campaign to identify new inhibitors using a BCP library demonstrates their synergy.

Visualization: Virtual Screening Workflow

VS_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening & Filtering cluster_validate 3. Validation & Refinement cluster_final 4. Output Lib Generate BCP Ligand Library Dock Molecular Docking Lib->Dock Prot Prepare Protein Target Structure Prot->Dock Filter Filter Hits (Score, Interactions) Dock->Filter Rank Poses MD MD Simulation (Top Hits) Filter->MD Select Candidates MMPBSA Calculate Binding Free Energy (MM/PBSA) MD->MMPBSA Assess Stability Final Prioritized Hit Compounds MMPBSA->Final Rank by ΔG

Caption: Integrated virtual screening workflow.

This workflow efficiently funnels a large library of potential BCP-containing molecules down to a small number of high-confidence candidates for synthesis and biological testing. The initial, computationally inexpensive docking step casts a wide net, while the more rigorous (and expensive) MD and free energy calculations provide a high-fidelity assessment of the most promising compounds, maximizing the return on investment for synthetic efforts.

Conclusion

The computational study of molecules containing the this compound scaffold is not merely an academic exercise; it is a critical component of modern, rational drug design. By leveraging the predictive power of DFT to understand intrinsic molecular properties and MD simulations to probe dynamic behavior, researchers can make informed decisions that accelerate the discovery pipeline. The BCP motif represents a significant step forward in the design of safer, more effective medicines, and the computational tools outlined in this guide are essential for unlocking its full potential.

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  • 3-chlorobicyclo[1.1.1]pentan-1-amine HCl. Sigma-Aldrich.
  • This compound. Sigma-Aldrich.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (2018). Synlett.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020).
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization.
  • This compound Chemical Properties. ChemicalBook.
  • This compound-COA-665471. MedChemExpress.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a unique trifunctional amine featuring the highly strained bicyclo[1.1.1]pentane (BCP) scaffold. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry, particularly as a bioisostere for para-substituted benzene rings and as a component in PROTAC linkers.[1][2] The unique properties of the BCP core, however, necessitate a rigorous and informed approach to its handling and disposal.[3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Identification & Essential Safety Precautions

Before handling this compound, a thorough understanding of its hazard profile is critical. According to its Safety Data Sheet (SDS), this compound presents several health risks that dictate the required safety protocols.[4][5]

Primary Hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[4]

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2).[4]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[4]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[4]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact can lead to immediate irritation and potential systemic effects, while inhalation can compromise the respiratory tract.

Hazard & Safety Summary
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[4][5]
Required PPE Eye/Face Protection: Chemical safety goggles or a face shield.[4] Hand Protection: Chemically resistant gloves (e.g., Nitrile).[6] Body Protection: Laboratory coat.[4][6] Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[4][6]
Safe Handling Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Do not eat, drink or smoke when using this product.[4] Wash hands thoroughly after handling.[4]
Storage Store locked up.[4] Keep in a cool, dry, well-ventilated area in a tightly sealed container.[5][7] Recommended storage is at 4°C under a nitrogen atmosphere.[1]

Section 2: Waste Segregation - The Critical First Step

Proper disposal begins with correct waste segregation at the point of generation. This compound must be classified and handled as Halogenated Organic Waste .

The Rationale: The presence of a chlorine atom in the molecule's structure (C₅H₉Cl ₂N) places it in the halogenated category.[5][7] This classification is critical because the ultimate disposal method, typically high-temperature incineration, requires specialized equipment. Halogenated compounds can produce acidic gases like hydrogen chloride (HCl) upon combustion, which must be neutralized by alkaline scrubbers in the incinerator's exhaust system to prevent environmental pollution.[8]

Causality of Segregation:

  • Economic: The cost to incinerate halogenated waste is significantly higher (2-3 times) than non-halogenated waste due to the required post-combustion treatment.[8][9]

  • Safety & Compliance: Mixing halogenated waste with non-halogenated waste contaminates the entire batch, forcing it all to be treated as the more hazardous and costly category.[8] Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Regulatory: The U.S. Environmental Protection Agency (EPA) and local authorities mandate strict segregation of hazardous waste streams under the Resource Conservation and Recovery Act (RCRA).[10]

Therefore, always use a designated, clearly labeled "Halogenated Organic Waste" container for all materials contaminated with this compound. [11][12]

Section 3: Spill Management Protocol

In the event of an accidental spill, a swift and correct response is paramount to mitigating exposure and contamination.

1. For Small Spills (Solid):

  • Evacuate & Ventilate: Ensure the area is well-ventilated. If necessary, restrict access to the immediate area.

  • Don PPE: Wear all required PPE as detailed in Section 1.

  • Contain: Carefully sweep or scoop the solid material. Crucially, avoid generating dust. [4] Use a dustpan and brush designated for chemical waste.

  • Collect: Place the spilled material and any contaminated cleaning tools (e.g., weigh paper, wipes) into a sealed, appropriately labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with alcohol (e.g., ethanol or isopropanol), followed by soap and water.[4] Place all cleaning materials into the hazardous waste container.

2. For Large Spills:

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency response plan.[13] Do not attempt to clean up a large spill without specialized training and equipment.

Section 4: Procedural Guide for Waste Collection and Disposal

This section outlines the standard operating procedure for the routine collection and disposal of waste this compound.

Experimental Protocol: Waste Collection

Objective: To safely collect and store waste this compound for final disposal.

Materials:

  • Waste this compound (solid or in solution).

  • Designated, compatible, and clearly labeled "Halogenated Organic Waste" container with a secure, screw-top cap.[8][12]

  • Personal Protective Equipment (PPE) as specified in Section 1.

  • Hazardous waste tag/label compliant with institutional and EPA requirements.[14]

Procedure:

  • Container Preparation: Obtain a clean, dry waste container that is chemically compatible with the waste. Plastic containers are often preferred.[14] Ensure it has a secure, leak-proof closure.[10]

  • Labeling: Before adding any waste, affix a hazardous waste label to the container.[12][14] Fill out all required information, including the words "Hazardous Waste," the full chemical name ("this compound"), and an estimate of the concentration and volume.[12]

  • Waste Transfer (Solid): Carefully transfer the solid waste into the container using a clean spatula or scoop. Minimize the generation of dust.

  • Waste Transfer (Solution): If the waste is in a solvent, carefully pour it into the container, avoiding splashes. Note the solvent on the hazardous waste label.

  • Container Sealing: Securely close the container cap immediately after adding waste. Containers must remain closed except when actively adding waste.[12][14]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] The SAA must be at or near the point of generation and under the control of laboratory personnel.[15] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[16]

Disposal Workflow

The following diagram illustrates the decision-making process for handling this chemical from use to final disposal.

G cluster_lab In The Laboratory cluster_disposal Disposal Pathway start Use of 3-Chlorobicyclo[1.1.1] pentan-1-amine HCl waste_gen Waste Generation (e.g., residual solid, contaminated materials) start->waste_gen Routine Use spill_event Accidental Spill start->spill_event Accident collect_waste Collect in Labeled 'Halogenated Organic Waste' Container waste_gen->collect_waste small_spill Small Spill Cleanup (Follow Protocol) spill_event->small_spill Minor large_spill Large Spill (Evacuate & Call EHS) spill_event->large_spill Major small_spill->collect_waste ehs_pickup EHS Collects Waste large_spill->ehs_pickup EHS Emergency Response store_waste Store in Secondary Containment in Satellite Accumulation Area collect_waste->store_waste pickup_request Request Waste Pickup from EHS store_waste->pickup_request Container Full or Storage Limit Reached pickup_request->ehs_pickup final_disposal Transport to Licensed Hazardous Waste Facility ehs_pickup->final_disposal incineration High-Temperature Incineration with Acid Gas Scrubbing final_disposal->incineration

Caption: Workflow for the safe disposal of this compound.

Section 5: Regulatory Context

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary governing bodies are:

  • The Environmental Protection Agency (EPA): Regulates hazardous waste from its generation to its final disposal ("cradle to grave") under the RCRA.[10][17] Academic laboratories may fall under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidance for managing waste in these settings.[15]

  • The Occupational Safety and Health Administration (OSHA): Sets standards for worker safety, including PPE, hazard communication (HazCom), and training for handling hazardous materials under standards like 29 CFR 1910.[16][18][19][20]

It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and compliant with both these regulations and their own institution's specific EHS policies.[8]

Conclusion

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding its specific hazards, adhering to strict waste segregation protocols as a halogenated organic compound, and following systematic collection and spill management procedures, researchers can ensure a safe laboratory environment and maintain regulatory compliance. Your institutional EHS department is your most valuable resource and should be consulted for any specific questions regarding waste disposal.

References

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Navigating the Handling of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride: A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride (CAS No. 1886967-25-4). As a valued researcher in the field of drug discovery, your safety is paramount. This molecule, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), possesses a unique and highly strained bicyclo[1.1.1]pentane (BCP) cage structure.[1][2] This structural feature, while valuable for its role as a bioisostere, also informs the necessary precautions for its handling.[2][3][4]

This document moves beyond a simple checklist. It provides a procedural and logistical framework grounded in scientific principles to ensure your work with this compound is both safe and effective. We will delve into the "why" behind each safety recommendation, empowering you to make informed decisions in your laboratory.

Hazard Identification: Understanding the Risks

This compound is a solid, typically appearing as a white to off-white powder.[5] Its primary hazards, as defined by the Globally Harmonized System (GHS), stem from its reactivity and potential to cause irritation upon contact.[6] A thorough understanding of these risks is the first step in a robust safety protocol.

Hazard ClassificationGHS CategoryHazard StatementPractical Implication for Researchers
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion of even small quantities can cause illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis. Proper glove selection and immediate washing upon contact are essential.[6][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationThe powder is a significant hazard to the eyes, potentially causing serious, lasting damage. Full-seal goggles are mandatory.[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and discomfort. All handling of the solid must be done in a ventilated enclosure.[6]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a requirement based on the identified hazards. The following table outlines the minimum PPE for handling this compound.

TaskEye/Face ProtectionHand ProtectionLaboratory CoatRespiratory Protection
Weighing/Transferring Solid Chemical splash goggles with full sealNitrile gloves (double-gloving recommended)Flame-resistant lab coat, fully buttonedRequired: Work within a certified chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-resistant lab coat, fully buttonedRequired: Work within a certified chemical fume hood.
Running Reactions/Work-up Chemical splash gogglesNitrile glovesFlame-resistant lab coat, fully buttonedRequired: Work within a certified chemical fume hood.
Handling Contaminated Waste Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesFlame-resistant lab coat, fully buttonedAs needed, based on the potential for aerosol generation.

Causality Behind PPE Choices:

  • Eye Protection: The "serious eye irritation" classification necessitates more than standard safety glasses.[6] Chemical splash goggles provide a full seal to prevent airborne powder from entering the eyes. A face shield is added when handling larger quantities or during procedures with a higher splash risk, such as dissolution.

  • Hand Protection: Nitrile gloves offer good protection against incidental contact with this type of amine salt. Double-gloving is a best practice that provides an extra layer of security and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Respiratory Protection: The H335 hazard statement, "May cause respiratory irritation," is the critical driver for this control.[6] The fine, dusty nature of the solid makes it easily inhalable. A chemical fume hood is the primary engineering control to contain the powder and prevent respiratory exposure.

Operational Plan: From Storage to Use

A systematic workflow is essential to minimize exposure risk. The following diagram and protocol outline the standard procedure for handling the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A 1. Don Required PPE (Goggles, Double Gloves, Lab Coat) B 2. Verify Fume Hood is Functioning Correctly A->B C 3. Retrieve Compound from 4°C Storage B->C D 4. Allow to Equilibrate to Room Temperature C->D E 5. Carefully Weigh Solid in Ventilated Enclosure D->E F 6. Transfer to Reaction Vessel E->F G 7. Add Solvent Slowly to Minimize Dust F->G H 8. Decontaminate Spatula and Weigh Boat G->H I 9. Dispose of Outer Gloves and Weigh Boat as Waste H->I J 10. Wash Hands Thoroughly I->J G Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill  Small LargeSpill Large Spill or Spill Outside Hood Assess->LargeSpill  Large Cleanup Use Spill Kit: Cover with Absorbent, Scoop into Waste Container SmallSpill->Cleanup Evacuate Evacuate Area Alert EH&S LargeSpill->Evacuate Decon Decontaminate Area with Alcohol Cleanup->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Decision workflow for responding to a chemical spill.

  • For a Small Spill (inside a fume hood):

    • Wearing your full PPE, gently cover the spill with a chemical absorbent material.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Wipe the area with a cloth dampened with alcohol to decontaminate the surface. [6] 4. Dispose of all cleanup materials as hazardous waste.

  • For a Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and notify your institution's Environmental Health & Safety (EH&S) department immediately.

    • Do not attempt to clean it up yourself.

First Aid:

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists. [6][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. [6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [6]

Disposal Plan: All waste materials, including the compound itself, any contaminated consumables (gloves, weigh boats, absorbent pads), and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for "Chlorinated Organic Solid Waste."

  • Liquid Waste: Collect in a clearly labeled, sealed container designated for "Chlorinated Organic Liquid Waste." Amine-containing waste streams should not be mixed with other reactive chemicals.

  • Disposal Vendor: All waste must be handled and disposed of by a licensed chemical waste management company in accordance with local, state, and federal regulations. [9] By integrating these safety protocols and understanding the rationale behind them, you build a culture of safety that protects not only yourself but your entire research team. Handle this compound with the respect its unique chemistry demands, and you can confidently advance your important work in drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.